molecular formula C9H18N2O3S B1280661 1-Butyl-3-methylimidazolium methanesulfonate CAS No. 342789-81-5

1-Butyl-3-methylimidazolium methanesulfonate

Cat. No.: B1280661
CAS No.: 342789-81-5
M. Wt: 234.32 g/mol
InChI Key: PUHVBRXUKOGSBC-UHFFFAOYSA-M
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Description

1-Butyl-3-methylimidazolium methanesulfonate is a useful research compound. Its molecular formula is C9H18N2O3S and its molecular weight is 234.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.CH4O3S/c1-3-4-5-10-7-6-9(2)8-10;1-5(2,3)4/h6-8H,3-5H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHVBRXUKOGSBC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047912
Record name 1-Butyl-3-methylimidazolium methanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342789-81-5
Record name 1-Butyl-3-methylimidazolium methanesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-3-methylimidazolium methanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Butyl-3-methylimidazolium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 1-butyl-3-methylimidazolium methanesulfonate, an ionic liquid of significant interest for various applications, including as a solvent in organic synthesis and for CO2 capture.[1][2] The document details a direct and efficient synthetic route, outlines rigorous experimental protocols, and presents key quantitative data for reproducibility.

Synthesis Overview

The most direct and efficient method for the synthesis of this compound involves a two-step process:

  • Esterification: The preparation of butyl methanesulfonate by reacting 1-butanol with methanesulfonyl chloride.

  • Quaternization: The alkylation of 1-methylimidazole with the prepared butyl methanesulfonate to yield the target ionic liquid.

This approach is advantageous as it directly incorporates the desired methanesulfonate anion, obviating the need for a separate anion exchange step and simplifying purification.[3]

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression from starting materials to the final product. The following diagram illustrates the key transformations and relationships in this process.

Synthesis_Pathway cluster_esterification Step 1: Esterification cluster_quaternization Step 2: Quaternization 1-Butanol 1-Butanol Butyl_Methanesulfonate Butyl_Methanesulfonate 1-Butanol->Butyl_Methanesulfonate Reacts with Methanesulfonyl_Chloride Methanesulfonyl_Chloride Methanesulfonyl_Chloride->Butyl_Methanesulfonate BMIM_Methanesulfonate 1-Butyl-3-methylimidazolium Methanesulfonate Butyl_Methanesulfonate->BMIM_Methanesulfonate Alkylating Agent Triethylamine Triethylamine Triethylamine->Butyl_Methanesulfonate Base 1-Methylimidazole 1-Methylimidazole 1-Methylimidazole->BMIM_Methanesulfonate Reacts with

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Synthesis of Butyl Methanesulfonate (Alkylating Agent)

The synthesis of the butyl methanesulfonate alkylating agent is a critical preliminary step.[3]

Materials:

  • 1-Butanol

  • Methanesulfonyl chloride

  • Triethylamine

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 1-butanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether at 0 °C, slowly add methanesulfonyl chloride (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield butyl methanesulfonate as a colorless oil.

Synthesis of this compound

This procedure details the direct alkylation of 1-methylimidazole.[3]

Materials:

  • 1-Methylimidazole

  • Butyl methanesulfonate

  • Anhydrous ethyl acetate

Procedure:

  • In a round-bottom flask, combine 1-methylimidazole (1.0 eq) and butyl methanesulfonate (1.05 eq).

  • Heat the neat (solvent-free) reaction mixture to 60 °C and stir for 24 hours.[3]

  • Cool the reaction mixture to room temperature. The product will be a viscous liquid or a solid.

  • Wash the product with anhydrous ethyl acetate (3 x 20 mL) to remove any unreacted starting materials.

  • If the product is a solid, it can be purified by recrystallization from a suitable solvent system such as acetonitrile/ethyl acetate.

  • Dry the final product under high vacuum at 50-60 °C for several hours to remove any residual solvent and moisture. The product is known to be hygroscopic.[3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
1-Methylimidazole1.0 eq[3]
Butyl Methanesulfonate1.05 eq[3]
Reaction Conditions
Temperature60 °C[3]
Reaction Time24 hours[3]
SolventSolvent-free (neat)[3]
Product Information
Yield>90%[3]
AppearanceWhite crystalline solid or viscous liquid[3]
Melting Point75-80 °C[1]

Experimental Workflow

The following diagram provides a visual representation of the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants Mix 1-Methylimidazole and Butyl Methanesulfonate Start->Reactants Heating Heat at 60 °C for 24h Reactants->Heating Cooling Cool to Room Temperature Heating->Cooling Washing Wash with Anhydrous Ethyl Acetate Cooling->Washing Recrystallization Recrystallize (if solid) Washing->Recrystallization Drying Dry under High Vacuum Recrystallization->Drying Final_Product Final Product Drying->Final_Product

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Butyl-3-methylimidazolium Methanesulfonate ([BMIM][MeSO3])

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of the ionic liquid this compound, often abbreviated as [BMIM][MeSO3]. This document is intended to be a valuable resource for professionals in research and development, particularly within the pharmaceutical and chemical industries.

Chemical Structure and Identification

This compound is an ionic liquid composed of an organic cation, 1-butyl-3-methylimidazolium ([BMIM]⁺), and an organic anion, methanesulfonate ([MeSO3]⁻). The structure of these ions is depicted below.

  • Cation: The [BMIM]⁺ cation consists of an imidazole ring substituted with a butyl group and a methyl group at the nitrogen atoms.

  • Anion: The methanesulfonate anion is the conjugate base of methanesulfonic acid.

IdentifierValue
IUPAC Name 1-butyl-3-methylimidazol-3-ium;methanesulfonate[1]
CAS Number 342789-81-5[1]
Molecular Formula C₉H₁₈N₂O₃S[1]
Molecular Weight 234.32 g/mol [1][2]
InChI Key PUHVBRXUKOGSBC-UHFFFAOYSA-M[2]

Physicochemical Properties

PropertyValueSource
Physical Form Solid[2]
Melting Point 75-80 °C[2]
Flash Point 119 °C (246.2 °F)[2]
Thermal Stability The thermal decomposition of related 1-butyl-3-methylimidazolium salts, such as the methyl sulfate ([BMIM][MeSO4]), begins at temperatures above 200 °C.[3][4][5] The thermal lability of [BMIM] salts is influenced by the basicity of the anion, with salts of less basic anions like methanesulfonate generally exhibiting higher thermal stability.[4][3][4][5]
Solubility Imidazolium-based ionic liquids show varied solubility in conventional solvents.[6] Generally, their solubility is dependent on the nature of the anion and the solvent. While specific data for [BMIM][MeSO3] is limited, related compounds are soluble in polar organic solvents like methanol, acetonitrile, and acetone.[6][6]
Density Data not available in the reviewed sources. For comparison, the density of [BMIM][OTf] (trifluoromethanesulfonate) is 1.292 g/mL at 20 °C.N/A
Viscosity Data not available in the reviewed sources. The viscosity of ionic liquids is highly temperature-dependent.[7] For instance, [BMIM][Cl] is highly viscous at room temperature.[8]N/A

Experimental Protocols

Synthesis of [BMIM][MeSO3]

A common and straightforward method for synthesizing [BMIM][MeSO3] is a two-step process. The first step involves the quaternization of 1-methylimidazole to form a 1-butyl-3-methylimidazolium halide. The second step is an anion exchange (metathesis) reaction to introduce the methanesulfonate anion.

  • Materials: 1-methylimidazole, 1-chlorobutane, ethyl acetate, acetonitrile.

  • Procedure:

    • Equimolar amounts of 1-methylimidazole and 1-chlorobutane are combined in a round-bottom flask equipped with a reflux condenser.

    • The reaction mixture is heated, for instance at 60°C, under reflux for an extended period (e.g., 48 hours) with vigorous stirring.[6]

    • After cooling to room temperature, the product is washed multiple times with a non-polar solvent like ethyl acetate to remove any unreacted starting materials.[6]

    • The remaining solvent is removed under vacuum.

    • The resulting viscous oil or solid can be recrystallized from a solvent mixture such as acetonitrile/ethyl acetate to yield pure [BMIM][Cl].[10]

Step 2: Anion Exchange to form [BMIM][MeSO3]

  • Materials: [BMIM][Cl], a methanesulfonate salt (e.g., sodium methanesulfonate, Na[MeSO3]), a suitable solvent (e.g., acetone or acetonitrile).

  • Procedure:

    • [BMIM][Cl] is dissolved in the chosen solvent.

    • An equimolar amount of the methanesulfonate salt is added to the solution.

    • The mixture is stirred at room temperature for several hours. A precipitate of the inorganic salt (e.g., NaCl) will form.

    • The precipitate is removed by filtration.

    • The solvent is evaporated from the filtrate under reduced pressure to yield the final product, [BMIM][MeSO3].

    • The product should be dried under high vacuum to remove residual water and solvent.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of [BMIM][Cl] cluster_step2 Step 2: Anion Exchange start1 1-Methylimidazole + 1-Chlorobutane react1 Reflux (e.g., 60°C, 48h) start1->react1 wash1 Wash with Ethyl Acetate react1->wash1 dry1 Remove Solvent (Vacuum) wash1->dry1 purify1 Recrystallization dry1->purify1 product1 [BMIM][Cl] purify1->product1 start2 [BMIM][Cl] + Sodium Methanesulfonate (in Acetone) product1->start2 react2 Stir at Room Temp. start2->react2 filter2 Filter to remove NaCl react2->filter2 dry2 Evaporate Solvent filter2->dry2 final_dry Dry under High Vacuum dry2->final_dry product2 [BMIM][MeSO3] final_dry->product2

A representative two-step synthesis workflow for [BMIM][MeSO3].
Physicochemical Characterization

The synthesized ionic liquid should be characterized to confirm its identity and purity.

  • Structural Characterization (NMR and FTIR):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the cation. The spectra should be consistent with the expected shifts for the butyl and methyl groups and the imidazolium ring protons.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational bands of the functional groups in both the cation and the anion.

  • Thermal Analysis (DSC and TGA):

    • Differential Scanning Calorimetry (DSC): DSC is employed to determine the melting point (Tₘ) and any other phase transitions, such as glass transitions (T₉). The sample is heated at a constant rate in a controlled atmosphere, and the heat flow is measured.

    • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition temperature (Tₔ). The mass of the sample is monitored as it is heated at a constant rate. The onset temperature of mass loss indicates the beginning of decomposition.[3]

Characterization_Workflow cluster_structure Structural Analysis cluster_thermal Thermal Properties sample Synthesized [BMIM][MeSO3] Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ftir FTIR Spectroscopy sample->ftir dsc Differential Scanning Calorimetry (DSC) sample->dsc tga Thermogravimetric Analysis (TGA) sample->tga result1 Confirm Covalent Structure nmr->result1 ftir->result1 result2 Determine Melting Point & Thermal Stability dsc->result2 tga->result2

General workflow for the physicochemical characterization of [BMIM][MeSO3].

Applications in Pharmaceutical Research and Development

While specific applications of [BMIM][MeSO3] in the pharmaceutical sector are not extensively documented, the broader class of imidazolium-based ionic liquids has shown significant promise in various areas.[11] The properties of [BMIM][MeSO3] suggest its potential utility in the following domains:

  • Green Solvents in API Synthesis: Imidazolium-based ILs are widely studied as alternative solvents for organic synthesis due to their low volatility and high thermal stability.[11] They can enhance reaction rates and selectivity.[11] For example, [BMIM][PF₆] has been used as a solvent in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) pravadoline.[11]

  • Drug Delivery Systems: Ionic liquids are being explored for their role in various drug delivery formulations.[12][13]

    • Microemulsions: ILs can act as the oil phase, aqueous phase, or surfactant in microemulsions, which can enhance the skin permeation of drugs for topical or transdermal delivery.[14]

    • Biopolymer Processing: ILs like [BMIM][Cl] are effective solvents for biopolymers such as cellulose and chitin, which are used as matrices in drug delivery systems for applications like wound healing and sustained release.[12][13]

  • Solubility Enhancement: A major challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). Ionic liquids have been shown to be effective solvents for a wide range of poorly soluble drugs.

Safety and Toxicology

Safety is a primary consideration for any chemical intended for use in pharmaceutical applications. The available data for [BMIM][MeSO3] indicates that it should be handled with care.

GHS Hazard Classification: [1]

  • H301: Toxic if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.

Handling Recommendations: [2]

  • Wear appropriate personal protective equipment (PPE), including gloves, eye protection (eyeshields, faceshield), and respiratory protection.

  • Avoid contact with skin, eyes, and clothing.

  • Use in a well-ventilated area.

  • Do not eat, drink, or smoke when using this product.

It is noted that the chemical, physical, and toxicological properties of [BMIM][MeSO3] have not been thoroughly investigated.[15] As with many ionic liquids, further research is needed to fully characterize its toxicological profile and environmental impact.

Conclusion

This compound is an ionic liquid with properties that make it a subject of interest for various chemical applications. While specific data on some of its physicochemical properties and its direct use in drug development are still emerging, its characteristics align with the broader class of imidazolium-based ionic liquids that have demonstrated utility as green solvents and components of advanced drug delivery systems. Its synthesis is achievable through established chemical routes. However, its hazardous nature necessitates careful handling and further toxicological evaluation before it can be considered for pharmaceutical formulations. This guide serves as a foundational resource for researchers looking to explore the potential of [BMIM][MeSO3].

References

1-Butyl-3-methylimidazolium methanesulfonate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Butyl-3-methylimidazolium methanesulfonate

Introduction

This compound, an ionic liquid, presents a compelling alternative to traditional volatile organic compounds in a variety of scientific and industrial applications. Its unique properties, including low vapor pressure, high thermal stability, and tunable solvency, have positioned it as a key player in the advancement of green chemistry. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, and detailed experimental protocols for its application, tailored for researchers, scientists, and professionals in drug development.

Chemical Identifiers and Physicochemical Properties

A clear understanding of the fundamental identifiers and properties of this compound is crucial for its effective application. These details are summarized in the tables below.

Identifiers
IdentifierValue
CAS Number 342789-81-5[1][2][3][4][5]
PubChem CID 11492381[1]
EC Number 679-383-7[6]
IUPAC Name 1-butyl-3-methylimidazol-3-ium;methanesulfonate[6]
Molecular Formula C9H18N2O3S[1][2][3]
SMILES CCCCN1C=C--INVALID-LINK--C.CS(=O)(=O)[O-][3]
InChI InChI=1S/C8H15N2.CH4O3S/c1-3-4-5-10-7-6-9(2)8-10;1-5(2,3)4/h6-8H,3-5H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1[3][6]
InChIKey PUHVBRXUKOGSBC-UHFFFAOYSA-M[3][5][6]
Physicochemical Properties
PropertyValue
Molecular Weight 234.32 g/mol [2][3][4]
Appearance White to off-white crystalline powder[1]
Melting Point 73-80 °C[2][3][4]
Flash Point 119 °C (246.2 °F)[3][4]
Purity ≥95% to >99%[2][7]
Water Content ≤0.5%[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, focusing on its synthesis and application in carbon dioxide capture.

Synthesis of this compound

While a direct, detailed protocol for the synthesis of this compound was not found in the provided search results, a general and widely adopted two-step method for imidazolium-based ionic liquids can be described. This involves the quaternization of 1-methylimidazole followed by anion exchange.

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Halide (e.g., Bromide)

  • Materials: 1-methylimidazole, 1-bromobutane, ethyl acetate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of 1-methylimidazole and 1-bromobutane.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen) with stirring. The reaction temperature and time can vary, but a typical starting point is 70-80°C for 24-48 hours.

    • After the reaction is complete, cool the mixture to room temperature. A viscous liquid or solid product, 1-butyl-3-methylimidazolium bromide, will form.

    • Wash the product repeatedly with ethyl acetate to remove any unreacted starting materials.

    • Dry the purified product under vacuum to remove residual solvent.

Step 2: Anion Exchange to Methanesulfonate

  • Materials: 1-Butyl-3-methylimidazolium bromide, a methanesulfonate salt (e.g., sodium methanesulfonate), a suitable solvent (e.g., acetone or acetonitrile).

  • Procedure:

    • Dissolve the 1-Butyl-3-methylimidazolium bromide in the chosen solvent.

    • Add an equimolar amount of the methanesulfonate salt to the solution.

    • Stir the mixture at room temperature. A precipitate of the halide salt (e.g., sodium bromide) will form.

    • Filter the mixture to remove the precipitated salt.

    • Remove the solvent from the filtrate under reduced pressure to yield the final product, this compound.

    • The product should be dried further under high vacuum to remove any residual water or solvent.

Carbon Dioxide (CO₂) Capture

This compound has been investigated for its potential in CO₂ capture. The following protocol outlines a typical procedure for measuring CO₂ solubility in this ionic liquid.

  • Materials and Apparatus:

    • This compound (degassed and dried)

    • High-purity CO₂ gas

    • High-pressure view-cell apparatus equipped with a magnetic stirrer, temperature and pressure sensors, and a gas inlet.

    • Vacuum pump

    • Thermostatic bath

  • Experimental Procedure:

    • Accurately weigh a known amount of the ionic liquid and place it into the high-pressure view-cell.

    • Evacuate the cell using a vacuum pump to remove any dissolved gases from the ionic liquid.

    • Immerse the view-cell in a thermostatic bath set to the desired experimental temperature.

    • Introduce a known amount of CO₂ gas into the cell.

    • Turn on the magnetic stirrer to facilitate the dissolution of CO₂ into the ionic liquid.

    • Allow the system to reach equilibrium, indicated by a stable pressure reading.

    • Record the final equilibrium pressure and temperature.

    • Repeat steps 4-7 for different amounts of CO₂ to obtain solubility data over a range of pressures.

  • Data Analysis:

    • The amount of CO₂ absorbed by the ionic liquid can be calculated based on the initial and final pressures of the gas in the known volume of the cell, using an appropriate equation of state for CO₂.

    • The solubility is typically expressed as the mole fraction of CO₂ in the ionic liquid at a given temperature and pressure.

Visualizations

Synthesis Workflow

The following diagram illustrates the general two-step synthesis process for this compound.

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Anion Exchange 1-Methylimidazole 1-Methylimidazole Reaction Reaction 1-Methylimidazole->Reaction 1-Bromobutane 1-Bromobutane 1-Bromobutane->Reaction BMIM_Br 1-Butyl-3-methylimidazolium Bromide Reaction->BMIM_Br Purification_1 Washing with Ethyl Acetate BMIM_Br->Purification_1 Drying_1 Drying under Vacuum Purification_1->Drying_1 Anion_Exchange Anion_Exchange Drying_1->Anion_Exchange Sodium_Methanesulfonate Sodium_Methanesulfonate Sodium_Methanesulfonate->Anion_Exchange Filtration Filtration Anion_Exchange->Filtration BMIM_Ms 1-Butyl-3-methylimidazolium Methanesulfonate Solvent_Removal Solvent Removal under Vacuum Filtration->Solvent_Removal Solvent_Removal->BMIM_Ms G Start Start Prepare_IL Prepare & Degas Ionic Liquid Start->Prepare_IL Load_Cell Load IL into High-Pressure Cell Prepare_IL->Load_Cell Set_Temp Set Experimental Temperature Load_Cell->Set_Temp Introduce_CO2 Introduce CO2 Set_Temp->Introduce_CO2 Equilibrate Stir to Equilibrium Introduce_CO2->Equilibrate Record_Data Record Pressure & Temperature Equilibrate->Record_Data Analyze Calculate Solubility Record_Data->Analyze End End Analyze->End

References

A Comprehensive Technical Guide to the Physical Properties of 1-Butyl-3-methylimidazolium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-3-methylimidazolium methanesulfonate, often abbreviated as [BMIM][OMs] or [BMIM][MeSO₃], is an ionic liquid (IL) that has garnered significant attention in various scientific and industrial fields. As a member of the imidazolium-based family of ionic liquids, it possesses hallmark characteristics such as low vapor pressure, high thermal stability, and tunable solvating properties. This technical guide provides a detailed overview of the core physical properties of [BMIM][OMs], offering valuable data for researchers and professionals in drug development, green chemistry, and materials science. The document summarizes key quantitative data, outlines experimental protocols for property determination, and presents visual workflows to facilitate understanding.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These values are crucial for its application as a solvent, catalyst, or electrolyte.

PropertyValueReference(s)
Molecular Formula C₉H₁₈N₂O₃S[1]
Molecular Weight 234.32 g/mol [1]
Appearance White to off-white crystalline powder[2]
CAS Number 342789-81-5[1]

Thermal Properties

The thermal behavior of an ionic liquid is a critical determinant of its operational window in various applications. [BMIM][OMs] exhibits notable thermal stability.

PropertyValueReference(s)
Melting Point 73 - 80 °C[3]
Thermal Decomposition Active decomposition begins above 200 °C. The main decomposition occurs in the range of 320–440 °C. By thermal lability, the order is [bmim]OAc > [bmim]Cl > [bmim]MeSO₄.[4]

Density and Solubility

The density and solubility of [BMIM][OMs] are pivotal for its use in liquid-phase applications, including as a solvent for reactions and extractions.

PropertyValueReference(s)
Density 1.303 g/cm³
Solubility Soluble in Methanol.[5]

Viscosity

Specific viscosity data for this compound is not widely reported. However, for context, the viscosity of a closely related ionic liquid, 1-Butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]), is approximately 80 mPa·s at 25 °C.[6] The viscosity of ionic liquids is highly dependent on temperature, generally decreasing as temperature increases.

Experimental Protocols

The accurate determination of the physical properties of ionic liquids requires standardized experimental procedures. Below are detailed methodologies for key analyses.

Synthesis of this compound

The synthesis of [BMIM][OMs] typically involves a two-step process: the quaternization of 1-methylimidazole followed by an anion exchange reaction.

Synthesis of this compound cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange start 1-Methylimidazole + 1-Chlorobutane reflux Reflux in Toluene (e.g., 24h at 110°C) start->reflux product1 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl) reflux->product1 bmim_cl [BMIM]Cl product1->bmim_cl reaction Reaction in a suitable solvent (e.g., Acetone) bmim_cl->reaction reagent Sodium Methanesulfonate (NaOMs) reagent->reaction filtration Filtration to remove NaCl precipitate reaction->filtration purification Solvent removal and drying under vacuum filtration->purification final_product This compound ([BMIM][OMs]) purification->final_product

A typical two-step synthesis route for [BMIM][OMs].

Methodology:

  • Quaternization: Equimolar amounts of 1-methylimidazole and 1-chlorobutane are refluxed in a solvent such as toluene for an extended period (e.g., 24-48 hours). After cooling, the resulting 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) is separated and purified.

  • Anion Exchange: The synthesized [BMIM]Cl is dissolved in a suitable solvent like acetone. An equimolar amount of a methanesulfonate salt, such as sodium methanesulfonate, is added. The mixture is stirred, leading to the precipitation of sodium chloride. The precipitate is removed by filtration, and the solvent is evaporated from the filtrate to yield the final product, [BMIM][OMs], which is then dried under vacuum.

Characterization and Property Measurement Workflow

A general workflow for the characterization and physical property measurement of a newly synthesized or purified ionic liquid is depicted below.

General Workflow for Ionic Liquid Characterization cluster_characterization Structural Characterization cluster_thermal Thermal Analysis cluster_physical Physical Property Measurement start Synthesized Ionic Liquid nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir dsc Differential Scanning Calorimetry (DSC) for Tm, Tg start->dsc tga Thermogravimetric Analysis (TGA) for Td start->tga density Densitometry start->density viscosity Viscometry/Rheometry start->viscosity solubility Solubility Tests start->solubility

Workflow for the physical characterization of an ionic liquid.
Detailed Experimental Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure of the cation and anion.

    • Procedure: A small sample of the ionic liquid is dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The chemical shifts, signal integrations, and coupling patterns are analyzed to verify the expected molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To identify the functional groups present in the ionic liquid.

    • Procedure: A thin film of the ionic liquid is placed between two KBr plates, or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. The FTIR spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹). The characteristic absorption bands for the imidazolium ring, alkyl chains, and the methanesulfonate anion (S=O and S-O stretching) are identified.

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the melting point (Tm) and glass transition temperature (Tg).

    • Procedure: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. The sample is subjected to a controlled temperature program, often involving a cooling and heating cycle (e.g., cooling from room temperature to -100 °C, then heating to 150 °C at a constant rate of 10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample relative to a reference pan is measured as a function of temperature. The melting point is determined from the peak of the endothermic melting transition, and the glass transition is observed as a step change in the baseline.

  • Thermogravimetric Analysis (TGA):

    • Objective: To evaluate the thermal stability and decomposition temperature (Td).

    • Procedure: A small sample (typically 5-10 mg) is placed in a tared TGA pan. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature. The onset of decomposition is typically defined as the temperature at which a small percentage of mass loss (e.g., 5%) is observed.

  • Density Measurement:

    • Objective: To determine the density of the ionic liquid at a specific temperature.

    • Procedure: A vibrating tube densitometer is commonly used. The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the liquid. The measurement is typically performed at a constant, controlled temperature.

  • Viscosity Measurement:

    • Objective: To measure the dynamic viscosity of the ionic liquid as a function of temperature.

    • Procedure: A rotational rheometer or a viscometer is used. For a rheometer, the sample is placed between two plates (or a cone and plate geometry). One plate is rotated at a controlled rate, and the resulting torque on the other plate is measured. This allows for the determination of viscosity over a range of shear rates and temperatures.

Logical Relationships in Property Analysis

The physical properties of ionic liquids are often interdependent and can be influenced by external factors such as thermal stress.

Influence of Thermal Treatment on Ionic Liquid Properties thermal_treatment Prolonged Thermal Treatment (e.g., 150°C) degradation Partial Thermal Degradation thermal_treatment->degradation property_change Alteration of Physicochemical Properties degradation->property_change decomposition_temp Decreased Decomposition Temperature property_change->decomposition_temp tga_curve Change in TGA Curve Shape property_change->tga_curve carbon_residue Formation of Carbon Residue property_change->carbon_residue

Impact of thermal stress on the properties of imidazolium ILs.[4]

As indicated by studies on similar imidazolium-based ionic liquids, prolonged exposure to elevated temperatures, even below the rapid decomposition temperature, can lead to partial degradation.[4] This degradation can, in turn, alter the physicochemical properties, often resulting in a decrease in the onset decomposition temperature and changes in the thermogravimetric profile.[4]

Conclusion

This compound is a valuable ionic liquid with a distinct set of physical properties that make it suitable for a range of applications. Its notable thermal stability and potential as a versatile solvent underscore its importance in ongoing research and development. This guide provides a foundational understanding of its core properties and the experimental methodologies required for their characterization. Further research to elucidate a more comprehensive solubility profile and precise viscosity measurements will undoubtedly expand its utility in specialized applications.

References

thermal stability of 1-Butyl-3-methylimidazolium methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Stability of 1-Butyl-3-methylimidazolium methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid this compound, often abbreviated as [BMIM][MeSO3]. This document collates available quantitative data, details common experimental protocols for thermal analysis, and presents a visual workflow for these procedures.

Introduction

This compound is an ionic liquid that has garnered significant interest across various scientific and industrial domains, including as a solvent in green chemistry, for catalysis, and in electrochemical applications.[1] Its utility in processes that may involve elevated temperatures necessitates a thorough understanding of its thermal stability. This guide focuses on the decomposition behavior of [BMIM][MeSO3] as determined primarily by thermogravimetric analysis (TGA).

Thermal Stability Data

The thermal stability of an ionic liquid is a critical parameter for its application, indicating the temperature at which it begins to chemically decompose. This is often characterized by the onset temperature of decomposition (Tonset) and the temperature of the maximum rate of decomposition (Tpeak).

The thermal stability of imidazolium-based ionic liquids is significantly influenced by the nature of the anion.[2] For 1-butyl-3-methylimidazolium based ionic liquids, the thermal lability has been shown to follow the trend of acetate > chloride > methyl sulfate, indicating that the methanesulfonate anion contributes to a higher thermal stability.[3][4]

Below is a summary of the quantitative thermal stability data for this compound found in the literature. It is important to note that the exact values can vary depending on the experimental conditions, such as the heating rate and the purity of the sample.

ParameterValue (°C)Experimental ConditionsSource
Onset Decomposition Temperature (Tonset)335Not specifiedKärkkäinen (as cited in[5])
Maximum Decomposition Temperature (Tmax)390Not specified[3]
Onset Decomposition Temperature (Tonset)>300Heating rate: 5 °C/min, Nitrogen atmosphere[1]

Experimental Protocols

The primary technique for evaluating the thermal stability of ionic liquids is Thermogravimetric Analysis (TGA). This method involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

Materials:

  • This compound ([BMIM][MeSO3]), high purity (≥95%)

  • Inert gas (e.g., high-purity nitrogen or argon)

  • Sample pans (typically aluminum or platinum)

Procedure:

  • Sample Preparation:

    • Ensure the ionic liquid sample is free of volatile impurities, such as water and residual solvents. This can be achieved by drying the sample under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours prior to analysis.

    • Accurately weigh a small amount of the dried sample (typically 5-15 mg) into a clean TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA instrument's autosampler or manually load it onto the balance mechanism.

    • Purge the furnace and balance housing with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any gaseous decomposition products.[2]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically near ambient temperature (e.g., 30 °C).

    • Program the instrument to heat the sample at a constant linear heating rate. Common heating rates for ionic liquid analysis are 5, 10, or 20 °C/min.[1]

    • The heating should continue to a temperature well above the expected decomposition point, for instance, up to 600 °C.[1]

  • Data Acquisition:

    • Record the sample mass as a function of temperature throughout the experiment.

    • The instrument's software will typically generate a TGA curve (mass vs. temperature) and a derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

  • Data Analysis:

    • Onset Temperature of Decomposition (Tonset): Determine the temperature at which a significant mass loss begins. This is often calculated by the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.

    • Peak Decomposition Temperature (Tpeak): Identify the temperature at which the rate of mass loss is at its maximum. This corresponds to the peak in the DTG curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the thermal stability analysis of this compound using Thermogravimetric Analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_results Data Processing & Results prep1 Dry [BMIM][MeSO3] under vacuum prep2 Weigh 5-15 mg of sample into TGA pan prep1->prep2 inst_setup Instrument Setup (Inert Atmosphere, N2) prep2->inst_setup heating Controlled Heating (e.g., 10 °C/min) inst_setup->heating data_acq Data Acquisition (Mass vs. Temperature) heating->data_acq tga_curve Generate TGA Curve data_acq->tga_curve dtg_curve Generate DTG Curve data_acq->dtg_curve analysis Determine Tonset and Tpeak tga_curve->analysis dtg_curve->analysis

Caption: Workflow for TGA analysis of [BMIM][MeSO3].

Conclusion

This compound exhibits good thermal stability, with decomposition generally occurring at temperatures above 300 °C. This makes it a suitable candidate for various applications where thermal stress is a factor. However, for long-term applications at elevated temperatures, it is crucial to consider that slow decomposition may occur at temperatures below the onset of rapid decomposition observed in dynamic TGA scans.[3] The experimental protocols outlined in this guide provide a standardized approach for researchers and professionals to assess the thermal stability of this and other ionic liquids, ensuring reliable and reproducible results.

References

An In-depth Technical Guide to the Solubility of 1-Butyl-3-methylimidazolium Methanesulfonate ([BMIM][MeSO3]) in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the ionic liquid 1-butyl-3-methylimidazolium methanesulfonate, abbreviated as [BMIM][MeSO3], in a range of common organic solvents. Understanding the solubility characteristics of [BMIM][MeSO3] is critical for its application in various scientific and industrial fields, including as a solvent for chemical reactions, in separation processes, and within drug delivery systems. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a general experimental workflow.

Core Concepts in Ionic Liquid Solubility

The solubility of an ionic liquid (IL) in an organic solvent is primarily governed by the principle of "like dissolves like." This means that polar ionic liquids tend to be more soluble in polar solvents, while nonpolar ionic liquids are more soluble in nonpolar solvents. The solubility is a result of the complex interplay of intermolecular forces, including van der Waals forces, hydrogen bonding, and electrostatic interactions between the ions of the IL and the solvent molecules.

For imidazolium-based ionic liquids such as [BMIM][MeSO3], the nature of both the cation ([BMIM]⁺) and the anion ([MeSO₃]⁻) plays a crucial role in determining its solubility profile. The butyl chain on the imidazolium cation introduces some nonpolar character, while the methanesulfonate anion is polar. This combination of features leads to a nuanced solubility behavior in different organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for [BMIM][MeSO3] in various organic solvents at ambient temperature (approximately 25°C), unless otherwise specified. It is important to note that the solubility of ionic liquids can be significantly influenced by the presence of impurities, particularly water.

Solvent ClassSolvent NameChemical FormulaSolubilityNotes
Alcohols MethanolCH₃OH> 500 mg/mL[1]Miscible
EthanolC₂H₅OHMiscible (inferred)Based on the high solubility in methanol and the general trend for similar ionic liquids to be miscible with short-chain alcohols.
1-PropanolC₃H₇OHMiscible (inferred)Similar to ethanol, high miscibility is expected.
1-ButanolC₄H₉OHMiscible (inferred)Studies on the similar ionic liquid [BMIM][TOS] show complete miscibility with 1-butanol[2].
Ketones AcetoneC₃H₆O< 50 mg/mL[1]Partially Miscible to Immiscible
Esters Ethyl AcetateC₄H₈O₂Immiscible (inferred)Based on the low polarity of ethyl acetate and the observed immiscibility of similar ionic liquids like [BMIM]Cl.
Ethers Tetrahydrofuran (THF)C₄H₈OLikely ImmiscibleBased on the relatively low polarity of THF.
Hydrocarbons Aliphatic Hydrocarbons (e.g., Hexane, Heptane)CₓH₂ₓ₊₂ImmiscibleA study on the closely related [BMIM][MeSO₄] showed immiscibility with aliphatic hydrocarbons.
Aromatic Hydrocarbons (e.g., Toluene)C₇H₈Partially MiscibleA study on [BMIM][MeSO₄] showed partial miscibility with aromatic hydrocarbons.

Experimental Protocols

The determination of the solubility of an ionic liquid in an organic solvent can be carried out using several established methods. The choice of method often depends on whether the system is expected to be fully miscible, partially miscible, or immiscible.

Method 1: Visual Titration Method (for Miscibility Determination)

This method is suitable for determining the miscibility of a liquid ionic liquid with a solvent at a specific temperature.

Objective: To determine if [BMIM][MeSO3] and a given organic solvent are miscible in all proportions at a set temperature.

Materials:

  • [BMIM][MeSO3] (dried under vacuum to remove water)

  • Organic solvent of interest (anhydrous grade)

  • A series of small, sealed vials or test tubes

  • A calibrated micropipette or syringe

  • A temperature-controlled water bath or heating block

  • A vortex mixer

Procedure:

  • Preparation of Samples: In a series of vials, prepare mixtures of [BMIM][MeSO3] and the organic solvent with varying compositions (e.g., 10:90, 20:80, 50:50, 80:20, 90:10 by volume or weight).

  • Equilibration: Place the sealed vials in the temperature-controlled bath set to the desired temperature (e.g., 25°C) and allow them to equilibrate for at least 30 minutes.

  • Mixing: After equilibration, vigorously mix each vial using a vortex mixer for 1-2 minutes to ensure thorough mixing.

  • Observation: Allow the vials to stand undisturbed at the set temperature and visually inspect for phase behavior.

    • Miscible: The mixture will appear as a single, clear, and homogenous phase.

    • Immiscible: The mixture will either be cloudy (indicating the formation of an emulsion) or will separate into two distinct liquid layers.

  • Data Recording: Record the observations for each composition. If the components are miscible in all tested proportions, they are considered miscible.

Method 2: Dynamic Method (for Solid-Liquid and Liquid-Liquid Phase Equilibria)

This method is used to determine the temperature at which a solid ionic liquid dissolves in a solvent (solid-liquid equilibrium, SLE) or the temperature at which a two-phase liquid system becomes one phase (liquid-liquid equilibrium, LLE).

Objective: To determine the phase transition temperature of a [BMIM][MeSO3]-organic solvent mixture at a specific composition.

Materials:

  • [BMIM][MeSO3]

  • Organic solvent of interest

  • A glass vessel equipped with a magnetic stirrer and a temperature probe

  • A cryostat or a programmable heating/cooling system

  • A light source and a detector (or visual observation) to detect phase changes

Procedure:

  • Sample Preparation: A mixture of [BMIM][MeSO3] and the organic solvent of a known composition is prepared directly in the glass vessel.

  • Heating/Cooling Cycle: The mixture is subjected to a controlled temperature program.

    • For SLE: The mixture is cooled until the ionic liquid crystallizes and then slowly heated while stirring. The temperature at which the last crystal disappears is recorded as the solubility temperature for that composition.

    • For LLE: The two-phase liquid mixture is heated or cooled while stirring. The temperature at which the mixture becomes a single clear phase (the cloud point disappears) is recorded.

  • Phase Diagram Construction: By repeating this procedure for various compositions, a phase diagram can be constructed, showing the solubility curve (for SLE) or the binodal curve (for LLE).

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of [BMIM][MeSO3] in an organic solvent.

experimental_workflow start Start: Define IL and Solvent prep_samples Prepare Mixtures of Varying Compositions start->prep_samples end_node End: Report Solubility equilibrate Equilibrate at Target Temperature prep_samples->equilibrate mix Vigorously Mix Samples equilibrate->mix observe Visual Observation for Phase Separation mix->observe decision Single Clear Phase? observe->decision miscible Record as Miscible decision->miscible Yes immiscible Record as Immiscible/ Partially Miscible decision->immiscible No miscible->end_node quant_analysis Quantitative Analysis (e.g., Spectroscopy, Chromatography) immiscible->quant_analysis quant_analysis->end_node dynamic_method_workflow start Start: Prepare Mixture of Known Composition cool Cool Mixture Until Phase Separation/Crystallization Occurs start->cool end_node End: Plot Point on Phase Diagram repeat_node Repeat for Different Compositions end_node->repeat_node heat Slowly Heat Mixture with Stirring cool->heat detect Detect Temperature of Phase Transition heat->detect record Record Transition Temperature detect->record record->end_node repeat_node->start

References

An In-Depth Technical Guide to the Safe Handling of 1-Butyl-3-methylimidazolium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-3-methylimidazolium methanesulfonate ([Bmim][MeSO₃]) is an ionic liquid (IL) that has garnered interest in various scientific fields, including as a solvent in chemical reactions and in electrochemical applications. As with any chemical substance, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental work. This technical guide provides a comprehensive overview of the safety data and handling protocols for this compound, compiled from various safety data sheets (SDS) and scientific resources.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. Key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 342789-81-5
Molecular Formula C₉H₁₈N₂O₃S
Molecular Weight 234.32 g/mol
Appearance Colorless to yellow solid
Melting Point 75-80 °C
Flash Point 119 °C (246.2 °F)
Density 1.303 g/cm³
Water Solubility Information not readily available, but many ionic liquids are hygroscopic.
Hygroscopicity Expected to be hygroscopic.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[1]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[1]

Signal Word: Danger[1]

Hazard Pictograms:

  • Corrosive

  • Acute Toxic

Toxicological Information

Detailed toxicological data for this compound is limited, with many sources stating that the substance has not yet been fully tested.[2] The primary hazards identified are acute oral toxicity and severe skin and eye damage upon contact.[1]

Toxicity EndpointResult
Acute Oral Toxicity Category 3 (Toxic if swallowed)[1]
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation Category 1B (Causes severe skin burns)[1]
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)[1]
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[2]
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2]
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Note: The lack of comprehensive toxicological data underscores the importance of handling this compound with a high degree of caution and minimizing all routes of exposure.

Experimental Protocols and Handling Procedures

Given the hazardous nature and limited toxicological data for this compound, stringent adherence to safe laboratory practices is essential. The following protocols are based on general guidelines for handling hazardous, hygroscopic, and air-sensitive materials.

Personal Protective Equipment (PPE)

A critical first line of defense is the consistent and correct use of appropriate PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) EyeProtection Eye Protection (Safety glasses with side-shields or goggles) HandProtection Hand Protection (Chemical-resistant gloves, e.g., Nitrile) BodyProtection Body Protection (Lab coat, closed-toe shoes) RespiratoryProtection Respiratory Protection (Use in a well-ventilated area or fume hood. Respirator if dust is generated.) Researcher Researcher Researcher->EyeProtection Always wear Researcher->HandProtection Always wear Researcher->BodyProtection Always wear Researcher->RespiratoryProtection As needed

Figure 1. Recommended Personal Protective Equipment for handling this compound.

Engineering Controls

To minimize inhalation exposure, all handling of this compound should be conducted in a well-ventilated area.

  • Fume Hood: For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Glove Box: Due to its hygroscopic nature, for experiments requiring anhydrous conditions, handling within a glove box under an inert atmosphere (e.g., argon or nitrogen) is recommended.

General Handling Procedures

The following workflow outlines the general steps for safely handling this compound in a laboratory setting.

Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Handling ReadSDS Read and Understand SDS DonPPE Don Appropriate PPE ReadSDS->DonPPE PrepareWorkArea Prepare Work Area (Fume hood/Glove box, spill kit ready) DonPPE->PrepareWorkArea Weighing Weighing (In a contained manner to avoid dust) PrepareWorkArea->Weighing Dispensing Dispensing/Transfer (Use appropriate tools, avoid creating dust) Weighing->Dispensing Decontaminate Decontaminate Work Area Dispensing->Decontaminate DisposeWaste Dispose of Waste (According to institutional guidelines) Decontaminate->DisposeWaste RemovePPE Remove and Dispose of PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Figure 2. General workflow for handling this compound.

Storage

Proper storage is crucial to maintain the integrity of the chemical and to prevent accidents.

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed to prevent moisture absorption.

  • Store away from incompatible materials such as strong oxidizing agents.[2]

  • Store in a locked cabinet or other secure area.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the exposed person to fresh air at once. If respiratory problems persist, provide artificial respiration or oxygen and seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][3]
Eye Contact Immediately rinse continuously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Immediately rinse mouth and provide fresh air. Seek immediate medical attention.[2]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Absorb: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess the Spill (Size, location, hazards) Evacuate->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large or Unmanageable Spill SmallSpill->LargeSpill No Contain Contain the Spill (Use absorbent materials) SmallSpill->Contain Yes CallEmergency Call Emergency Services LargeSpill->CallEmergency Cleanup Clean Up Spill (Wearing appropriate PPE) Contain->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate

References

Environmental Impact and Toxicity of 1-Butyl-3-methylimidazolium Methylsulfate ([BMIM][MeSO3]): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive toxicological and environmental impact data for 1-butyl-3-methylimidazolium methylsulfate ([BMIM][MeSO3]) is limited in publicly available literature. This guide synthesizes available information on [BMIM][MeSO3] and closely related 1-butyl-3-methylimidazolium ([BMIM])-based ionic liquids with different anions. The toxicity of ionic liquids is primarily driven by the cation; however, the anion can also influence the overall toxicological profile. The data presented for other [BMIM] salts should be considered as indicative and used with caution when assessing the specific properties of [BMIM][MeSO3].

Executive Summary

1-Butyl-3-methylimidazolium methylsulfate ([BMIM][MeSO3]) is an ionic liquid (IL) that, like other members of the imidazolium family, is characterized by its low volatility, high thermal stability, and tunable solvent properties. While often touted as "green solvents" due to their low vapor pressure, the potential environmental and toxicological impacts of ionic liquids upon release into ecosystems are of significant concern. This technical guide provides an in-depth overview of the known environmental fate and toxicity of [BMIM]-based ionic liquids, with a focus on cytotoxicity, ecotoxicity, and biodegradability, to inform risk assessment and guide future research. The primary mechanism of toxicity for imidazolium-based ILs involves the disruption of cell membranes and mitochondrial function, leading to oxidative stress and apoptosis.

Physicochemical Properties and Environmental Fate

The environmental fate of [BMIM][MeSO3] is largely governed by its water solubility and resistance to degradation. Like most ionic liquids, it is not expected to contribute to air pollution due to its negligible vapor pressure. However, its solubility in water means that spills or improper disposal can lead to contamination of aquatic and terrestrial environments.

Thermal Stability: Studies on the thermal stability of [BMIM]-based ionic liquids have shown that the anion plays a crucial role. [BMIM] with a methylsulfate anion ([BMIM][MeSO4]), a compound structurally similar to [BMIM][MeSO3], has demonstrated higher thermal stability compared to its counterparts with acetate or chloride anions. This suggests a lower likelihood of forming volatile and potentially toxic degradation products at elevated temperatures.

Biodegradability: Imidazolium-based ionic liquids, including those with the [BMIM] cation, are generally considered to be poorly biodegradable. Studies have shown that while some primary biodegradation of the alkyl side chain can occur, the imidazolium ring is recalcitrant to microbial degradation. This persistence raises concerns about their long-term impact on the environment.

Ecotoxicity

The ecotoxicity of [BMIM]-based ionic liquids has been evaluated across various trophic levels, including bacteria, algae, crustaceans, and fish. The length of the alkyl chain on the imidazolium cation is a primary determinant of toxicity, with longer chains exhibiting greater toxicity.

Aquatic Toxicity

Data on the aquatic toxicity of various [BMIM]-based ionic liquids are summarized in the table below. While specific data for [BMIM][MeSO3] is scarce, the available information on other salts provides a comparative context.

Test OrganismIonic LiquidEndpointValue (mg/L)Exposure TimeReference
Vibrio fischeri (bacterium)[BMIM][Cl]EC50250015 min[1]
Vibrio fischeri (bacterium)[BMIM][BF4]EC50350015 min[1]
Vibrio fischeri (bacterium)[BMIM][octylsulfate]EC507015 min[1]
Scenedesmus rubescens (algae)[BMIM][BF4]EC500.7672 h[2]
Daphnia magna (crustacean)[BMIM][Br]LC500.00004 mM48 h[1]
Poecilia reticulata (guppy)[BMIM][Br]-Toxic effects96 h[3]
Terrestrial Toxicity

The impact of [BMIM]-based ionic liquids on soil microorganisms and plants has also been investigated. These compounds can inhibit the growth of soil bacteria and fungi and exhibit phytotoxicity.

Test OrganismIonic LiquidEndpointObservationsReference
Soil Microorganisms[BMIM][Cl]Inhibition of growthInhibition increased with concentration
Vicia faba (faba bean)[Demim]Cl, Br, NO3Growth inhibition, oxidative stressAnion had little influence on toxicity[4]
Triticum aestivum (wheat)[BMIM]Cl, BF4, HSO4Growth inhibitionToxicity mainly dominated by the cation[5]

Cytotoxicity and Mechanistic Insights

The cytotoxicity of [BMIM]-based ionic liquids has been demonstrated in various cell lines. The primary mechanism of action involves interaction with the cell membrane, leading to increased permeability and disruption of cellular functions.

In Vitro Cytotoxicity Data
Cell LineIonic LiquidEndpointValue (µM)Exposure TimeReference
J774A.1 (macrophage)[BMIM][Cl]LC50~200 µg/mL72 h[6]
HeLa (cervical cancer)[BMIM][Br]IC50538.38-[7]
MCF-7 (breast cancer)[BMIM][Br]IC50841.86-[7]
HEK293T (embryonic kidney)[BMIM][Br]IC50654.78-[7]
Mechanism of Toxicity

The toxicity of imidazolium-based ionic liquids is often attributed to their cationic nature, which facilitates interaction with negatively charged biological membranes. This can lead to a cascade of events, including:

  • Membrane Disruption: The lipophilic alkyl chain of the [BMIM] cation can insert into the lipid bilayer of cell membranes, increasing their fluidity and permeability.

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential can impair cellular respiration and lead to a decrease in ATP production.

  • Oxidative Stress: The cellular stress caused by membrane and mitochondrial damage can lead to the overproduction of reactive oxygen species (ROS).

  • Apoptosis: The accumulation of ROS and cellular damage can trigger programmed cell death (apoptosis).

ToxicityPathway BMIM [BMIM] Cation CellMembrane Cell Membrane Disruption BMIM->CellMembrane Mitochondria Mitochondrial Dysfunction BMIM->Mitochondria ROS Increased ROS Production CellMembrane->ROS Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: General signaling pathway for [BMIM] cation-induced cytotoxicity.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of ionic liquids are crucial for reproducible and comparable results. Below are generalized methodologies based on cited studies.

Aquatic Toxicity Testing (e.g., Daphnia magna)

A standard acute immobilization test, following OECD Guideline 202, is commonly used.

AquaticToxicityWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis TestSolutions Prepare serial dilutions of [BMIM][MeSO3] Exposure Expose Daphnia to test solutions (48h) TestSolutions->Exposure DaphniaCulture Culture Daphnia magna (neonates < 24h old) DaphniaCulture->Exposure Observation Observe and record immobilization Exposure->Observation LC50 Calculate LC50 value Observation->LC50

Caption: Experimental workflow for Daphnia magna acute toxicity testing.

Methodology:

  • Test Organism: Daphnia magna neonates (<24 hours old) are used.

  • Test Substance: A stock solution of [BMIM][MeSO3] is prepared in a suitable solvent (e.g., deionized water). A series of dilutions are made to create a range of test concentrations.

  • Exposure: A set number of daphnids (e.g., 20) are placed in beakers containing the test solutions and a control (solvent only).

  • Incubation: The beakers are incubated for 48 hours under controlled conditions (temperature, light cycle).

  • Endpoint: The number of immobilized daphnids (unable to swim after gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The concentration that causes immobilization in 50% of the test organisms (LC50) is calculated using statistical methods such as probit analysis.

Cytotoxicity Assay (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

  • Cell Culture: Adherent or suspension cells are cultured in appropriate media and seeded into 96-well plates.

  • Treatment: Cells are treated with various concentrations of [BMIM][MeSO3] and a control for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the concentration that inhibits 50% of cell growth (IC50) is determined.

Conclusion and Future Directions

The available data, primarily from related [BMIM]-based ionic liquids, suggest that [BMIM][MeSO3] is likely to exhibit moderate to low toxicity compared to its counterparts with more reactive or hydrophobic anions. However, its persistence in the environment due to poor biodegradability remains a significant concern.

To provide a more accurate and comprehensive risk assessment of [BMIM][MeSO3], further research is imperative. Key areas for future investigation include:

  • Standardized Ecotoxicity Testing: Conducting comprehensive ecotoxicity studies on [BMIM][MeSO3] using a battery of standard test organisms across different trophic levels.

  • Biodegradation Studies: Performing rigorous biodegradability tests (e.g., OECD 301 series) to determine the ultimate and primary biodegradability of [BMIM][MeSO3].

  • Chronic Toxicity Studies: Investigating the long-term effects of low-level exposure to [BMIM][MeSO3] on organisms and ecosystems.

  • Mechanistic Studies: Elucidating the specific molecular mechanisms of toxicity for [BMIM][MeSO3] to better understand its potential impacts on biological systems.

By addressing these knowledge gaps, the scientific and industrial communities can make more informed decisions regarding the use and environmental management of [BMIM][MeSO3] and other ionic liquids.

References

An In-depth Technical Guide to 1-Butyl-3-methylimidazolium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-butyl-3-methylimidazolium methanesulfonate, an ionic liquid with significant potential in various scientific and industrial applications. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields, offering detailed information on its chemical properties, synthesis, and characterization.

Core Properties

This compound is a salt that exists as a solid at room temperature.[1][2] It is comprised of a 1-butyl-3-methylimidazolium cation and a methanesulfonate anion.

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C9H18N2O3S[1][3][4][5]
Molecular Weight 234.32 g/mol [1][2][3][4][5]
CAS Number 342789-81-5[1][3][4][5]
Melting Point 73 °C to 80 °C[1][4][6]
Appearance White to almost white solid/powder[1][6]

Experimental Protocols

The synthesis of this compound typically involves a two-step process. The first step is the quaternization of 1-methylimidazole to form the 1-butyl-3-methylimidazolium cation with a halide counter-ion, commonly chloride. The second step is an anion exchange reaction to replace the chloride with the desired methanesulfonate anion.

This protocol is a representative method for the synthesis of the precursor, 1-butyl-3-methylimidazolium chloride.

Materials:

  • 1-methylimidazole

  • 1-chlorobutane

  • Toluene or other suitable solvent (e.g., ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1-methylimidazole in a suitable solvent like toluene.[7]

  • Slowly add a slight molar excess of 1-chlorobutane to the stirred solution.[7] The reaction is exothermic, so controlled addition is necessary.

  • Heat the mixture under reflux for a period of 24 to 48 hours.[7][8] During this time, the product, 1-butyl-3-methylimidazolium chloride, will form as a separate, denser phase or as a precipitate.

  • After cooling the reaction mixture, the product is separated from the solvent.[7][8]

  • The resulting product is washed multiple times with a solvent in which the ionic liquid is immiscible, such as ethyl acetate, to remove any unreacted starting materials.[8]

  • The purified 1-butyl-3-methylimidazolium chloride is then dried under vacuum to remove any residual solvent.[8]

Materials:

  • 1-Butyl-3-methylimidazolium chloride

  • A methanesulfonate salt (e.g., sodium methanesulfonate or silver methanesulfonate)

  • A suitable solvent (e.g., water or an organic solvent)

Procedure:

  • Dissolve the synthesized 1-butyl-3-methylimidazolium chloride in a suitable solvent.

  • In a separate container, dissolve an equimolar amount of a methanesulfonate salt, such as sodium methanesulfonate, in the same solvent.

  • Mix the two solutions and stir at room temperature for several hours.

  • During this time, a metathesis reaction will occur, resulting in the formation of this compound and a salt byproduct (e.g., sodium chloride).

  • The byproduct, often insoluble in the reaction medium, is removed by filtration.

  • The solvent is then removed from the filtrate, typically by rotary evaporation, to yield the final product.

  • The product is then dried under high vacuum to remove any remaining solvent and moisture.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow Start Starting Materials (1-methylimidazole, 1-chlorobutane) Step1 Quaternization Reaction Start->Step1 Intermediate [BMIM]Cl (1-Butyl-3-methylimidazolium chloride) Step1->Intermediate Step2 Anion Exchange (Metathesis) Intermediate->Step2 AnionSource Methanesulfonate Salt (e.g., Na[CH3SO3]) AnionSource->Step2 Product [BMIM][CH3SO3] (this compound) Step2->Product Purification Purification & Drying Product->Purification FinalProduct Final Product Purification->FinalProduct

Caption: A flowchart of the two-step synthesis of this compound.

Characterization and Applications

The structural confirmation of this compound and its precursors is typically performed using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[9] Surface properties of imidazolium-based ionic liquids have also been characterized using techniques like sum frequency generation (SFG).[10]

This ionic liquid has several applications, including:

  • As a component in the preparation of deep eutectic solvents for ammonia sorption.[1][6]

  • A solvent in high-pressure carbon dioxide removal processes.[1][6][9]

  • In the preparation of ionic liquid/phosphomolybdate hybrid catalysts for glucose epimerization.[1][6]

References

commercial suppliers of 1-Butyl-3-methylimidazolium methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Butyl-3-methylimidazolium methanesulfonate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionic liquid this compound ([BMIM][MeSO₃]), tailored for researchers, scientists, and professionals in drug development. This document covers its commercial availability, key technical specifications, and detailed experimental protocols for its primary applications.

Commercial Availability and Specifications

This compound is readily available from several commercial suppliers, ensuring a consistent supply for research and development purposes. The table below summarizes the offerings from major chemical providers.

Supplier Purity CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
Thermo Fisher Scientific (Alfa Aesar) ≥98.5% (HPLC)342789-81-5C₉H₁₈N₂O₃S234.3271.0-77.0
Sigma-Aldrich (Merck) ≥95%342789-81-5C₉H₁₈N₂O₃S234.3275-80
Santa Cruz Biotechnology ≥95%342789-81-5C₉H₁₈N₂O₃S234.32-
Chem-Impex ≥98% (HPLC)342789-81-5C₉H₁₈N₂O₃S234.3174 - 78
IoLiTec >99%342789-81-5C₉H₁₈N₂O₃S234.3273

Core Applications and Experimental Protocols

This compound is a versatile ionic liquid with applications spanning green chemistry, catalysis, electrochemistry, and biomass processing. Its utility in enhancing the solubility of poorly soluble drugs also makes it a person of interest in pharmaceutical formulations.[1]

Synthesis of this compound

While commercially available, in-house synthesis can be performed. A common method involves a two-step process: the synthesis of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) followed by an anion exchange reaction.

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)

  • Reactants: 1-methylimidazole and 1-chlorobutane.

  • Procedure:

    • React equimolar amounts of 1-methylimidazole and 1-chlorobutane.[2]

    • The reaction can be carried out under reflux at 60°C for 48 hours.[2]

    • After cooling, the product is washed with ethyl acetate to remove unreacted starting materials.[2]

    • The remaining solvent is removed under vacuum.[2]

Step 2: Anion Exchange

  • Reactants: [BMIM]Cl and a methanesulfonate salt (e.g., sodium methanesulfonate).

  • Procedure:

    • Dissolve [BMIM]Cl in a suitable solvent.

    • Add an equimolar amount of the methanesulfonate salt.

    • The resulting sodium chloride precipitate is filtered off.

    • The solvent is removed under reduced pressure to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of [BMIM]Cl cluster_step2 Step 2: Anion Exchange 1-methylimidazole 1-methylimidazole Reaction_Reflux Reflux @ 60°C, 48h 1-methylimidazole->Reaction_Reflux 1-chlorobutane 1-chlorobutane 1-chlorobutane->Reaction_Reflux Washing Wash with Ethyl Acetate Reaction_Reflux->Washing Vacuum_Drying1 Vacuum Drying [BMIM]Cl [BMIM]Cl Vacuum_Drying1->[BMIM]Cl Anion_Exchange_Reaction Anion Exchange [BMIM]Cl->Anion_Exchange_Reaction Wasting Wasting Wasting->Vacuum_Drying1 Sodium_Methanesulfonate Sodium Methanesulfonate Sodium_Methanesulfonate->Anion_Exchange_Reaction Filtration Filter NaCl Anion_Exchange_Reaction->Filtration Vacuum_Drying2 Vacuum Drying Filtration->Vacuum_Drying2 [BMIM][MeSO3] 1-Butyl-3-methylimidazolium methanesulfonate Vacuum_Drying2->[BMIM][MeSO3]

Synthesis workflow for this compound.
Application in Biomass Processing

[BMIM][MeSO₃] and similar ionic liquids are effective solvents for the pretreatment of lignocellulosic biomass, a critical step in the production of biofuels and other bio-based chemicals. The ionic liquid disrupts the complex structure of the biomass, making the cellulose more accessible for enzymatic hydrolysis.

Experimental Protocol: Lignocellulosic Biomass Pretreatment

  • Biomass Preparation: The raw biomass (e.g., wood chips, straw) is first milled to a fine powder.

  • Dissolution: The milled biomass is mixed with this compound and heated with stirring. Typical conditions can range from 100-150°C for several hours.

  • Regeneration: An anti-solvent, usually water, is added to the mixture. This causes the cellulose-rich material to precipitate.

  • Separation: The regenerated cellulose is separated from the ionic liquid and dissolved lignin by filtration or centrifugation.

  • Washing and Drying: The cellulose is washed thoroughly to remove any residual ionic liquid and then dried.

  • Enzymatic Hydrolysis: The pretreated cellulose is then subjected to enzymatic hydrolysis to produce fermentable sugars.

Biomass_Processing_Workflow Start Lignocellulosic Biomass Milling Milling Start->Milling Dissolution Dissolution in [BMIM][MeSO3] (100-150°C) Milling->Dissolution Regeneration Addition of Water (Anti-solvent) Dissolution->Regeneration Separation Filtration / Centrifugation Regeneration->Separation Cellulose Regenerated Cellulose Separation->Cellulose IL_Lignin [BMIM][MeSO3] + Dissolved Lignin Separation->IL_Lignin Washing Washing Cellulose->Washing Drying Drying Washing->Drying Pretreated_Cellulose Pretreated Cellulose Drying->Pretreated_Cellulose Hydrolysis Enzymatic Hydrolysis Pretreated_Cellulose->Hydrolysis Sugars Fermentable Sugars Hydrolysis->Sugars

Workflow for biomass pretreatment using this compound.
Application in Electrochemistry

The wide electrochemical window and good ionic conductivity of [BMIM][MeSO₃] make it a suitable electrolyte for various electrochemical applications, including batteries, supercapacitors, and electrodeposition.

Experimental Protocol: Cyclic Voltammetry

  • Electrolyte Preparation: Prepare a solution of the analyte of interest in this compound. The ionic liquid itself serves as the supporting electrolyte.

  • Cell Assembly: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: The cyclic voltammogram is recorded by scanning the potential of the working electrode and measuring the resulting current. This provides information about the redox processes of the analyte.

Electrochemistry_Workflow cluster_preparation Preparation cluster_measurement Measurement Analyte Analyte Electrolyte_Solution Electrolyte Solution Analyte->Electrolyte_Solution [BMIM][MeSO3] [BMIM][MeSO3] (Electrolyte) [BMIM][MeSO3]->Electrolyte_Solution Three_Electrode_Cell Three-Electrode Cell (Working, Reference, Counter) Electrolyte_Solution->Three_Electrode_Cell Potentiostat Potentiostat Three_Electrode_Cell->Potentiostat CV_Data Cyclic Voltammogram Potentiostat->CV_Data

Experimental workflow for cyclic voltammetry using this compound.

Concluding Remarks

This compound is a valuable ionic liquid for a range of scientific and industrial applications. Its favorable physicochemical properties, coupled with its commercial availability, make it an attractive option for researchers exploring green chemistry, advanced materials, and novel drug delivery systems. The experimental protocols and workflows provided in this guide serve as a starting point for the practical application of this versatile compound.

References

Cost-Effective Lab-Scale Synthesis of [BMIM][MeSO3]: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cost-effective methods for the laboratory-scale synthesis of 1-butyl-3-methylimidazolium methanesulfonate ([BMIM][MeSO3]), an ionic liquid of significant interest in various scientific and pharmaceutical applications. This document outlines two primary synthetic pathways: a direct, one-step synthesis and a two-step anion exchange synthesis. Detailed experimental protocols, cost analysis of starting materials, and characterization methods are presented to enable researchers to select and implement the most suitable method for their needs.

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency. [BMIM][MeSO3] is a versatile imidazolium-based ionic liquid employed in diverse applications, including as a solvent for organic reactions, in biomass processing, and as a component in drug delivery systems. The cost-effective synthesis of this ionic liquid at a laboratory scale is crucial for facilitating research and development in these fields. This guide details two viable synthetic routes, providing the necessary information for their practical implementation.

Synthetic Pathways

Two principal routes for the synthesis of [BMIM][MeSO3] are discussed:

  • Direct Synthesis: A one-step reaction between 1-methylimidazole and butyl methanesulfonate.

  • Two-Step Anion Exchange Synthesis: Involving the initial synthesis of a halide-containing precursor, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), followed by an anion exchange reaction with a methanesulfonate salt.

The selection of the optimal pathway depends on factors such as the availability and cost of starting materials, desired purity, and scalability.

Synthesis_Pathways cluster_direct Direct Synthesis cluster_two_step Two-Step Anion Exchange 1-Methylimidazole_D 1-Methylimidazole Reaction_D Direct Alkylation 1-Methylimidazole_D->Reaction_D Butyl_Methanesulfonate Butyl Methanesulfonate Butyl_Methanesulfonate->Reaction_D BMIM_MeSO3_D [BMIM][MeSO3] Reaction_D->BMIM_MeSO3_D 1-Methylimidazole_TS 1-Methylimidazole Reaction_TS1 Quaternization 1-Methylimidazole_TS->Reaction_TS1 1-Chlorobutane 1-Chlorobutane 1-Chlorobutane->Reaction_TS1 BMIM_Cl [BMIM]Cl Reaction_TS1->BMIM_Cl Reaction_TS2 Anion Exchange BMIM_Cl->Reaction_TS2 Methanesulfonate_Salt Methanesulfonate Salt (Silver or Potassium) Methanesulfonate_Salt->Reaction_TS2 BMIM_MeSO3_TS [BMIM][MeSO3] Reaction_TS2->BMIM_MeSO3_TS Byproduct Byproduct (AgCl or KCl) Reaction_TS2->Byproduct

Figure 1: Overview of the two primary synthetic pathways for [BMIM][MeSO3].

Data Presentation: Cost Analysis of Starting Materials

The economic viability of each synthetic route is a critical consideration. The following table summarizes the approximate costs of the key starting materials. Prices are indicative and may vary based on supplier, purity, and quantity.

Starting MaterialChemical FormulaMolecular Weight ( g/mol )Typical PurityApproximate Cost (USD)
1-MethylimidazoleC₄H₆N₂82.10>99%~$45/kg[1][2]
1-ChlorobutaneC₄H₉Cl92.57>99%~$15/kg
Butyl MethanesulfonateC₅H₁₂O₃S152.21>98%$17/25g[3]
Silver MethanesulfonateCH₃AgO₃S202.94>98%$75.56/5g
Potassium MethanesulfonateCH₃KO₃S134.19>99%$158.65/100g[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Two-Step Anion Exchange Synthesis

This method proceeds in two distinct stages: the synthesis of the [BMIM]Cl precursor and the subsequent anion exchange to yield [BMIM][MeSO3].

Two_Step_Workflow cluster_step1 Step 1: Synthesis of [BMIM]Cl cluster_step2 Step 2: Anion Exchange Reactants1 1-Methylimidazole + 1-Chlorobutane Reaction1 Reflux in Toluene (e.g., 110°C, 24h) Reactants1->Reaction1 Cooling Cooling & Precipitation (e.g., -20°C, 12h) Reaction1->Cooling Purification1 Decant Toluene, Recrystallize from Acetonitrile/Ethyl Acetate Cooling->Purification1 Drying1 Dry in vacuo Purification1->Drying1 BMIM_Cl_Product [BMIM]Cl (White Solid) Drying1->BMIM_Cl_Product Reactants2 [BMIM]Cl + Silver or Potassium Methanesulfonate BMIM_Cl_Product->Reactants2 Reaction2 Stir in Solvent (e.g., Dichloromethane, 24h) Reactants2->Reaction2 Filtration Filter to remove precipitated AgCl/KCl Reaction2->Filtration Washing Wash organic phase with water Filtration->Washing Drying2 Dry organic phase and remove solvent in vacuo Washing->Drying2 BMIM_MeSO3_Product [BMIM][MeSO3] Drying2->BMIM_MeSO3_Product

Figure 2: Experimental workflow for the two-step synthesis of [BMIM][MeSO3].

Materials:

  • 1-Methylimidazole (1.25 mol)

  • 1-Chlorobutane (1.38 mol)

  • Toluene (125 cm³)

  • Acetonitrile

  • Ethyl acetate

Procedure:

  • To a vigorously stirred solution of 1-methylimidazole in toluene at 0°C, add 1-chlorobutane.[5]

  • Heat the solution to reflux at approximately 110°C for 24 hours.[5]

  • After reflux, cool the reaction mixture in a freezer at approximately -20°C for 12 hours to facilitate the precipitation of the product.[5]

  • Decant the toluene supernatant. The product will be a viscous oil or a semi-solid.

  • Recrystallize the crude product from acetonitrile and then repeatedly from ethyl acetate to yield a white crystalline solid.[5]

  • Dry the purified [BMIM]Cl in vacuo. An approximate yield of 86% can be expected.[5]

Characterization: The structure of the synthesized [BMIM]Cl can be confirmed by ¹H-NMR and ¹³C-NMR spectroscopy.[6]

Materials:

  • [BMIM]Cl (0.29 mol)

  • Silver Methanesulfonate or Potassium Methanesulfonate (0.32 mol)

  • Dichloromethane

Procedure:

  • Dissolve the [BMIM]Cl in dichloromethane.

  • Add the respective methanesulfonate salt to the solution and stir for 24 hours at room temperature.[3]

  • A precipitate of the chloride salt (AgCl or KCl) will form. Remove the precipitate by filtration.[7]

  • Wash the organic phase repeatedly with small volumes of deionized water until no chloride ions are detected in the aqueous phase (tested by the absence of a precipitate upon addition of a silver nitrate solution).[7]

  • Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the dichloromethane under reduced pressure to yield the final product, [BMIM][MeSO3].

Quantitative Data: Yields for the anion exchange step are typically in the range of 70-80%.[3]

Direct Synthesis of [BMIM][MeSO3]

While less documented in readily available literature, a direct synthesis approach is theoretically more cost-effective as it involves a single step. This method is based on the direct quaternization of 1-methylimidazole with butyl methanesulfonate.

Direct_Synthesis_Workflow Reactants 1-Methylimidazole + Butyl Methanesulfonate Reaction Reaction under Inert Atmosphere (e.g., Reflux in Solvent or Neat) Reactants->Reaction Purification Purification (e.g., Washing with Ethyl Acetate, Removal of Unreacted Starting Materials) Reaction->Purification Drying Dry in vacuo Purification->Drying BMIM_MeSO3_Product [BMIM][MeSO3] Drying->BMIM_MeSO3_Product

References

A Theoretical Deep Dive into 1-Butyl-3-methylimidazolium Methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings of the properties of the ionic liquid 1-Butyl-3-methylimidazolium methanesulfonate ([Bmim][CH3SO3]). The following sections detail its physicochemical properties, elucidated through computational studies, and provide an overview of the theoretical methodologies employed in its characterization.

Physicochemical and Computed Properties of [Bmim][CH3SO3]

The following tables summarize the available quantitative data for this compound, providing a comparative overview of its fundamental properties.

Table 1: General and Physicochemical Properties

PropertyValueSource
Molecular Formula C9H18N2O3S[PubChem][1]
Molecular Weight 234.32 g/mol [PubChem][1]
Melting Point 73 - 80 °C[IoLiTec, Sigma-Aldrich][2][3]
Density 1.303 g/cm³[IoLiTec][2]
CO2 Solubility ~2.7 mmol/g (at room temperature and 45 bar)[ResearchGate][4]

Table 2: Computed Molecular Properties (from PubChem)

PropertyValue
Exact Mass 234.10381361 Da
Monoisotopic Mass 234.10381361 Da
Topological Polar Surface Area 74.4 Ų
Heavy Atom Count 15
Formal Charge 0
Complexity 172
Isotope Atom Count 0
Defined Atom Stereocenter Count 0
Undefined Atom Stereocenter Count 0
Defined Bond Stereocenter Count 0
Undefined Bond Stereocenter Count 0
Covalently-Bonded Unit Count 2
Compound Is Canonicalized Yes

Table 3: Crystal Structure Data

ParameterValue
Crystal System Triclinic
Space Group P-1
a 7.9343 Å
b 8.4797 Å
c 10.2782 Å
α 103.404°
β 99.567°
γ 111.620°

Theoretical and Computational Methodologies

The unique properties of ionic liquids like [Bmim][CH3SO3] are primarily governed by the interactions between the constituent cation and anion. Theoretical studies, employing quantum mechanics and molecular simulations, are indispensable for understanding these interactions at a molecular level.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and interaction energies of the [Bmim]+ cation and the [CH3SO3]- anion.

Experimental Protocol: DFT Calculations for Ion Pair Interaction Energy

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Methodology:

    • Geometry Optimization: The geometries of the individual ions ([Bmim]+ and [CH3SO3]-) and the ion pair ([Bmim][CH3SO3]) are optimized without any symmetry constraints.

    • Functional and Basis Set: A common choice is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-31G++(d,p), which includes diffuse functions and polarization functions to accurately describe the extended electron clouds and non-covalent interactions.[5]

    • Solvation Model: To simulate the condensed phase environment, a continuum solvation model like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) can be employed.[5]

    • Interaction Energy Calculation: The interaction energy (ΔE) is calculated as the difference between the total energy of the optimized ion pair and the sum of the energies of the individually optimized ions: ΔE = E([Bmim][CH3SO3]) - (E([Bmim]+) + E([CH3SO3]-))

    • Basis Set Superposition Error (BSSE) Correction: The Counterpoise correction method is typically applied to account for the artificial stabilization of the ion pair due to the basis functions of one ion overlapping with the other.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful method for predicting the thermodynamic properties of fluids and liquid mixtures, including ionic liquids. It is based on the results of quantum chemical calculations.[4]

Experimental Protocol: COSMO-RS for Thermophysical Property Prediction

  • Quantum Chemical Calculation:

    • The first step involves performing a DFT calculation for each individual ion ([Bmim]+ and [CH3SO3]-) as if it were placed in a virtual conductor. This is typically done using a DFT method like BP86 with a triple-zeta valence polarization basis set (TZVP).

    • This calculation generates a "sigma profile" (σ-profile) for each ion, which is a histogram of the screening charge density on the molecule's surface. The σ-profile essentially captures the polarity of the molecule's surface.[4]

  • Statistical Thermodynamics:

    • The COSMOtherm software then uses these σ-profiles to perform statistical thermodynamics calculations to predict macroscopic thermodynamic properties of the bulk ionic liquid.

    • By considering the interactions between the σ-profiles of the cation and anion, properties like activity coefficients, enthalpies of mixing, and vapor pressures can be calculated. The interaction between different surface segments is described by misfit and hydrogen-bonding energy terms.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the ionic liquid at the atomic level, allowing for the calculation of transport properties like viscosity and conductivity, which are difficult to obtain from static quantum chemical calculations.

Experimental Protocol: Molecular Dynamics Simulation of [Bmim][CH3SO3]

  • Force Field:

    • A crucial component of MD simulations is the force field, which defines the potential energy of the system as a function of the atomic coordinates. For ionic liquids, force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) are often used as a starting point.[6]

    • Parameterization: The force field parameters, especially the partial atomic charges, are critical for accurately modeling the electrostatic interactions that dominate the behavior of ionic liquids. These charges are often derived from quantum chemical calculations (e.g., using the CHELPG or RESP fitting procedures) on the individual ions. To improve the prediction of transport properties, a scaling of these charges (typically by a factor of 0.8-0.9) is often employed to account for electronic polarization effects in the condensed phase.[6]

  • Simulation Setup:

    • A simulation box is created containing a large number of [Bmim]+ and [CH3SO3]- ions (typically hundreds to thousands of ion pairs) at a density corresponding to the experimental value.

    • Periodic boundary conditions are applied in all three dimensions to simulate a bulk liquid.

  • Simulation Protocol:

    • Energy Minimization: The initial configuration is energy-minimized to remove any unfavorable atomic clashes.

    • Equilibration: The system is then equilibrated at the desired temperature and pressure (e.g., using an NPT ensemble) for a sufficient amount of time to allow the system to reach a stable state.

    • Production Run: Following equilibration, a long production run (typically several nanoseconds) is performed in the NVT or NPT ensemble, during which the trajectories of all atoms are saved at regular intervals.

  • Analysis:

    • Structural Properties: Radial distribution functions (RDFs) are calculated from the trajectories to analyze the local ordering of ions.

    • Transport Properties: The viscosity can be calculated using the Green-Kubo formalism from the autocorrelation function of the pressure tensor. The diffusion coefficients of the individual ions can be calculated from the mean-squared displacement, and the ionic conductivity can then be estimated using the Nernst-Einstein equation.

Visualizing Theoretical Concepts

The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical study of [Bmim][CH3SO3].

Caption: Molecular components of [Bmim][CH3SO3].

Computational_Workflow cluster_qm Quantum Mechanics (DFT) cluster_thermo Thermodynamic Prediction (COSMO-RS) cluster_md Molecular Dynamics (MD) Ion_Geometries Optimize Ion Geometries ([Bmim]+, [CH3SO3]-) Sigma_Profile Generate Sigma Profiles (for COSMO-RS) Ion_Geometries->Sigma_Profile Ion_Pair Optimize Ion Pair Geometry ([Bmim][CH3SO3]) Ion_Geometries->Ion_Pair Partial_Charges Derive Partial Charges (for MD) Ion_Geometries->Partial_Charges COSMO_RS COSMO-RS Calculation Sigma_Profile->COSMO_RS Interaction_Energy Calculate Interaction Energy Ion_Pair->Interaction_Energy Force_Field Develop/Select Force Field Partial_Charges->Force_Field Thermo_Properties Predict Thermodynamic Properties (e.g., Solubility, Activity Coefficients) COSMO_RS->Thermo_Properties MD_Simulation Run MD Simulation Force_Field->MD_Simulation Transport_Properties Calculate Transport Properties (Viscosity, Conductivity) MD_Simulation->Transport_Properties

Caption: Workflow for theoretical studies of ionic liquids.

Intermolecular_Interactions cluster_interactions Primary Intermolecular Forces Bmim [Bmim]+ Cation Bmim->Bmim Cation-Cation CH3SO3 [CH3SO3]- Anion Bmim->CH3SO3 Cation-Anion CH3SO3->CH3SO3 Anion-Anion Electrostatic Electrostatic Interactions (Coulombic) Electrostatic->Bmim Electrostatic->CH3SO3 VDW van der Waals Forces VDW->Bmim VDW->CH3SO3 H_Bonding Hydrogen Bonding H_Bonding->Bmim H_Bonding->CH3SO3

Caption: Key intermolecular interactions in [Bmim][CH3SO3].

References

Methodological & Application

Application Notes and Protocols for Biomass Dissolution using 1-Butyl-3-methylimidazolium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the ionic liquid 1-Butyl-3-methylimidazolium methanesulfonate ([Bmim][MeSO3]) for the dissolution and fractionation of lignocellulosic biomass. This document outlines the fundamental principles, experimental protocols, and expected outcomes for the pretreatment of various biomass sources, facilitating their conversion into valuable bioproducts.

Introduction to [Bmim][MeSO3] for Biomass Dissolution

This compound is a promising ionic liquid (IL) for biomass processing. Like other imidazolium-based ILs, its efficacy stems from the ability of its ions to disrupt the extensive hydrogen-bonding network within the lignocellulose structure, leading to the dissolution of cellulose, hemicellulose, and lignin.[1][2] The methanesulfonate anion ([MeSO3]⁻) offers a unique combination of properties, including moderate basicity and acidity, which can influence its interaction with biomass components.[3] Treatment with [Bmim][MeSO3] can reduce cellulose crystallinity and remove lignin and hemicellulose, thereby enhancing the accessibility of cellulose to enzymes for subsequent hydrolysis into fermentable sugars.[4][5]

The dissolution process is influenced by several factors, including temperature, time, and the type of biomass.[4][6] Elevated temperatures generally increase the rate and extent of dissolution.[6][7] Following dissolution, the biomass components can be selectively precipitated by the addition of an anti-solvent, such as water or ethanol, allowing for the fractionation of cellulose, lignin, and hemicellulose.[5][8]

Data Presentation: Biomass Dissolution and Fractionation with [Bmim]-based Ionic Liquids

The following tables summarize quantitative data from studies on the dissolution and fractionation of various biomass types using [Bmim]-based ionic liquids. While specific data for [Bmim][MeSO3] is limited, the provided data for other [Bmim] salts offers valuable comparative insights.

Table 1: Dissolution of Various Biomass in [Bmim]-based Ionic Liquids

Ionic LiquidBiomass TypeTemperature (°C)Time (h)Biomass Loading (wt%)Dissolution Efficiency (%)Reference
[Bmim][MeSO₄]Arctic Brown Algae80--~30[3]
[Bmim]OAcArctic Brown Algae15024-up to 92[3]
[Bmim]ClLegume Straw1502-9.8[2]
[Bmim]Cl-water (20%)Legume Straw1502-29.1[2]
[Emim]OAcSugarcane Bagasse10015-165-[2]
[Emim]OAcPine100465-[2]
[Emim]OAc/DMSOBirch Wood12024-~87[4]

Table 2: Composition of Biomass Fractions after Treatment with [Bmim]Cl-water

FractionTreatment ConditionsCellulose (wt%)Hemicellulose (wt%)Lignin (wt%)Reference
Raw Corn Stover-37.924.421.1[2]
Residue150°C, 2h in [Bmim]Cl-water48.1-17.2[2]
Flocculated Material150°C, 2h in [Bmim]Cl-water35.3-64.0[2]

Experimental Protocols

This section provides detailed methodologies for biomass dissolution and fractionation using [Bmim][MeSO3]. These protocols are generalized and may require optimization based on the specific biomass type and desired outcome.

Protocol for Biomass Dissolution

Objective: To dissolve lignocellulosic biomass in [Bmim][MeSO3] to disrupt its recalcitrant structure.

Materials:

  • Dried and milled lignocellulosic biomass (e.g., wood chips, straw, bagasse; 20-40 mesh)

  • This compound ([Bmim][MeSO3])

  • Reaction vessel with heating and stirring capabilities (e.g., stirred glass reactor, oil bath with magnetic stirrer)

  • Oven for drying biomass

  • Analytical balance

Procedure:

  • Biomass Preparation: Dry the milled biomass in an oven at 60-105°C overnight to a constant weight to remove residual moisture.

  • Dissolution Setup: Place a known amount of [Bmim][MeSO3] into the reaction vessel. A typical biomass-to-ionic liquid ratio is 1:10 to 1:20 (w/w).

  • Heating and Stirring: Heat the ionic liquid to the desired temperature (e.g., 80-150°C) under constant stirring.[3][7]

  • Biomass Addition: Gradually add the dried biomass to the pre-heated ionic liquid while maintaining vigorous stirring to ensure a homogeneous mixture.

  • Reaction: Maintain the set temperature and stirring for the desired duration (e.g., 2-24 hours).[6] The optimal time and temperature will depend on the biomass type and the desired degree of dissolution.

  • Monitoring: The dissolution process can be monitored visually until a homogeneous solution is formed.

Protocol for Biomass Fractionation and Regeneration

Objective: To separate the dissolved biomass components (cellulose, lignin, and hemicellulose) by selective precipitation.

Materials:

  • Biomass-[Bmim][MeSO3] solution from the dissolution step

  • Anti-solvent (e.g., deionized water, ethanol, acetone-water mixture)[5]

  • Beakers or precipitation vessels

  • Centrifuge and centrifuge tubes

  • Filtration apparatus (e.g., Büchner funnel, vacuum flask, filter paper)

  • Washing solvents (e.g., deionized water, ethanol)

  • Drying oven or freeze-dryer

Procedure:

  • Precipitation of Cellulose-Rich Fraction:

    • Cool the biomass-ionic liquid solution to room temperature.

    • Slowly add an anti-solvent (e.g., deionized water) to the solution with continuous stirring. A typical anti-solvent to IL ratio is 1:1 to 5:1 by volume.

    • A solid, cellulose-rich material will precipitate out of the solution.[8]

  • Separation of Cellulose-Rich Fraction:

    • Separate the precipitated solid from the liquid phase containing dissolved lignin and hemicellulose by centrifugation or vacuum filtration.[8]

  • Washing:

    • Wash the collected solid residue multiple times with the anti-solvent and then with deionized water until the filtrate is neutral and free of ionic liquid.

  • Precipitation of Lignin:

    • The lignin-rich liquid fraction can be further processed. The addition of a different anti-solvent or a change in pH can be used to precipitate lignin. For instance, after precipitating cellulose with a water-acetone mixture, the acetone can be evaporated to precipitate a lignin-rich solid.[5]

  • Drying:

    • Dry the washed, fractionated biomass components (cellulose-rich solid and lignin) in an oven at a low temperature (e.g., 50-60°C) or by freeze-drying to preserve their structure.[8]

  • Ionic Liquid Recovery:

    • The remaining liquid phase, containing the ionic liquid and anti-solvent, can be processed to recover the ionic liquid by evaporating the anti-solvent under reduced pressure.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying mechanism of biomass dissolution in ionic liquids.

References

Application Notes and Protocols for Cellulose Fractionation using [BMIM][MeSO3]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fractionation of lignocellulosic biomass into its primary components—cellulose, hemicellulose, and lignin—is a critical step in the development of biorefineries and the production of value-added bio-based products. Ionic liquids (ILs) have emerged as promising green solvents for this purpose due to their low vapor pressure, thermal stability, and ability to dissolve cellulose. Among these, 1-butyl-3-methylimidazolium methanesulfonate, [BMIM][MeSO3], has been investigated as a solvent for cellulose processing.

These application notes provide a comprehensive overview and detailed protocols for the use of [BMIM][MeSO3] in the fractionation of lignocellulosic biomass to separate cellulose and lignin, as well as for the subsequent fractionation of cellulose into different molecular weight fractions. While research indicates that other ionic liquids like [BMIM]Cl may exhibit higher dissolution efficiency for lignocellulosic materials, [BMIM][MeSO3] remains a relevant solvent for specific applications, particularly in processes where the methanesulfonate anion's properties are advantageous. One study noted the inability of [BMIM][MeSO4] (a closely related ionic liquid) to achieve full dissolution of lignocellulosic materials, leading to water-soluble degradation products, in contrast to the successful dissolution with [BMIM]Cl.[1]

Data Presentation

The following tables summarize quantitative data on the fractionation of lignocellulosic biomass and the properties of the resulting cellulose and lignin fractions using [BMIM]-based ionic liquids. This data is compiled from various studies to provide a comparative overview.

Table 1: Lignocellulosic Biomass Fractionation using [BMIM]-based Ionic Liquids

Biomass SourceIonic LiquidTreatment Conditions (Temperature, Time)Cellulose Yield (%)Lignin Yield (%)Reference
Barley Straw[EMIM]OAc105°C, 3.5 h>90% (combined with hemicellulose)10-17%[2]
Spruce Wood[BMIM]OAc / DMSO120°C, 6 h~70% (combined fractions)-
Oil Palm Empty Fruit Bunch[BMIM]ClNot specified52.72 ± 1.5016.82 ± 1.15

Table 2: Molecular Weight Characteristics of Cellulose and Lignin Fractions

FractionIonic Liquid SystemWeight-Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Reference
Cellulose[BMIM]Cl1869Not specified
Hemicellulose[BMIM]Cl1736Not specified
Lignin[BMIM]Cl2695Not specified
Lignin[BMIM]OAc / DMSO~5000Not specified
Lignin (Spruce)[BMIM]OAc3600Not specified
Lignin (Spruce)[BMIM]MeSO415200Not specified

Experimental Protocols

Protocol 1: Fractionation of Lignocellulosic Biomass to Separate Cellulose and Lignin

This protocol describes a general procedure for the dissolution of lignocellulosic biomass in a [BMIM]-based ionic liquid and the subsequent precipitation of cellulose and lignin.

Materials:

  • Lignocellulosic biomass (e.g., wood flour, bagasse), dried and milled

  • This compound ([BMIM][MeSO3])

  • Anti-solvent for cellulose (e.g., water, acetone/water mixture)

  • Anti-solvent for lignin (e.g., acidified water)

  • Deionized water

  • Ethanol

  • Heating mantle or oil bath with magnetic stirring

  • Centrifuge

  • Freeze-dryer or vacuum oven

Procedure:

  • Dissolution of Biomass:

    • In a round-bottom flask, add the dried and milled lignocellulosic biomass to [BMIM][MeSO3] at a solid loading of 5-10% (w/w).

    • Heat the mixture to 120-150°C with vigorous stirring for 2-6 hours until a homogeneous solution is formed. The optimal time and temperature will vary depending on the biomass source.

  • Precipitation of Cellulose:

    • Cool the solution to room temperature.

    • Slowly add an anti-solvent, such as a 1:1 acetone/water mixture, to the solution while stirring.[2] This will cause the precipitation of a solid rich in cellulose and hemicellulose.[2]

    • Continue stirring for 1-2 hours to ensure complete precipitation.

  • Isolation of Cellulose-Rich Fraction:

    • Separate the precipitated solid (Solid I) by centrifugation.

    • Wash the solid residue sequentially with deionized water and ethanol to remove any residual ionic liquid.

    • Dry the cellulose-rich fraction in a vacuum oven or using a freeze-dryer.

  • Precipitation and Isolation of Lignin:

    • To the supernatant from the cellulose precipitation step, add acidified water (pH ~2) to precipitate the lignin (Solid II).

    • Separate the precipitated lignin by centrifugation.

    • Wash the lignin residue with deionized water to remove residual ionic liquid and acid.

    • Dry the lignin fraction in a vacuum oven or using a freeze-dryer.

  • Characterization:

    • Determine the yield of the cellulose and lignin fractions.

    • Characterize the molecular weight and purity of the fractions using techniques such as Gel Permeation Chromatography (GPC) and spectroscopic methods (FTIR, NMR).

Protocol 2: Fractional Precipitation of Cellulose by Molecular Weight

This protocol details the procedure for fractionating a dissolved cellulose sample into fractions with different molecular weights using a controlled addition of an anti-solvent.

Materials:

  • Cellulose solution in [BMIM][MeSO3] (prepared as in Protocol 1 or by dissolving pure cellulose)

  • Anti-solvent (e.g., water, ethanol, or acetonitrile)

  • Deionized water

  • Ethanol

  • Acetone

  • Diethyl ether

  • Magnetic stirrer

  • Centrifuge

  • Freeze-dryer or vacuum oven

Procedure:

  • Initial Dissolution:

    • Ensure the cellulose is fully dissolved in [BMIM][MeSO3] to form a homogeneous solution.

  • Controlled Precipitation (Fraction 1 - High Molecular Weight):

    • While stirring the cellulose solution, slowly add a precise volume of the anti-solvent. The addition of a small amount of anti-solvent will preferentially precipitate the highest molecular weight cellulose chains.

    • Allow the mixture to stir for 30-60 minutes to equilibrate.

    • Collect the precipitate (Fraction 1) by centrifugation.

  • Sequential Precipitation (Subsequent Fractions - Lower Molecular Weight):

    • To the supernatant from the previous step, add another precise volume of the anti-solvent to precipitate the next fraction of cellulose with a lower molecular weight.

    • Repeat the stirring and centrifugation steps to collect this fraction (Fraction 2).

    • Continue this process of sequential anti-solvent addition and collection to obtain multiple cellulose fractions with decreasing molecular weights.

  • Washing and Drying of Fractions:

    • Wash each collected fraction thoroughly to remove the ionic liquid. A suggested washing sequence is:

      • Wash with the anti-solvent used for precipitation (e.g., acetonitrile).

      • Wash with ethanol to remove the acetonitrile.

      • Wash with acetone to remove the ethanol.

      • Finally, rinse with diethyl ether to facilitate drying.[3]

    • Dry each cellulose fraction under vacuum or by freeze-drying.

  • Characterization:

    • Determine the yield of each cellulose fraction.

    • Analyze the molecular weight distribution (Mw, Mn) and polydispersity index (PDI) of each fraction using Gel Permeation Chromatography (GPC).

Visualizations

experimental_workflow_lignocellulose cluster_dissolution Step 1: Dissolution cluster_fractionation Step 2: Fractionation cluster_lignin_iso Step 3: Lignin Isolation cluster_purification Step 4: Purification & Drying biomass Lignocellulosic Biomass dissolution Dissolution (120-150°C, 2-6h) biomass->dissolution il [BMIM][MeSO3] il->dissolution solution Homogeneous Solution dissolution->solution add_antisolvent1 Add Anti-solvent (e.g., Acetone/Water) solution->add_antisolvent1 centrifuge1 Centrifugation add_antisolvent1->centrifuge1 solid1 Solid I (Cellulose-rich) centrifuge1->solid1 supernatant1 Supernatant I centrifuge1->supernatant1 wash_dry1 Wash & Dry solid1->wash_dry1 add_antisolvent2 Add Acidified Water supernatant1->add_antisolvent2 centrifuge2 Centrifugation add_antisolvent2->centrifuge2 solid2 Solid II (Lignin) centrifuge2->solid2 supernatant2 Supernatant II (IL + Water) centrifuge2->supernatant2 wash_dry2 Wash & Dry solid2->wash_dry2 final_cellulose Purified Cellulose wash_dry1->final_cellulose final_lignin Purified Lignin wash_dry2->final_lignin experimental_workflow_cellulose_fractionation cluster_frac1 Fraction 1 cluster_frac2 Fraction 2 cluster_frac_n Fraction 'n' start Cellulose Solution in [BMIM][MeSO3] add1 Add Anti-solvent (Vol 1) start->add1 cent1 Centrifuge add1->cent1 precip1 Precipitate 1 cent1->precip1 sup1 Supernatant 1 cent1->sup1 wash1 Wash & Dry precip1->wash1 add2 Add Anti-solvent (Vol 2) sup1->add2 frac1 Cellulose Fraction 1 (High MW) wash1->frac1 cent2 Centrifuge add2->cent2 precip2 Precipitate 2 cent2->precip2 sup2 Supernatant 2 cent2->sup2 wash2 Wash & Dry precip2->wash2 add_n ... sup2->add_n frac2 Cellulose Fraction 2 (Medium MW) wash2->frac2 frac_n Cellulose Fraction 'n' (Low MW) add_n->frac_n

References

Application Notes and Protocols for CO2 Capture Using 1-Butyl-3-methylimidazolium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the ionic liquid (IL) 1-Butyl-3-methylimidazolium methanesulfonate, [Bmim][CH3SO3], in the field of carbon dioxide (CO2) capture. The information compiled is intended to guide researchers in evaluating and utilizing this promising solvent for CO2 separation technologies.

Physicochemical Properties

This compound is a salt that is liquid at or near room temperature, possessing properties that make it a suitable candidate for CO2 capture, such as low vapor pressure and thermal stability. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C9H18N2O3S--INVALID-LINK--
Molecular Weight 234.32 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 75-80 °C--INVALID-LINK--
Flash Point 119 °C--INVALID-LINK--

Quantitative Data for CO2 Solubility

The solubility of CO2 in 1-butyl-3-methylimidazolium methyl sulfate ([bmim][CH3SO4]), a closely related ionic liquid, has been determined using a high-pressure view-cell technique. The data reveals a physical absorption mechanism, with CO2 solubility increasing with pressure and decreasing with temperature. For instance, at 3 MPa, approximately 1.7 mol of CO2 dissolves in 1 kg of the ionic liquid at 293.2 K, while this value drops to 0.35 mol/kg at 413.1 K.

The table below presents the experimental data for CO2 solubility in [bmim][CH3SO4] at various temperatures and pressures.

Temperature (K)Pressure (MPa)CO2 Molality (mol CO2 / kg IL)
293.150.990.57
293.152.011.18
293.153.001.74
293.154.992.85
333.151.010.28
333.153.010.85
333.155.011.42
333.157.992.27
373.151.990.40
373.154.010.81
373.156.001.23
373.159.992.05
413.153.000.35
413.155.010.72
413.157.991.18
413.1510.001.48

(Data extracted from Kumełan, J., et al., Journal of Chemical & Engineering Data, 2006)

Experimental Protocols

The following protocols are detailed methodologies for key experiments related to the evaluation of [Bmim][CH3SO3] for CO2 capture.

Synthesis of this compound

This two-step synthesis protocol is adapted from procedures for similar imidazolium-based ionic liquids.

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim]Cl)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and a slight excess of 1-chlorobutane in a suitable solvent like toluene.

  • Reaction: Heat the mixture to reflux (approximately 110°C) with vigorous stirring for 24-48 hours under an inert atmosphere (e.g., nitrogen).

  • Isolation: Cool the reaction mixture. The product, [Bmim]Cl, will separate as a denser phase or precipitate.

  • Purification: Decant the solvent. Wash the resulting ionic liquid with a non-polar solvent like ethyl acetate to remove unreacted starting materials. Dry the product under vacuum to remove any residual solvent.

Step 2: Anion Exchange

  • Reaction Setup: Dissolve the synthesized [Bmim]Cl in a suitable solvent, such as acetone.

  • Anion Source: In a separate container, dissolve an equimolar amount of sodium methanesulfonate (Na[CH3SO3]) in the same solvent.

  • Metathesis Reaction: Slowly add the sodium methanesulfonate solution to the [Bmim]Cl solution with constant stirring. A precipitate of sodium chloride (NaCl) will form.

  • Reaction Time: Allow the reaction to proceed at room temperature for several hours to ensure complete precipitation of NaCl.

  • Isolation and Purification: Filter the reaction mixture to remove the NaCl precipitate. The filtrate contains the desired product, [Bmim][CH3SO3]. Remove the solvent from the filtrate under reduced pressure. The resulting ionic liquid should be dried under high vacuum at an elevated temperature (e.g., 70-80°C) for several hours to remove any residual water and solvent.

CO2 Absorption Measurement (High-Pressure View-Cell Method)

This protocol is based on the synthetic method used to determine the solubility of CO2 in [bmim][CH3SO4].

  • Apparatus: A high-pressure view-cell equipped with a magnetic stirrer, a precise pressure transducer, and a temperature control system.

  • Sample Preparation: A known amount of the ionic liquid is charged into the view-cell. The cell is then evacuated to remove any dissolved gases.

  • Gas Injection: A known amount of CO2 is injected into the cell from a calibrated vessel.

  • Equilibration: The mixture is stirred at a constant temperature until the pressure inside the cell stabilizes, indicating that equilibrium has been reached. The point at which the last bubble disappears (the bubble point) is visually determined.

  • Data Collection: The equilibrium temperature and pressure are recorded.

  • Varying Conditions: The experiment is repeated at different temperatures and initial amounts of CO2 to obtain a series of solubility data points.

Determination of CO2 Selectivity (Gravimetric Method)

This protocol describes the use of a gravimetric microbalance to determine the selectivity of CO2 absorption over other gases like nitrogen (N2) or methane (CH4).

  • Apparatus: A high-precision magnetic suspension balance capable of operating under high pressure and controlled temperature.

  • Sample Preparation: A small, known mass of the ionic liquid is placed in a sample basket within the balance. The system is then evacuated to remove any adsorbed species.

  • CO2 Adsorption Isotherm: The sample is exposed to pure CO2 at a series of increasing pressures at a constant temperature. The mass increase due to CO2 absorption is recorded at each pressure point until equilibrium is reached.

  • N2/CH4 Adsorption Isotherm: The system is evacuated again, and the same procedure is repeated with another gas (e.g., N2 or CH4).

  • Selectivity Calculation: The ideal selectivity (α) of CO2 over the other gas is calculated as the ratio of their Henry's Law constants, which can be determined from the initial slopes of the respective adsorption isotherms.

Regeneration of the Ionic Liquid

The regeneration of [Bmim][CH3SO3] after CO2 capture can be achieved through thermal swing, pressure swing, or a combination of both.

  • Thermal Swing Regeneration:

    • Heat the CO2-saturated ionic liquid to an elevated temperature (e.g., 70-100°C) under a continuous flow of an inert gas (e.g., nitrogen or argon).

    • The increased temperature reduces the solubility of CO2, causing it to be released from the ionic liquid.

    • Monitor the off-gas composition using a gas analyzer to determine the extent of regeneration.

  • Pressure Swing Regeneration:

    • Reduce the pressure of the system containing the CO2-saturated ionic liquid, for example, by applying a vacuum.

    • The reduction in partial pressure of CO2 shifts the equilibrium and causes the dissolved CO2 to be released.

  • Combined Approach: For efficient regeneration, a combination of heating and pressure reduction can be employed.

Visualizations

CO2_Capture_Workflow Experimental Workflow for CO2 Capture Evaluation cluster_synthesis IL Synthesis & Characterization cluster_absorption CO2 Absorption Studies cluster_regeneration Regeneration & Reusability Synthesis Synthesis of [Bmim][CH3SO3] Characterization Characterization (NMR, FTIR, etc.) Synthesis->Characterization Absorption CO2 Absorption Measurement Characterization->Absorption Selectivity Gas Selectivity (CO2 vs. N2/CH4) Absorption->Selectivity Regeneration Regeneration of CO2-rich IL Selectivity->Regeneration Reusability Reusability Testing Regeneration->Reusability Reusability->Absorption Recycle

Caption: Workflow for evaluating [Bmim][CH3SO3] for CO2 capture.

CO2_Capture_Process CO2 Capture and Regeneration Cycle FlueGas Flue Gas (CO2 + N2) Absorber Absorber FlueGas->Absorber RichIL CO2-Rich [Bmim][CH3SO3] Absorber->RichIL TreatedGas Treated Gas (N2) Absorber->TreatedGas LeanIL Lean [Bmim][CH3SO3] LeanIL->Absorber Stripper Stripper (Regenerator) RichIL->Stripper Stripper->LeanIL Heat/Vacuum PureCO2 Pure CO2 Stripper->PureCO2

Protocol for the Dissolution of Lignin in [BMIM][MeSO3]

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ionic liquids (ILs), particularly 1-butyl-3-methylimidazolium methylsulfonate ([BMIM][MeSO3]), have emerged as effective and environmentally benign solvents for the dissolution of lignin, a complex aromatic polymer. The ability to dissolve lignin opens avenues for its valorization into value-added chemicals, biofuels, and novel materials. This document provides a detailed protocol for the dissolution of lignin in [BMIM][MeSO3], including data on solubility, experimental procedures, and the underlying dissolution mechanism.

Data Presentation

The dissolution of lignin in [BMIM][MeSO3] is influenced by several factors, including the type of lignin, temperature, and dissolution time. The following tables summarize quantitative data on the solubility of lignin in [BMIM][MeSO3] and related imidazolium-based ionic liquids.

Table 1: Solubility of Lignin in Imidazolium-Based Ionic Liquids

Ionic LiquidLignin TypeTemperature (°C)Lignin Solubility (wt%)Reference
[BMIM][MeSO4]Kraft LigninNot SpecifiedUp to 20[1]
[MMIM][MeSO4]Kraft LigninNot SpecifiedUp to 20[2]
[BMIM][MeSO4]Maple Wood FlourNot Specified~19 (lignin removal)

Table 2: Effect of Temperature on Lignin Dissolution and Molecular Weight

Ionic LiquidLignin TypeTemperature (°C)ObservationReference
[BMIM][MeSO4]Spruce Dioxane Lignin80 - 150Leads to lignin condensation (increase in M_w)[3]
[BMIM][OAc]Spruce Dioxane Lignin80 - 150Promotes depolymerization (decrease in M_w)[3]
[EMIM][OAc]Bagasse/Pine175 - 195Rapid dissolution (5-15 min for bagasse)[4]

Experimental Protocols

This section outlines the detailed methodology for the dissolution of lignin in [BMIM][MeSO3] and its subsequent regeneration.

Materials and Equipment
  • Lignin (e.g., Kraft lignin, Organosolv lignin)

  • 1-butyl-3-methylimidazolium methylsulfonate ([BMIM][MeSO3]) (≥95% purity)

  • Anti-solvent (e.g., deionized water, ethanol)

  • Glass vials or round-bottom flasks

  • Magnetic stirrer with heating plate

  • Temperature controller

  • Centrifuge

  • Vacuum oven or freeze-dryer

  • Analytical balance

Protocol 1: Dissolution of Lignin in [BMIM][MeSO3]
  • Preparation: Dry the lignin sample in a vacuum oven at 40-50 °C for 24 hours to remove any residual moisture.

  • Mixing: Weigh the desired amount of dried lignin and [BMIM][MeSO3] in a glass vial. A common starting ratio is 5-10 wt% lignin to ionic liquid.

  • Dissolution: Place the vial on a magnetic stirrer with a heating plate. Set the desired temperature (e.g., 70-100 °C). Higher temperatures can increase solubility but may also cause chemical modifications to the lignin.[3][5] Stir the mixture until the lignin is completely dissolved. The time required can vary from a few hours to 24 hours depending on the lignin type, particle size, and temperature.[2]

  • Observation: The dissolution process can be monitored visually. A complete dissolution results in a clear, homogeneous, and viscous solution.

Protocol 2: Regeneration of Lignin from [BMIM][MeSO3] Solution
  • Precipitation: While stirring the lignin-[BMIM][MeSO3] solution, slowly add an anti-solvent such as deionized water.[6] The volume of the anti-solvent should be at least three times the volume of the ionic liquid solution.

  • Separation: The addition of the anti-solvent will cause the lignin to precipitate out of the solution. The precipitated lignin can be collected by centrifugation or filtration.

  • Washing: Wash the collected lignin multiple times with the anti-solvent to remove any residual ionic liquid.

  • Drying: Dry the regenerated lignin in a vacuum oven at 40-50 °C or by freeze-drying to obtain a purified solid lignin sample.

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the dissolution and regeneration of lignin using [BMIM][MeSO3].

G cluster_dissolution Lignin Dissolution cluster_regeneration Lignin Regeneration A Dry Lignin C Mix Lignin and IL A->C B [BMIM][MeSO3] B->C D Heat and Stir (e.g., 70-100 °C) C->D E Homogeneous Lignin-IL Solution D->E F Add Anti-solvent (e.g., Water) E->F G Precipitated Lignin F->G H Separate Lignin (Centrifugation/Filtration) G->H I Wash Lignin H->I J Dry Regenerated Lignin I->J

Caption: Workflow for lignin dissolution and regeneration.

Mechanism of Lignin Dissolution

The dissolution of lignin in imidazolium-based ionic liquids is primarily driven by the formation of hydrogen bonds and π-π interactions.

G cluster_lignin Lignin Polymer cluster_il [BMIM][MeSO3] Ionic Liquid cluster_interactions Dissolution Interactions Lignin Lignin (Hydroxyl and Aromatic Groups) HBond Hydrogen Bonding Lignin->HBond Hydroxyl Groups PiPi π-π Stacking Lignin->PiPi Aromatic Rings BMIM [BMIM]+ (Imidazolium Ring) BMIM->PiPi MeSO3 [MeSO3]- (Anion) MeSO3->HBond

Caption: Key interactions in lignin dissolution.

The dissolution mechanism involves the disruption of the extensive hydrogen bonding network within the lignin polymer. The anion of the ionic liquid, [MeSO3]⁻, forms strong hydrogen bonds with the hydroxyl groups of lignin.[7][8] Simultaneously, the imidazolium cation, [BMIM]⁺, interacts with the aromatic rings of lignin through π-π stacking interactions.[9] These combined interactions overcome the intermolecular forces within the lignin structure, leading to its dissolution.

References

Application Notes and Protocols for High-Pressure CO₂ Removal using 1-Butyl-3-methylimidazolium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The capture of carbon dioxide (CO₂) is a critical area of research for mitigating greenhouse gas emissions and for various industrial processes, including natural gas sweetening and biogas upgrading. Ionic liquids (ILs), particularly those based on the imidazolium cation, have emerged as promising solvents for CO₂ capture due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. This document provides detailed application notes and protocols for the use of 1-Butyl-3-methylimidazolium methanesulfonate ([Bmim][CH₃SO₃]) in high-pressure CO₂ removal. While specific data for [Bmim][CH₃SO₃] is limited in publicly available literature, data for the structurally analogous ionic liquid, 1-Butyl-3-methylimidazolium methylsulfate ([Bmim][CH₃SO₄]), is presented as a close proxy to illustrate the expected performance and experimental procedures.

Data Presentation

The solubility of CO₂ in imidazolium-based ionic liquids is primarily a physical absorption process, influenced by pressure and temperature. Higher pressures and lower temperatures generally result in higher CO₂ solubility. The following table summarizes the CO₂ solubility in 1-Butyl-3-methylimidazolium methylsulfate ([Bmim][CH₃SO₄]) at various temperatures and pressures, providing an estimation of the performance of [Bmim][CH₃SO₃].

Temperature (K)Pressure (MPa)CO₂ Mole Fraction (x)
303.151.020.141
303.152.050.255
303.154.980.458
303.1510.120.621
323.151.050.108
323.152.110.198
323.155.120.389
323.1510.250.553
343.151.080.084
343.152.180.159
343.155.250.335
343.1510.510.498

Note: Data is for 1-Butyl-3-methylimidazolium methylsulfate ([Bmim][CH₃SO₄]) and serves as a reference for the expected behavior of this compound ([Bmim][CH₃SO₃]). Actual values for [Bmim][CH₃SO₃] may vary.

Experimental Protocols

Protocol 1: High-Pressure CO₂ Solubility Measurement using a High-Pressure View Cell

This protocol outlines the determination of CO₂ solubility in [Bmim][CH₃SO₃] using a high-pressure view cell, a common method for phase behavior studies.

Materials:

  • This compound ([Bmim][CH₃SO₃]), high purity (>99%)

  • High-purity CO₂ (>99.99%)

  • High-pressure view cell equipped with a magnetic stirrer, pressure transducer, and temperature controller

  • Syringe pump for precise CO₂ injection

  • Vacuum pump

Procedure:

  • Sample Preparation:

    • Dry the [Bmim][CH₃SO₃] under vacuum at an elevated temperature (e.g., 80 °C) for at least 24 hours to remove any absorbed water, which can significantly affect CO₂ solubility.

    • Accurately weigh a known amount of the dried IL and load it into the high-pressure view cell.

  • System Evacuation:

    • Seal the view cell and evacuate it using a vacuum pump to remove any residual air.

  • Temperature Equilibration:

    • Set the desired temperature for the experiment using the temperature controller and allow the system to equilibrate.

  • CO₂ Injection and Equilibration:

    • Inject a known amount of CO₂ into the view cell using the syringe pump.

    • Turn on the magnetic stirrer to facilitate the mixing of CO₂ and the ionic liquid.

    • Monitor the pressure inside the cell. The system has reached equilibrium when the pressure remains constant over a significant period (e.g., 30 minutes).

  • Data Recording:

    • Record the equilibrium pressure and temperature.

  • Repeat for Different Pressures:

    • Incrementally add more CO₂ to the cell to obtain solubility data at various pressures for the same temperature.

  • Data Analysis:

    • Calculate the mole fraction of CO₂ dissolved in the ionic liquid at each equilibrium point using the known amounts of IL and injected CO₂ and the equation of state for CO₂ to determine the amount of CO₂ in the gas phase.

Protocol 2: Regeneration of [Bmim][CH₃SO₃] after CO₂ Capture

This protocol describes the regeneration of the ionic liquid, releasing the captured CO₂, for reuse.

Method 1: Temperature Swing Regeneration

  • Heating:

    • After the high-pressure absorption experiment, reduce the pressure to atmospheric pressure.

    • Increase the temperature of the CO₂-saturated ionic liquid to a higher temperature (e.g., 60-80 °C). The increased thermal energy will decrease the solubility of CO₂ and promote its release from the IL.

  • Inert Gas Sparging (Optional):

    • To enhance the regeneration process, an inert gas such as nitrogen (N₂) can be bubbled through the heated ionic liquid. This helps to strip the dissolved CO₂ from the solvent.

  • Cooling and Reuse:

    • Once the CO₂ has been released (indicated by the cessation of gas evolution), cool the ionic liquid back to the desired absorption temperature for reuse.

Method 2: Vacuum Regeneration

  • Pressure Reduction:

    • Connect the vessel containing the CO₂-rich ionic liquid to a vacuum pump.

  • Vacuum Application:

    • Apply a vacuum to the system. The significant reduction in partial pressure of CO₂ above the liquid will drive the desorption of CO₂ from the ionic liquid.

  • Completion and Reuse:

    • Continue the vacuum until the CO₂ is sufficiently removed. The regenerated ionic liquid can then be reused for another absorption cycle.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for High-Pressure CO₂ Solubility Measurement A IL Preparation & Drying B Loading IL into High-Pressure Cell A->B C System Evacuation B->C D Set Temperature & Equilibrate C->D E Inject Known Amount of CO₂ D->E F Stir & Equilibrate E->F G Record Equilibrium Pressure & Temperature F->G I Add More CO₂? G->I H Data Analysis (Calculate Solubility) J End Experiment H->J I->E Yes I->H No

Caption: Workflow for measuring CO₂ solubility in ionic liquids.

CO2_Absorption_Mechanism Physical Absorption of CO₂ in [Bmim][CH₃SO₃] cluster_IL Ionic Liquid Bulk CO2_gas CO₂ (gas phase) CO2_dissolved CO₂ (dissolved) CO2_gas->CO2_dissolved High Pressure IL_bulk [Bmim][CH₃SO₃] (liquid phase) CO2_dissolved->CO2_gas Low Pressure / High Temperature Bmim [Bmim]⁺ Cation CO2_dissolved->Bmim Weak van der Waals Interactions Anion [CH₃SO₃]⁻ Anion CO2_dissolved->Anion Weak van der Waals Interactions

Caption: Mechanism of CO₂ physical absorption in [Bmim][CH₃SO₃].

Application Note: NMR Characterization of 1-Butyl-3-methylimidazolium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of the ionic liquid 1-Butyl-3-methylimidazolium methanesulfonate ([Bmim][CH₃SO₃]). We present comprehensive ¹H and ¹³C NMR data, along with a standardized experimental workflow for sample preparation and spectral acquisition. This guide is intended to assist researchers in the structural verification and purity assessment of this common ionic liquid, which is of interest in various chemical and pharmaceutical applications.

Introduction

This compound is an ionic liquid composed of a 1-butyl-3-methylimidazolium cation and a methanesulfonate anion. Its unique properties, such as low volatility, high thermal stability, and tunable solubility, make it a versatile solvent and catalyst in organic synthesis and a potential medium for drug delivery systems. Accurate structural elucidation and purity confirmation are critical for its application, and NMR spectroscopy is the most powerful analytical technique for this purpose. This note details the use of ¹H, ¹³C, and Heteronuclear Single Quantum Coherence (HSQC) NMR for the comprehensive characterization of this compound.

Experimental Protocols

Sample Preparation

A standard protocol for preparing an NMR sample of this compound for analysis is as follows:

  • Sample Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Dissolution: Gently vortex or sonicate the mixture until the ionic liquid is completely dissolved, ensuring a homogenous solution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, the solution can be filtered through a small plug of glass wool placed in the Pasteur pipette during transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are typical acquisition parameters for the NMR characterization of this compound on a 400 MHz spectrometer.[1] Instrument-specific optimization may be required.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence (e.g., zg30).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans (NS): 16-32 (signal averaging to improve signal-to-noise).

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): -2 to 12 ppm.

  • Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is used for chemical shift referencing.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans (NS): 1024-4096 (due to the lower natural abundance and sensitivity of the ¹³C nucleus).

  • Relaxation Delay (D1): 5 seconds (to ensure full relaxation of quaternary carbons).

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 0 to 160 ppm.

  • Referencing: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) is used for chemical shift referencing.

2D HSQC Spectroscopy:

  • Pulse Program: Standard HSQC pulse sequence with gradients (e.g., hsqcedetgpsisp2.2).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans (NS): 2-4 per increment.

  • Relaxation Delay (D1): 1.5-2 seconds.

  • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • Spectral Width (SW): F2 (¹H) dimension: -1 to 10 ppm; F1 (¹³C) dimension: 10 to 140 ppm.

Results and Discussion

The NMR spectra of this compound in DMSO-d₆ provide a clear and detailed picture of its molecular structure. The assignments of the proton and carbon signals are summarized in the tables below and are consistent with published data.[2]

Data Presentation

Table 1: ¹H NMR (400 MHz, DMSO-d₆) Chemical Shift Assignments for this compound. [2]

Atom NumberMultiplicityChemical Shift (δ, ppm)IntegrationAssignment
10t0.903HCH₃ (butyl)
9m1.252HCH₂ (butyl)
8m1.762HNCH₂CH₂ (butyl)
1's2.333HCH₃ (methanesulfonate)
6s3.863HNCH₃
7t4.172HNCH₂ (butyl)
4, 5s7.71, 7.781H, 1HNCHCHN
2s9.161HNCHN

Table 2: ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shift Assignments for this compound. [2]

Atom NumberChemical Shift (δ, ppm)Assignment
1013.73CH₃ (butyl)
919.23CH₂ (butyl)
831.82NCH₂CH₂ (butyl)
636.18NCH₃
1'40.20CH₃ (methanesulfonate)
748.95NCH₂ (butyl)
5122.74NCH
4124.08NCH
2137.06NCHN
Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the NMR assignments in the tables above.

BMim_Structure cluster_cation 1-Butyl-3-methylimidazolium Cation cluster_butyl Butyl Group cluster_methyl Methyl Group cluster_anion Methanesulfonate Anion N1 N1 C2 C2-H N1->C2 C7 C7-H2 N1->C7 N3 N3 C2->N3 C4 C4-H N3->C4 C6_Me C6-H3 (Methyl) N3->C6_Me C5 C5-H C4->C5 C5->N1 C8 C8-H2 C7->C8 C9 C9-H2 C8->C9 C10 C10-H3 C9->C10 S S O1 O S->O1 O2 O S->O2 O3 O⁻ S->O3 C1_prime C1'-H3 S->C1_prime

Caption: Molecular structure of this compound with atom numbering.

HSQC Correlation Workflow

The HSQC spectrum provides correlations between protons and their directly attached carbons. This 2D NMR experiment is invaluable for confirming the assignments made from the 1D spectra. The expected correlations for this compound are visualized in the following workflow diagram.

HSQC_Correlations cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals H10 H10 (0.90 ppm) C10 C10 (13.73 ppm) H10->C10 ¹J(CH) H9 H9 (1.25 ppm) C9 C9 (19.23 ppm) H9->C9 ¹J(CH) H8 H8 (1.76 ppm) C8 C8 (31.82 ppm) H8->C8 ¹J(CH) H1_prime H1' (2.33 ppm) C1_prime C1' (40.20 ppm) H1_prime->C1_prime ¹J(CH) H6 H6 (3.86 ppm) C6 C6 (36.18 ppm) H6->C6 ¹J(CH) H7 H7 (4.17 ppm) C7 C7 (48.95 ppm) H7->C7 ¹J(CH) H4_5 H4/H5 (7.71/7.78 ppm) C5 C5 (122.74 ppm) H4_5->C5 ¹J(CH) C4 C4 (124.08 ppm) H4_5->C4 ¹J(CH) H2 H2 (9.16 ppm) C2 C2 (137.06 ppm) H2->C2 ¹J(CH)

Caption: Conceptual HSQC correlation map for this compound.

Conclusion

This application note has provided a comprehensive guide to the NMR characterization of this compound. The detailed protocols for sample preparation and data acquisition, along with the tabulated ¹H and ¹³C NMR data and visual representations of the molecular structure and expected HSQC correlations, serve as a valuable resource for researchers. Adherence to these protocols will enable accurate structural verification and purity assessment, which are essential for the reliable application of this ionic liquid in research and development.

References

Application Note: Structural Analysis of [BMIM][MeSO3] using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-butyl-3-methylimidazolium methanesulfonate, [BMIM][MeSO3], is an ionic liquid (IL) with applications in various fields, including as a solvent for drug delivery systems and in electrochemistry. Its performance in these applications is intrinsically linked to its molecular structure and intermolecular interactions. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for elucidating the structural features of ionic liquids. This application note provides a detailed protocol for the structural analysis of [BMIM][MeSO3] using FTIR spectroscopy, including data interpretation and visualization of the experimental workflow.

Data Presentation: Vibrational Band Assignments

The FTIR spectrum of [BMIM][MeSO3] exhibits characteristic absorption bands corresponding to the vibrational modes of the 1-butyl-3-methylimidazolium ([BMIM]⁺) cation and the methanesulfonate ([MeSO3]⁻) anion. The positions of these bands can provide insights into the specific conformations and interactions between the ions. A summary of the key vibrational bands and their assignments is presented in the table below.[1]

Wavenumber (cm⁻¹)AssignmentVibrational Mode Description
3097 - 2960ν(C-H)Symmetric and asymmetric stretching of C-H bonds in the imidazolium ring and the aliphatic butyl and methyl groups.
1570.28ν(C=N), ν(C=C)Imidazole ring stretching vibrations.
1186.14β(H-C-C), β(H-C-N)In-plane bending of C-H bonds in the imidazolium ring and alkyl chains.
1049.35νs(SO₃)Symmetric stretching of the sulfonate group in the methanesulfonate anion.
850.52γ(C-H)Out-of-plane bending of C-H bonds in the imidazolium ring.
754.28ν(C-S)C-S stretching vibration in the methanesulfonate anion.
624.64δ(SO₃)Symmetric bending (scissoring) of the sulfonate group.

Experimental Protocols

This section details the methodology for acquiring high-quality FTIR spectra of [BMIM][MeSO3]. The preferred method is Attenuated Total Reflectance (ATR)-FTIR due to its simplicity and minimal sample preparation requirements.

Materials:

  • This compound ([BMIM][MeSO3])

  • FTIR spectrometer equipped with a Diamond or Germanium ATR accessory

  • Lint-free wipes

  • Suitable solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol)

Protocol for ATR-FTIR Spectroscopy:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with a suitable solvent (e.g., isopropanol).

    • Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This will be subtracted from the sample spectrum to remove any instrument and environmental artifacts.

    • Typical settings for background collection are 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small drop (approximately 1-2 µL) of [BMIM][MeSO3] directly onto the center of the ATR crystal.

    • Ensure the crystal surface is fully covered by the sample. For highly viscous ionic liquids, gentle spreading with a clean spatula may be necessary.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the [BMIM][MeSO3] sample.

    • Use the same acquisition parameters as the background scan (e.g., 32 scans at a resolution of 4 cm⁻¹). The typical spectral range is 4000-400 cm⁻¹.[2]

  • Data Processing and Analysis:

    • The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

    • Compare the observed peak positions with the assignments in the data table above to perform a structural analysis.

  • Cleaning:

    • After analysis, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the ionic liquid.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in spectral interpretation.

experimental_workflow Experimental Workflow for FTIR Analysis of [BMIM][MeSO3] cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis instrument_prep 1. Instrument Preparation (Power On, Purge) clean_atr 2. Clean ATR Crystal (Isopropanol/Ethanol) instrument_prep->clean_atr background_scan 3. Acquire Background Spectrum clean_atr->background_scan apply_sample 4. Apply [BMIM][MeSO3] Sample background_scan->apply_sample acquire_spectrum 5. Acquire Sample Spectrum apply_sample->acquire_spectrum process_data 6. Data Processing & Analysis acquire_spectrum->process_data clean_up 7. Clean ATR Crystal process_data->clean_up

Caption: Experimental Workflow for FTIR Analysis of [BMIM][MeSO3].

spectral_interpretation Logical Relationship of FTIR Spectral Interpretation for [BMIM][MeSO3] cluster_data Data Acquisition & Processing cluster_analysis Structural Analysis ftir_spectrum FTIR Spectrum of [BMIM][MeSO3] peak_positions Peak Positions (Wavenumbers) ftir_spectrum->peak_positions peak_intensities Peak Intensities & Shapes ftir_spectrum->peak_intensities vibrational_modes Vibrational Mode Assignments peak_positions->vibrational_modes Correlate intermolecular_interactions Cation-Anion Interactions (Hydrogen Bonding) peak_intensities->intermolecular_interactions Analyze Shifts & Broadening cation_structure [BMIM]⁺ Cation Structure (Imidazolium Ring, Alkyl Chains) vibrational_modes->cation_structure anion_structure [MeSO3]⁻ Anion Structure (Sulfonate Group) vibrational_modes->anion_structure cation_structure->intermolecular_interactions anion_structure->intermolecular_interactions

References

Application Notes and Protocols: Experimental Setup for CO2 Solubility Measurement in [BMIM][MeSO3]

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ionic liquids (ILs) are a class of organic salts that exist in a liquid state at or near room temperature.[1] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them promising solvents for various applications, including CO2 capture.[1][2] This document provides a detailed protocol for measuring the solubility of carbon dioxide (CO2) in 1-butyl-3-methylimidazolium methylsulfonate, [BMIM][MeSO3], a common imidazolium-based ionic liquid. Accurate solubility data is fundamental for designing and optimizing CO2 absorption processes. The primary method detailed here is the isochoric saturation method, a widely used and reliable technique for gas solubility measurements in liquids.[3]

1. Materials and Reagents

  • Ionic Liquid: 1-butyl-3-methylimidazolium methylsulfonate ([BMIM][MeSO3]), purity > 99%.

  • Gas: High-purity carbon dioxide (CO2), purity > 99.99%.

  • Cleaning Solvents: Acetone, Ethanol, and deionized water for cleaning the experimental apparatus.

2. Experimental Apparatus

The experimental setup is based on the isochoric saturation method.[3] The core of the apparatus consists of a high-pressure equilibrium cell, typically made of stainless steel to withstand high pressures.

Key Components:

  • High-Pressure Equilibrium Cell: A vessel with a known volume (e.g., 15-30 mL) designed to contain the IL and CO2 mixture under controlled temperature and pressure.[3]

  • Temperature Control System: A thermostat bath or a heating jacket connected to a temperature controller to maintain a constant temperature within the equilibrium cell (e.g., ±0.1 K).[3]

  • Pressure Transducer: A high-precision pressure gauge to measure the pressure inside the cell with high accuracy (e.g., ±0.01 bar).[3]

  • Gas Reservoir: A cylinder of known volume to store CO2 before it is introduced into the equilibrium cell.

  • Vacuum Pump: To evacuate the system and remove any residual air or moisture before starting the experiment.

  • Magnetic Stirrer: To ensure thorough mixing of the gas and liquid phases to reach equilibrium faster.

  • Data Acquisition System: A computer-based system to log temperature and pressure data over time.

3. Experimental Protocols

3.1. Preparation and Degassing of the Ionic Liquid

  • Accurately weigh a sample of [BMIM][MeSO3] and place it inside the high-pressure equilibrium cell.

  • Heat the IL sample under a high vacuum at a moderate temperature (e.g., 80-100 °C) for several hours to remove any dissolved water or other volatile impurities. The negligible vapor pressure of the IL prevents its loss during this process.[1]

  • Allow the cell to cool down to the desired experimental temperature.

3.2. Isochoric Saturation Measurement Procedure

  • System Evacuation: Evacuate the entire apparatus, including the equilibrium cell and gas reservoir, using the vacuum pump to a pressure below 0.1 mbar.

  • Gas Loading: Fill the gas reservoir with CO2 gas to a predetermined pressure. Record the temperature and pressure of the gas in the reservoir.

  • CO2 Introduction: Open the valve between the gas reservoir and the equilibrium cell to introduce a known amount of CO2 into the cell containing the degassed IL.

  • Equilibration: Turn on the magnetic stirrer to agitate the IL-CO2 mixture. Monitor the pressure inside the equilibrium cell. The system is considered to be at equilibrium when the pressure remains constant for an extended period (e.g., 2-3 hours).

  • Data Recording: Once equilibrium is reached, record the final equilibrium pressure and temperature.

  • Repeat for Different Pressures: Repeat steps 2-5 by adding more CO2 to the system to obtain solubility data at various pressures for a given temperature.

  • Repeat for Different Temperatures: To study the effect of temperature, repeat the entire procedure at different desired temperatures.

4. Data Presentation and Analysis

The amount of CO2 absorbed by the ionic liquid is calculated from the pressure drop observed between the initial state (after introducing CO2) and the final equilibrium state. The solubility is typically expressed as the mole fraction of CO2 in the liquid phase.

The number of moles of CO2 can be calculated using a suitable equation of state (EoS), such as the Peng-Robinson EoS, which accounts for the non-ideal behavior of CO2 at high pressures.

Table 1: Solubility of CO2 in [BMIM][MeSO3] (mole fraction, x_CO2)

Temperature (K)Pressure (bar)CO2 Solubility (x_CO2)Reference
313.1510.10.25[4]
313.1520.30.40[4]
313.1530.40.51[4]
333.1510.10.18[4]
333.1520.30.32[4]
333.1540.50.50[4]
353.1520.30.25[4]
353.1540.50.42[4]
353.1560.80.54[4]

Note: The data presented is based on available literature and illustrates the typical range of CO2 solubility in this ionic liquid. Researchers should generate their own data for specific applications.

5. Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for measuring CO2 solubility in [BMIM][MeSO3].

CO2_Solubility_Workflow Experimental Workflow for CO2 Solubility Measurement cluster_prep Preparation Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase prep_IL 1. Weigh and Load [BMIM][MeSO3] Sample degas_IL 2. Degas IL Sample (Heat under Vacuum) prep_IL->degas_IL evacuate 3. Evacuate Entire System degas_IL->evacuate load_CO2 4. Load CO2 into Gas Reservoir evacuate->load_CO2 introduce_CO2 5. Introduce CO2 into Equilibrium Cell load_CO2->introduce_CO2 equilibrate 6. Stir until Pressure Stabilizes (Equilibrium) introduce_CO2->equilibrate record_data 7. Record Final Temperature & Pressure equilibrate->record_data calculate 8. Calculate Moles of Absorbed CO2 record_data->calculate mole_fraction 9. Determine CO2 Mole Fraction (Solubility) calculate->mole_fraction repeat_node More Data Points? mole_fraction->repeat_node repeat_node->load_CO2 Yes end_node End repeat_node->end_node No

Caption: Workflow for CO2 solubility measurement using the isochoric saturation method.

References

Application Notes and Protocols for 1-Butyl-3-methylimidazolium Methylsulfonate ([BMIM][MeSO3]) in Green Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and green chemistry applications of the ionic liquid 1-butyl-3-methylimidazolium methylsulfonate, denoted as [BMIM][MeSO3]. This document includes detailed experimental protocols, quantitative data, and visualizations to facilitate its use in research and development.

Introduction to [BMIM][MeSO3]

1-Butyl-3-methylimidazolium methylsulfonate is a salt that exists as a liquid at or near room temperature, classifying it as an ionic liquid (IL). Its unique properties, such as low vapor pressure, thermal stability, and tunable solvent characteristics, make it a promising candidate for various green chemistry applications. The structure of [BMIM][MeSO3] consists of a 1-butyl-3-methylimidazolium cation and a methylsulfonate anion. This halogen-free composition contributes to its appeal as a more environmentally benign alternative to traditional volatile organic solvents and some halogenated ionic liquids.

Synthesis of [BMIM][MeSO3]

The synthesis of [BMIM][MeSO3] is typically achieved through a two-step process involving the quaternization of 1-methylimidazole to form a halide precursor, followed by an anion exchange reaction.

Experimental Protocol: Synthesis of [BMIM][MeSO3] via Anion Exchange

This protocol is adapted from established methods for the synthesis of related ionic liquids.

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br)

  • Reactants:

    • 1-methylimidazole (1.0 mol)

    • 1-bromobutane (1.1 mol)

    • Toluene (200 mL)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole in toluene.

    • Slowly add 1-bromobutane to the solution while stirring.

    • Heat the mixture to reflux at approximately 110°C for 24 hours.

    • After cooling to room temperature, a dense, pale yellow liquid ([BMIM]Br) will separate from the toluene layer.

    • Decant the upper toluene layer.

    • Wash the resulting [BMIM]Br three times with ethyl acetate to remove any unreacted starting materials.

    • Dry the [BMIM]Br under vacuum to remove residual solvent.

Step 2: Anion Exchange to form [BMIM][MeSO3]

  • Reactants:

    • [BMIM]Br (1.0 mol)

    • Silver methylsulfonate (AgMeSO3) (1.0 mol)

    • Acetonitrile (300 mL)

  • Procedure:

    • Dissolve [BMIM]Br in acetonitrile in a flask protected from light.

    • Slowly add silver methylsulfonate to the solution with vigorous stirring. A precipitate of silver bromide (AgBr) will form immediately.

    • Continue stirring at room temperature for 12 hours to ensure complete reaction.

    • Filter the mixture to remove the AgBr precipitate.

    • Wash the precipitate with a small amount of acetonitrile to recover any adsorbed product.

    • Combine the filtrate and washings.

    • Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.

    • Dry the resulting viscous liquid, [BMIM][MeSO3], under high vacuum at 60-70°C for several hours to remove any residual solvent and water.

Characterization

The final product should be characterized by NMR and IR spectroscopy to confirm its structure and purity.

  • ¹H NMR: Expected peaks corresponding to the butyl and methyl protons on the imidazolium ring and the methyl protons of the methylsulfonate anion.

  • ¹³C NMR: Expected signals for the carbons of the imidazolium ring, the butyl chain, and the methyl group of the anion.

  • FT-IR: Characteristic vibrational bands for the C-H, C-N, and S=O bonds.

Physicochemical Properties

Property[BMIM][MeSO3][BMIM][MeSO4] (for comparison)
Molecular Weight ( g/mol ) 234.32[1]252.33
Melting Point (°C) 75-80~ -20
Density (g/cm³ at 298.15 K) Not available1.22
Viscosity (mPa·s at 298.15 K) Not available128

Green Chemistry Applications

Catalysis in Organic Synthesis

[BMIM][MeSO3] can act as a catalyst in various organic reactions, promoting greener reaction conditions by replacing volatile and often toxic catalysts.

Application Note: Synthesis of Bis(indolyl)methanes

[BMIM][MeSO3] has been shown to catalyze the electrophilic substitution reaction of indoles with aldehydes to produce bis(indolyl)methanes, a class of compounds with diverse biological activities. While slightly less active than its methylsulfate counterpart, it remains an effective catalyst.[2]

Experimental Protocol: Synthesis of Bis(indolyl)methanes using [BMIM][MeSO3]

  • Reactants:

    • Indole (2 mmol)

    • Aldehyde (1 mmol)

    • [BMIM][MeSO3] (20 mol%)

  • Procedure:

    • In a round-bottom flask, mix the indole, aldehyde, and [BMIM][MeSO3].

    • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, add water to the reaction mixture.

    • The product, being insoluble in water, will precipitate out.

    • Filter the solid product, wash with water, and dry.

    • The aqueous phase containing the ionic liquid can be concentrated under reduced pressure to recover and reuse the catalyst.

Catalytic Efficiency Comparison in Bis(indolyl)methane Synthesis [2]

Ionic Liquid CatalystRelative Catalytic Efficiency
[bmim][MeSO4]++++
[bmim][HSO4]+++
[bmim][MeSO3] +++
[bmim][BF4]++
[bmim][Br]+

Note: The number of '+' signs indicates a qualitative measure of catalytic activity.

Recyclability:

The ionic liquid can be recovered by evaporating the water from the aqueous phase after product isolation and reused for subsequent reactions. Studies on the related [bmim][MeSO4] have shown that it can be recycled for up to three consecutive uses without a significant loss of catalytic activity.[2]

Biomass Dissolution and Fractionation

Ionic liquids are effective solvents for lignocellulosic biomass, enabling its fractionation into valuable components like cellulose and lignin. This is a key step in the development of biorefineries.

Application Note: Dissolution of Lignocellulosic Biomass

[BMIM]-based ionic liquids, including those with sulfate and acetate anions, have demonstrated high efficacy in dissolving biomass.[3] While specific quantitative data for [BMIM][MeSO3] is limited, studies on the closely related [BMIM][MeSO4] in the fractionation of brown algae provide valuable insights.[4]

Quantitative Data: Dissolution of Brown Algae (Fucus vesiculosus) in [BMIM][MeSO4] [4]

Temperature (°C)Dissolution after 6h (%)Dissolution after 24h (%)
802530
1004055
1206075
1507085

Experimental Protocol: General Procedure for Biomass Fractionation

  • Dissolution:

    • Dry the lignocellulosic biomass (e.g., wood flour, bagasse) thoroughly.

    • Add the dried biomass to [BMIM][MeSO3] in a heated reactor with stirring (e.g., 5-10 wt% biomass loading).

    • Heat the mixture to the desired temperature (e.g., 100-150°C) and stir for several hours until the biomass is dissolved.

  • Fractionation:

    • Cellulose Precipitation: Cool the solution and add an anti-solvent such as water or ethanol. Cellulose will precipitate out.

    • Filter the precipitated cellulose, wash with the anti-solvent, and dry.

    • Lignin Precipitation: To the remaining filtrate, add an acidic solution (e.g., dilute HCl) to precipitate the lignin.

    • Filter the precipitated lignin, wash with water until the pH is neutral, and dry.

    • The ionic liquid can be recovered from the remaining solution by evaporation of the solvents and water.

Safety and Handling

[BMIM][MeSO3] is classified as hazardous.[1]

  • GHS Hazard Statements:

    • H301: Toxic if swallowed.[1]

    • H314: Causes severe skin burns and eye damage.[1]

    • H318: Causes serious eye damage.[1]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or a fume hood.

    • Avoid contact with skin, eyes, and clothing.

    • In case of contact, rinse immediately with plenty of water.

    • Consult the Safety Data Sheet (SDS) for detailed information.

Toxicity and Biodegradability:

While often termed "green solvents" due to their low volatility, many ionic liquids, including imidazolium-based ones, exhibit some level of toxicity and are not readily biodegradable.[5] Specific ecotoxicity data for [BMIM][MeSO3] is not widely available, but its hazard classification indicates significant toxicity. Therefore, appropriate containment and disposal procedures are essential to minimize environmental impact.

Visualizations (DOT Language)

Synthesis Workflow

G cluster_synthesis Synthesis of [BMIM][MeSO3] 1-Methylimidazole 1-Methylimidazole Quaternization Quaternization 1-Methylimidazole->Quaternization 1-Bromobutane 1-Bromobutane 1-Bromobutane->Quaternization [BMIM]Br [BMIM]Br Anion Exchange Anion Exchange [BMIM]Br->Anion Exchange Silver Methylsulfonate Silver Methylsulfonate Silver Methylsulfonate->Anion Exchange [BMIM][MeSO3] [BMIM][MeSO3] Quaternization->[BMIM]Br Anion Exchange->[BMIM][MeSO3]

Caption: General workflow for the two-step synthesis of [BMIM][MeSO3].

Catalytic Cycle for Bis(indolyl)methane Synthesis

G cluster_catalysis Proposed Catalytic Cycle for Bis(indolyl)methane Synthesis Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde Aldehyde->Activated_Aldehyde Activation by [BMIM]+ Indole_1 Indole Intermediate_1 Indole-Aldehyde Adduct Indole_1->Intermediate_1 Indole_2 Indole Product Bis(indolyl)methane Indole_2->Product BMIM_MeSO3 [BMIM][MeSO3] BMIM_MeSO3->Activated_Aldehyde Activated_Aldehyde->Intermediate_1 Intermediate_2 Carbocation Intermediate Intermediate_1->Intermediate_2 -H2O Intermediate_2->Product Product->BMIM_MeSO3 Catalyst Regeneration

Caption: Proposed catalytic cycle for the synthesis of bis(indolyl)methanes.

Biomass Fractionation Workflow

G cluster_biomass Biomass Fractionation using [BMIM][MeSO3] Biomass Biomass Dissolution Dissolution in [BMIM][MeSO3] Biomass->Dissolution Precipitation_Cellulose Add Anti-solvent (e.g., Water) Dissolution->Precipitation_Cellulose Filtration_1 Filtration Precipitation_Cellulose->Filtration_1 Cellulose Cellulose Filtration_1->Cellulose Solid Precipitation_Lignin Add Acid Filtration_1->Precipitation_Lignin Filtrate Filtration_2 Filtration Precipitation_Lignin->Filtration_2 Lignin Lignin Filtration_2->Lignin Solid IL_Recovery Ionic Liquid Recovery Filtration_2->IL_Recovery Filtrate

Caption: General experimental workflow for biomass fractionation.

References

Troubleshooting & Optimization

Technical Support Center: 1-Butyl-3-methylimidazolium Methanesulfonate ([BMIM][MS]) Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of 1-Butyl-3-methylimidazolium methanesulfonate ([BMIM][MS]).

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal decomposition temperature of this compound ([BMIM][MS])?

A1: The thermal stability of ionic liquids is typically assessed using thermogravimetric analysis (TGA), with the onset temperature of decomposition (Tonset) being a key parameter. For [BMIM][MS], the maximum decomposition rate has been observed at approximately 390°C.[1] However, it's important to note that slow degradation can occur at significantly lower temperatures, even as low as 120-150°C, especially during prolonged heating.[1]

Q2: How does the thermal stability of [BMIM][MS] compare to other common 1-Butyl-3-methylimidazolium-based ionic liquids?

A2: The thermal stability of imidazolium-based ionic liquids is significantly influenced by the anion. The thermal lability generally correlates with the basicity of the anion. For common [BMIM]-based ionic liquids, the stability follows the sequence: [BMIM][OAc] < [BMIM][Cl] < [BMIM][MeSO4].[1][2] This indicates that [BMIM][MS] is more thermally stable than its acetate and chloride counterparts.

Q3: What are the primary factors that can negatively impact the thermal stability of [BMIM][MS]?

A3: Several factors can reduce the thermal stability of [BMIM][MS]:

  • Impurities: The presence of impurities, particularly water and halide ions from the synthesis process, can significantly lower the decomposition temperature.

  • Atmosphere: The composition of the atmosphere during heating can affect stability. While TGA is often performed under an inert nitrogen atmosphere, the presence of oxygen can lead to different degradation pathways.

  • Heating Rate: The rate at which the ionic liquid is heated can influence the observed decomposition temperature in TGA. Faster heating rates can sometimes result in an overestimation of thermal stability.

  • Prolonged Thermal Stress: Continuous exposure to elevated temperatures, even below the Tonset, can lead to the gradual accumulation of degradation products, which in turn can lower the overall thermal stability of the ionic liquid.[1][2]

Q4: What are the common decomposition products of [BMIM][MS] at elevated temperatures?

A4: Upon thermal decomposition, [BMIM][MS] can break down into various volatile and non-volatile products. Common volatile products include 1-methylimidazole, 1-butanol, and 1-methoxybutane.[1] At higher temperatures, the formation of water and methylamine has also been observed.[1] The accumulation of these degradation products can alter the physicochemical properties of the ionic liquid.[1][2] Hazardous decomposition products at high temperatures can include corrosive gases and fumes such as carbon dioxide (CO₂), carbon monoxide (CO), nitrous gases (NOx), and sulfur oxides (SOx).[3]

Q5: How can I improve the thermal stability of my [BMIM][MS] sample?

A5: The most effective way to ensure the maximum thermal stability of [BMIM][MS] is through rigorous purification to remove impurities. Key purification steps include:

  • Drying: Removing residual water by heating under vacuum is crucial.

  • Removal of Halides: If the synthesis involves halide-containing precursors, ensuring their complete removal is critical for thermal stability.

  • Proper Storage: Store the ionic liquid in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Lower than expected decomposition temperature in TGA. 1. Presence of impurities (water, halides).2. Incorrect TGA parameters (e.g., reactive atmosphere instead of inert).3. Sample degradation prior to analysis due to improper storage.1. Purify the ionic liquid by drying under vacuum and ensuring the absence of halide residues.2. Ensure TGA is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Verify the heating rate is appropriate (a common rate is 10°C/min).3. Store the sample in a desiccator or glovebox and handle it under an inert atmosphere.
Inconsistent TGA results between batches. 1. Variability in the purity of different batches.2. Differences in sample handling and preparation for TGA.1. Standardize the synthesis and purification protocol for all batches. Characterize each batch for purity (e.g., water and halide content).2. Use a consistent sample mass and preparation procedure for all TGA runs.
Discoloration of the ionic liquid upon heating. 1. Thermal decomposition is occurring, leading to the formation of degradation products.2. Reaction with impurities present in the sample.1. Operate at a lower temperature if possible. The discoloration indicates that the material is not stable under the current conditions.2. Purify the ionic liquid to remove reactive impurities.
Unexpected reaction or side-products in a high-temperature process. 1. The operating temperature exceeds the long-term thermal stability of the ionic liquid.2. The ionic liquid is reacting with one of the reactants or products.1. Determine the long-term thermal stability of your specific batch of [BMIM][MS] using isothermal TGA to identify a safe operating temperature.2. Investigate the chemical compatibility of the ionic liquid with all components of your reaction system at the desired temperature.

Data Presentation

Table 1: Thermal Decomposition Data for this compound and Related Ionic Liquids

Ionic LiquidTmax (°C)AtmosphereHeating Rate (°C/min)Key Observations
[BMIM][MS] ~390NitrogenNot SpecifiedMore stable than [BMIM][OAc] and [BMIM][Cl].[1]
[BMIM][Cl]~298NitrogenNot SpecifiedLess stable than [BMIM][MS].[1]
[BMIM][OAc]~242NitrogenNot SpecifiedLeast stable among the three.[1]

Tmax refers to the temperature of the maximum decomposition rate.

Experimental Protocols

Detailed Methodology for Thermogravimetric Analysis (TGA)

This protocol provides a general guideline for assessing the thermal stability of this compound.

Objective: To determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) of [BMIM][MS].

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas

  • TGA sample pans (e.g., alumina or platinum)

  • Microbalance

  • This compound sample, properly purified and dried.

Procedure:

  • Sample Preparation:

    • Handle the [BMIM][MS] sample in an inert atmosphere (e.g., a glovebox) to prevent moisture absorption.

    • Using a microbalance, accurately weigh 5-10 mg of the ionic liquid into a clean, tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen or argon gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Set the TGA to heat from ambient temperature (e.g., 30°C) to a final temperature well above the expected decomposition (e.g., 600°C).

    • Set a constant heating rate, typically 10°C/min.

  • Data Acquisition:

    • Initiate the heating program and record the sample weight as a function of temperature.

    • Continue data collection until the sample has completely decomposed or the final temperature is reached.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the Tonset, which is often calculated as the intersection of the tangent to the baseline before decomposition and the tangent to the steepest part of the weight loss curve.

    • Plot the first derivative of the TGA curve (DTG curve). The peak of the DTG curve corresponds to the Tmax.

Mandatory Visualizations

Experimental_Workflow_for_TGA cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis start Start prep_sample Handle [BMIM][MS] in inert atmosphere start->prep_sample weigh_sample Weigh 5-10 mg into TGA pan prep_sample->weigh_sample instrument_setup Instrument Setup: - Place sample in TGA - Purge with N2/Ar - Set temperature program (e.g., 30-600°C at 10°C/min) weigh_sample->instrument_setup run_tga Run TGA and record data instrument_setup->run_tga analyze_data Analyze TGA curve and DTG curve run_tga->analyze_data determine_tonset Determine T(onset) analyze_data->determine_tonset determine_tmax Determine T(max) analyze_data->determine_tmax end End determine_tonset->end determine_tmax->end

Caption: Workflow for TGA analysis of [BMIM][MS].

Troubleshooting_Thermal_Stability start Low Thermal Stability Observed check_impurities Check for Impurities (Water, Halides) start->check_impurities impurities_present Impurities Present? check_impurities->impurities_present purify_il Action: Purify Ionic Liquid (Dry under vacuum, remove halides) impurities_present->purify_il Yes check_tga_params Review TGA Parameters impurities_present->check_tga_params No retest Re-test Thermal Stability purify_il->retest params_correct Parameters Correct? check_tga_params->params_correct adjust_params Action: Adjust TGA Parameters (Inert atmosphere, 10°C/min) params_correct->adjust_params No check_storage Evaluate Storage Conditions params_correct->check_storage Yes adjust_params->retest improper_storage Improper Storage? check_storage->improper_storage improve_storage Action: Store under inert atmosphere and desiccated improper_storage->improve_storage Yes improper_storage->retest No improve_storage->retest

Caption: Troubleshooting decision tree for low thermal stability.

References

Technical Support Center: [BMIM][MeSO3] Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-butyl-3-methylimidazolium methylsulfonate ([BMIM][MeSO3]). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when scaling up the production of this ionic liquid.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Q1: My final [BMIM][MeSO3] product is colored (yellow to brown). How can I prevent this and purify the product?

A: The appearance of color is a common issue when scaling up ionic liquid synthesis, often due to impurities from localized heating.[1][2]

  • Root Cause Analysis:

    • Localized Heating: Large reaction volumes can develop "hot spots" if mixing is inefficient or heat removal is inadequate, leading to thermal degradation of the starting materials or the product.[1][3]

    • Impure Starting Materials: The purity of the initial reagents, such as 1-methylimidazole and the alkylating agent, is critical. Impurities in these precursors can lead to colored side products.[2]

    • Thermal Degradation: Prolonged exposure to high temperatures, even below the bulk decomposition temperature, can cause slow degradation and the formation of colored species.[4][5]

  • Solutions:

    • Purify Precursors: Ensure high-purity starting materials. If necessary, distill reagents like 1-methylimidazole before use.[6]

    • Improve Heat Management: Use a reactor with efficient heat transfer capabilities. For large-scale reactions, consider a continuous flow reactor setup, which offers superior temperature control and minimizes the risk of thermal runaway.[7]

    • Post-Synthesis Purification: To remove color from the final product, treatment with activated or decolorizing charcoal is highly effective.[1][2] A typical procedure involves dissolving the ionic liquid in a suitable solvent (like water or acetonitrile), adding charcoal, heating gently (e.g., 65°C for several hours), and then filtering to remove the charcoal.[1]

Q2: The viscosity of my reaction mixture is too high, leading to inefficient mixing and heat transfer. How can I address this?

A: High viscosity is an inherent characteristic of many ionic liquids and a significant challenge in large-scale synthesis.[8][9][10]

  • Root Cause Analysis:

    • Ionic Interactions: The strong coulombic interactions between the cation and anion are the primary reason for high viscosity.[9]

    • Concentration: As the reaction progresses and the concentration of the ionic liquid increases, the viscosity of the medium rises sharply.

  • Solutions:

    • Use of a Co-solvent: Adding a suitable co-solvent can significantly reduce the viscosity of the reaction medium, improving mass and heat transfer.[8][11] Acetonitrile or toluene are often used in the synthesis of similar imidazolium salts.[6][12]

    • Temperature Control: Increasing the reaction temperature can lower the viscosity. However, this must be balanced against the risk of thermal degradation.[4]

    • Mechanical Stirring: Ensure your reactor is equipped with a robust mechanical stirrer capable of handling viscous liquids to prevent the formation of stagnant zones.[3]

Q3: My reaction yield is low, or the reaction is not going to completion, even after extended reaction times. What are the likely causes and solutions?

A: Low yields in scaled-up reactions can stem from several factors that are less prominent at the lab scale.

  • Root Cause Analysis:

    • Poor Mass Transfer: Inadequate mixing due to high viscosity or improper stirring can prevent the reactants from interacting effectively.[3]

    • Reactivity of Reagents: The alkylating agent used to form the [BMIM] cation has a significant impact. For instance, 1-chlorobutane has a lower reactivity compared to other alkyl halides, potentially requiring more forcing conditions or longer reaction times.[13]

    • Side Reactions: Inefficient heat control can promote side reactions, consuming reactants and reducing the yield of the desired product.[7]

  • Solutions:

    • Optimize Reaction Time and Temperature: Systematically study the effect of temperature and reaction time. Continuous monitoring of the reaction progress (e.g., by NMR or titration) can help determine the optimal endpoint.

    • Consider a More Reactive Alkylating Agent: If feasible, using an alternative like 1-bromobutane can increase the reaction rate, although this will produce [BMIM][Br] which would then require an anion exchange step.

    • Improve Mixing: As mentioned, ensure the stirring is adequate for the entire volume of the reactor.[3]

    • Solvent-Free Conditions: For some syntheses, running the reaction without a solvent at an elevated temperature can drive it to completion. Microreactors are particularly effective for this approach due to their excellent heat transfer.

Q4: How can I effectively remove unreacted starting materials and residual solvents from my final product?

A: Achieving high purity is essential, and removing volatile and non-volatile contaminants requires a multi-step approach.

  • Root Cause Analysis:

    • Volatility: Ionic liquids have negligible vapor pressure, making it easy to remove volatile starting materials and solvents.[8]

    • Solubility: Unreacted, non-volatile starting materials or byproducts may remain dissolved in the ionic liquid.

  • Solutions:

    • Vacuum Drying: To remove volatile components like residual solvents (e.g., acetonitrile, ethyl acetate) or unreacted 1-chlorobutane, dry the product under reduced pressure at an elevated temperature (e.g., 70-80°C).[12][14]

    • Solvent Washing: Wash the crude product with a solvent in which the ionic liquid is insoluble but the impurities are soluble. Ethyl acetate is commonly used for washing crude imidazolium salts.[14] This step should be performed multiple times for best results.

    • Filtration and Charcoal Treatment: After washing, filter the product. If colored impurities persist, use the activated charcoal method described in Q1.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up [BMIM][MeSO3] synthesis?

A: Scaling up introduces safety challenges that must be carefully managed.

  • Exothermic Reactions: The alkylation reaction to form the imidazolium cation is often exothermic.[15] On a large scale, the heat generated can be substantial, and if not properly controlled, can lead to a thermal runaway, causing a dangerous increase in temperature and pressure.[7] A robust cooling system and controlled addition of reagents are critical.

  • Handling of Reagents: Starting materials like 1-chlorobutane and 1-methylimidazole can be flammable and toxic.[6][16] Ensure proper personal protective equipment (PPE) is used and the reaction is conducted in a well-ventilated area.

  • Pressure Buildup: If the reaction is conducted in a sealed vessel, unexpected gas evolution or a runaway reaction can cause a dangerous buildup of pressure.[3] Equip the reactor with appropriate pressure relief systems.

Q2: What are the key differences in reaction parameters between lab-scale and large-scale synthesis?

A: The transition from lab to pilot or industrial scale requires significant adjustments to reaction parameters.

ParameterLab Scale (Grams)Large Scale (Kilograms)Key Challenges at Scale
Heat Transfer High surface-area-to-volume ratio, efficient heating/cooling.Low surface-area-to-volume ratio, potential for thermal gradients.[3]Overheating, localized hot spots, side reactions.[7]
Mixing Magnetic stir bars are often sufficient.Requires powerful mechanical overhead stirrers.Inefficient mass transfer, non-homogenous mixture, lower yields.[3]
Reagent Addition Often added all at once ("one-pot").[7]Slow, controlled addition is necessary to manage heat.Risk of thermal runaway if reagents are added too quickly.
Reaction Time May be shorter due to efficient heating.Can be longer to ensure complete conversion with controlled addition.Balancing reaction completion with potential thermal degradation over time.[4]
Purification Simple extraction and evaporation.Requires more robust methods like charcoal treatment and vacuum drying.[1][12]Handling large volumes of solvents and materials.

Q3: How does temperature impact the synthesis and stability of [BMIM][MeSO3]?

A: Temperature is a critical parameter.

  • Synthesis: Higher temperatures generally increase the reaction rate. For example, continuous flow synthesis of similar ionic liquids is often performed at 90-120°C to achieve high yields in short residence times.[17]

  • Stability: [BMIM][MeSO4] is more thermally stable than other [BMIM]-based ionic liquids like [BMIM][OAc] or [BMIM][Cl].[4][5] However, prolonged heating even at temperatures like 150°C can lead to gradual decomposition.[4][5] Thermogravimetric analysis (TGA) shows the active thermal decomposition of [BMIM][MeSO4] occurs above 200°C, but slow degradation can happen at lower temperatures.[4]

Ionic LiquidRelative Thermal Lability[5]Onset Decomposition Temp. (approx.)
[BMIM][OAc]High>200°C
[BMIM][Cl]Medium~246°C[18]
[BMIM][MeSO4] Low >320°C[4]

Q4: What is a reliable experimental protocol for synthesizing and purifying an imidazolium-based ionic liquid on a larger scale?

A: Below is a generalized protocol adapted from common literature procedures for the synthesis of imidazolium chlorides, which is the precursor for many other ionic liquids via anion exchange. The synthesis of [BMIM][MeSO3] would typically involve the reaction of 1-methylimidazole with dimethyl sulfate, but the principles of scale-up and purification are similar.

Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])

  • Reactor Setup: Equip a suitable glass-lined or stainless steel reactor with a powerful overhead mechanical stirrer, a reflux condenser, a temperature probe, and an inert atmosphere inlet (e.g., Nitrogen). Ensure the reactor is connected to a reliable heating/cooling system.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with freshly distilled 1-methylimidazole (1.0 equivalent) and a solvent such as toluene or acetonitrile (if not running solvent-free).[6][12]

  • Controlled Addition: Begin vigorous stirring and slowly add 1-chlorobutane (1.1-1.3 equivalents) to the reactor.[6][12] Control the addition rate to maintain the internal temperature within the desired range (e.g., 75-80°C) and prevent a sudden exotherm.[12]

  • Reaction: Once the addition is complete, heat the mixture to reflux and maintain for an extended period (e.g., 24-48 hours) to ensure the reaction goes to completion.[6][12]

  • Initial Purification: Cool the reaction mixture to room temperature. The product, [BMIM][Cl], will often separate as a denser liquid phase or may crystallize upon further cooling.[6] Remove the upper solvent layer by decantation or siphoning.

  • Washing: Add ethyl acetate to the crude product, stir vigorously for 30 minutes, then allow the phases to separate and remove the ethyl acetate layer. Repeat this washing step at least twice to remove unreacted starting materials.[14]

  • Drying: Heat the washed product under reduced pressure (vacuum) to remove any residual volatile compounds.[12][14]

  • Decolorization (If Necessary): If the product is colored, dissolve it in a minimal amount of an appropriate solvent (e.g., water, acetonitrile), add 1-5 wt% of decolorizing charcoal, and heat the mixture at ~65°C for several hours.[1]

  • Final Filtration: Filter the mixture through a pad of celite or a similar filter aid to remove the charcoal. Remove the solvent from the filtrate under vacuum to yield the pure, colorless ionic liquid.

Visualizations

G Diagram 1: General Workflow for Scaled-Up IL Synthesis cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification Reagents 1. Reagent Purification Reactor 2. Reactor Setup Reagents->Reactor Addition 3. Controlled Reagent Addition Reactor->Addition Reaction 4. Reaction (Heating/Reflux) Addition->Reaction Wash 5. Solvent Washing Reaction->Wash Charcoal 6. Charcoal Decolorization Wash->Charcoal Dry 7. Vacuum Drying Charcoal->Dry Final Final Pure [BMIM][MeSO3] Dry->Final

Caption: A typical workflow for the synthesis and purification of ionic liquids at scale.

G Diagram 2: Interconnected Challenges in IL Scale-Up ScaleUp Scaling Up Synthesis Heat Poor Heat Transfer ScaleUp->Heat Mixing Inefficient Mixing ScaleUp->Mixing Viscosity High Viscosity ScaleUp->Viscosity SideRxns Side Reactions Heat->SideRxns Safety Safety Risks (Runaway) Heat->Safety Mixing->Heat LowYield Low Yield / Slow Reaction Mixing->LowYield Viscosity->Heat Viscosity->Mixing Impurities Colored Impurities SideRxns->Impurities SideRxns->LowYield G Diagram 3: Assumed Degradation Pathways of [BMIM] Cation cluster_products Degradation Products BMIM [BMIM]+ Cation Heat Thermal Stress (e.g., 150°C) BMIM->Heat Methylimidazole 1-Methylimidazole Heat->Methylimidazole Butylimidazole 1-Butylimidazole Heat->Butylimidazole AlkylImidazoles Other Alkyl-Substituted Imidazoles Heat->AlkylImidazoles Alcohols Methanol & Butanol Heat->Alcohols

References

Technical Support Center: Purification of 1-Butyl-3-methylimidazolium Methanesulfonate ([BMIM][MeSO3])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butyl-3-methylimidazolium methanesulfonate ([BMIM][MeSO3]). Here, you will find detailed information on identifying and removing common impurities to ensure the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My [BMIM][MeSO3] has a yellow or brownish tint. What causes this discoloration and how can I remove it?

A1: Discoloration in imidazolium-based ionic liquids is a common issue and can arise from impurities in the starting materials, side reactions during synthesis, or degradation upon exposure to heat or light. These colored impurities are often present at very low concentrations but have high molar extinction coefficients.

The most effective method for removing colored impurities is treatment with activated carbon. The porous structure of activated carbon provides a large surface area for the adsorption of these chromophoric compounds.

Q2: I suspect my [BMIM][MeSO3] is contaminated with water. How can I confirm this and what is the best way to dry it?

A2: Ionic liquids, particularly those with hydrophilic anions like methanesulfonate, are often hygroscopic and can absorb moisture from the atmosphere. The presence of water can significantly affect the physicochemical properties of the ionic liquid, including its viscosity, density, and performance in reactions.

To confirm and quantify the water content, Karl Fischer titration is the most reliable and widely used method. For drying, high-vacuum drying at an elevated temperature is a standard and effective procedure. The addition of molecular sieves can also aid in removing residual water.

Q3: How can I detect and remove unreacted starting materials, such as 1-methylimidazole or butyl methanesulfonate, from my [BMIM][MeSO3]?

A3: Residual starting materials are common impurities from the synthesis of ionic liquids. Their presence can be detected using techniques like ¹H NMR spectroscopy or GC-MS. In the ¹H NMR spectrum, characteristic peaks of the starting materials will be visible alongside the peaks of the desired ionic liquid.

Liquid-liquid extraction with a non-polar organic solvent (e.g., hexane, diethyl ether) is an effective method to remove these less polar organic impurities from the highly polar ionic liquid.

Q4: Are halide impurities a concern in [BMIM][MeSO3] and how can I test for them?

A4: If the synthesis of [BMIM][MeSO3] involves a halide precursor (e.g., 1-butyl-3-methylimidazolium chloride or bromide) in a metathesis reaction, residual halide ions can be a significant impurity. Halides can affect the electrochemical properties and reactivity of the ionic liquid.

A simple qualitative test for halide impurities is the silver nitrate test. Addition of a silver nitrate solution to an aqueous solution of the ionic liquid will result in the precipitation of a silver halide (e.g., AgCl, AgBr) if halide ions are present. For quantitative analysis, ion chromatography is a more precise method.

Troubleshooting Guides

Problem: Discolored Ionic Liquid

Symptom: The [BMIM][MeSO3] appears yellow, brown, or otherwise discolored.

Possible Cause: Presence of organic impurities with high molar extinction coefficients.

Solution: Treatment with activated carbon.

  • Experimental Protocol: See "Protocol for Decolorization using Activated Carbon".

  • Expected Outcome: Significant reduction or complete removal of color.

ParameterBefore TreatmentAfter Treatment
Appearance Yellow to Brownish Liquid/SolidColorless to Pale Yellow Liquid/Solid
UV-Vis Absorbance (at λmax of impurity) HighSignificantly Reduced
Problem: Water Contamination

Symptom: Inconsistent experimental results, altered viscosity, or presence of a broad peak in the ¹H NMR spectrum around 3-5 ppm.

Possible Cause: Absorption of atmospheric moisture.

Solution: High-vacuum drying.

  • Experimental Protocol: See "Protocol for Water Removal by Vacuum Drying".

  • Expected Outcome: Reduction of water content to acceptable levels for most applications.

ParameterBefore TreatmentAfter Treatment
Water Content (Karl Fischer) >1000 ppm<100 ppm
Problem: Presence of Organic Impurities/Residual Reactants

Symptom: Extra peaks observed in the ¹H NMR or GC-MS spectrum corresponding to starting materials or byproducts.

Possible Cause: Incomplete reaction or inadequate initial purification.

Solution: Liquid-liquid extraction.

  • Experimental Protocol: See "Protocol for Removal of Organic Impurities by Solvent Extraction".

  • Expected Outcome: Removal of non-polar organic impurities.

Analytical MethodObservation Before TreatmentObservation After Treatment
¹H NMR Peaks corresponding to impurities (e.g., 1-methylimidazole) are present.Impurity peaks are absent or significantly reduced.
GC-MS Peaks corresponding to volatile organic impurities are detected.Impurity peaks are absent or significantly reduced.

Experimental Protocols

Protocol for Decolorization using Activated Carbon
  • Dissolution: If the [BMIM][MeSO3] is solid at room temperature, gently warm it until it becomes a low-viscosity liquid. If the ionic liquid is highly viscous, it can be dissolved in a suitable volatile solvent like acetonitrile or acetone to facilitate mixing with the activated carbon.

  • Addition of Activated Carbon: Add activated carbon (typically 1-5% by weight of the ionic liquid) to the ionic liquid. The amount can be adjusted based on the intensity of the color.

  • Stirring: Stir the mixture vigorously at room temperature for 12-24 hours. The stirring ensures maximum contact between the ionic liquid and the activated carbon surface.

  • Separation: Separate the activated carbon from the ionic liquid.

    • For low-viscosity ionic liquids: This can be achieved by centrifugation followed by decantation of the supernatant.

    • For viscous ionic liquids or solutions: Filtration through a syringe filter (e.g., 0.45 µm PTFE) or a pad of Celite® is effective.

  • Solvent Removal (if applicable): If a volatile solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the decolorized ionic liquid under high vacuum to remove any residual volatile solvent or moisture.

Protocol for Water Removal by Vacuum Drying
  • Apparatus Setup: Place the [BMIM][MeSO3] in a Schlenk flask or a similar round-bottom flask suitable for vacuum applications.

  • Heating and Vacuum: Heat the flask to 60-80 °C. Connect the flask to a high-vacuum line (<1 mbar).

  • Stirring: Stir the ionic liquid vigorously to increase the surface area and promote the evaporation of water.

  • Drying Time: Continue drying under vacuum with heating and stirring for at least 24 hours. The time required depends on the initial water content and the volume of the ionic liquid.

  • Monitoring: The water content can be monitored periodically using Karl Fischer titration until the desired level is reached.

  • Cooling and Storage: Allow the ionic liquid to cool to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon). Store the dried ionic liquid in a tightly sealed container, preferably in a desiccator or glovebox, to prevent reabsorption of moisture.

Protocol for Removal of Organic Impurities by Solvent Extraction
  • Dissolution (if necessary): If the ionic liquid is highly viscous, it can be dissolved in a small amount of a polar solvent in which it is highly soluble but the organic impurities are not (e.g., water, if the impurities are very non-polar). This step may not be necessary for low-viscosity ionic liquids.

  • Addition of Extraction Solvent: Add an immiscible, non-polar organic solvent (e.g., hexane, diethyl ether, or ethyl acetate) to the ionic liquid in a separatory funnel. A typical volume ratio is 1:1 (ionic liquid phase to extraction solvent).

  • Extraction: Shake the separatory funnel vigorously for several minutes to ensure thorough mixing of the two phases. Periodically vent the funnel to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The denser ionic liquid phase will be at the bottom.

  • Collection: Drain the lower ionic liquid phase into a clean flask. Discard the upper organic phase containing the impurities.

  • Repeat: Repeat the extraction process 2-3 times with fresh portions of the organic solvent to ensure complete removal of the impurities.

  • Solvent Removal: Remove any residual extraction solvent from the purified ionic liquid by rotary evaporation and subsequent drying under high vacuum.

Visualizations

PurificationWorkflow cluster_start Impure [BMIM][MeSO3] cluster_purification Purification Steps cluster_end Purified [BMIM][MeSO3] Impure_IL Impure [BMIM][MeSO3] (Colored, Water, Organics) Color_Removal Color Removal (Activated Carbon) Impure_IL->Color_Removal Step 1 Organic_Removal Organic Impurity Removal (Solvent Extraction) Color_Removal->Organic_Removal Step 2 Water_Removal Water Removal (Vacuum Drying) Purified_IL Purified [BMIM][MeSO3] Water_Removal->Purified_IL Final Product Organic_Removal->Water_Removal Step 3 TroubleshootingLogic Start Problem with [BMIM][MeSO3] Is_Colored Is the IL colored? Start->Is_Colored Has_Water Suspect water contamination? Is_Colored->Has_Water No Use_AC Use Activated Carbon Is_Colored->Use_AC Yes Has_Organics Suspect organic impurities? Has_Water->Has_Organics No Vacuum_Dry Perform Vacuum Drying Has_Water->Vacuum_Dry Yes Solvent_Extract Perform Solvent Extraction Has_Organics->Solvent_Extract Yes Pure_IL Purified IL Has_Organics->Pure_IL No Use_AC->Has_Water Vacuum_Dry->Has_Organics Solvent_Extract->Pure_IL

optimizing temperature for biomass dissolution in [BMIM][MeSO3]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature for the dissolution of biomass in 1-butyl-3-methylimidazolium methylsulfate ([BMIM][MeSO3]). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for dissolving biomass in [BMIM][MeSO3]?

A1: The optimal temperature for biomass dissolution in [BMIM][MeSO3] typically falls within the range of 80°C to 150°C.[1] The ideal temperature is a trade-off between increasing the rate and efficiency of dissolution at higher temperatures and minimizing the degradation of both the ionic liquid (IL) and the biomass components.[2][3] For complete dissolution of lignocellulosic biomass, prolonged treatment at elevated temperatures (100–170 °C) for up to 12–24 hours may be necessary.[2][3]

Q2: How does temperature affect the dissolution rate and efficiency?

A2: Increasing the temperature generally increases the rate and efficiency of biomass dissolution.[2][4] This is due to a reduction in the viscosity of the ionic liquid, which improves mass transfer, and an increase in the disruption of the hydrogen bond network within the lignocellulosic matrix.[4][5] For instance, in some systems, complete dissolution can be achieved in minutes at temperatures above 175°C, compared to many hours at 110°C.[3][6]

Q3: What is the thermal stability of [BMIM][MeSO3] and how does it impact the dissolution process?

A3: [BMIM][MeSO3] is considered one of the more thermally stable imidazolium-based ionic liquids.[2][7] Its thermal decomposition generally begins at temperatures above 200°C.[2] However, prolonged heating even at temperatures around 150°C can lead to some degradation, which may affect its physicochemical properties and dissolution efficiency in subsequent uses.[2][7] Compared to other common ionic liquids, the thermal lability follows the sequence: [bmim]OAc > [bmim]Cl > [bmim]MeSO4.[2][7]

Q4: How does the dissolution temperature affect the properties of the recovered cellulose and lignin?

A4: Higher temperatures can lead to a decrease in the degree of polymerization (DP) of the recovered cellulose due to degradation.[8] For example, in a similar ionic liquid, [bmIm][Cl], the DP of regenerated cellulose decreased as the dissolution time and temperature (e.g., 120°C) increased.[8] For lignin, treatment with [BMIM][MeSO3] at elevated temperatures can lead to condensation reactions, increasing its molecular weight.[1]

Q5: What are the signs of [BMIM][MeSO3] or biomass degradation during the experiment?

A5: Visual indicators of degradation can include a significant color change of the ionic liquid solution (e.g., darkening to brown or black). The formation of volatile and non-volatile degradation products, such as substituted imidazoles and amines, is a chemical sign of IL degradation.[2][7] For the biomass, a significant decrease in the molecular weight of the regenerated cellulose or a change in the chemical structure of lignin can indicate degradation.[1][8]

Troubleshooting Guide

Q: Why is my biomass not dissolving completely?

A:

  • Insufficient Temperature: The temperature may be too low to effectively reduce the viscosity of the [BMIM][MeSO3] and break the hydrogen bonds in the biomass. Consider incrementally increasing the temperature within the 80-150°C range.[1]

  • Large Particle Size: Smaller biomass particles have a larger surface area, which enhances dissolution efficiency.[5] Ensure your biomass is adequately milled.

  • High Water Content: The presence of water can negatively impact the dissolution of cellulose in ionic liquids.[5][8] Ensure the biomass and the ionic liquid are sufficiently dried before use.

  • Insufficient Time: Lignocellulosic biomass can require prolonged treatment times, sometimes up to 24 hours, for complete dissolution.[2][3]

  • High Biomass Loading: Overloading the ionic liquid with biomass can lead to incomplete dissolution. Try reducing the weight percentage of biomass relative to the ionic liquid.

Q: The ionic liquid has turned dark brown after the experiment. What does this signify?

A: A significant color change often indicates thermal degradation of the ionic liquid or the biomass components, particularly lignin. This can occur with prolonged heating at higher temperatures (e.g., above 150°C).[2][7] While some color change is expected, a very dark solution may suggest that the regenerated materials could be compromised and the ionic liquid may have reduced efficacy if recycled.

Q: The molecular weight of my regenerated cellulose is lower than expected. How can this be avoided?

A: A reduction in the degree of polymerization of cellulose is often a result of processing at too high a temperature or for too long.[8] To mitigate this, try using a milder temperature for a longer duration. For example, dissolving at 90°C for 5 hours has been shown to preserve the degree of polymerization better than dissolving at 120°C.[8]

Q: My lignin recovery is low or the product is impure. How can I improve this?

A: In [BMIM][MeSO3], higher temperatures can promote lignin condensation, which might affect its recovery and properties.[1] The choice of anti-solvent for precipitation is also crucial. Water is commonly used to regenerate cellulose, while lignin may remain in the IL/water solution.[9] Subsequent steps are needed to recover the lignin from the liquid phase. The efficiency of this recovery can be influenced by the final solvent composition and pH.

Data and Experimental Protocols

Quantitative Data Summary

Table 1: Effect of Temperature on Lignin Molecular Weight in [BMIM]-based Ionic Liquids

Ionic LiquidTemperature (°C)Weight-Average Molecular Weight (Mw) of Lignin (kDa)
[BMIM][MeSO3] 15015.2 (Increase due to condensation)
[BMIM][OAc] 80(Depolymerization)
[BMIM][OAc] 1503.6 (Depolymerization)
Data adapted from a study on spruce dioxane lignin.[1]

Table 2: Thermal Stability of [BMIM]-based Ionic Liquids

Ionic LiquidDecomposition Onset Temperature (°C)Relative Thermal Lability
[BMIM][MeSO4] ~363 (Pyrolysis Max Rate)Least Labile
[BMIM]Cl ~290 (Pyrolysis Max Rate)Intermediate
[BMIM]OAc ~242 (Pyrolysis Max Rate)Most Labile
Data derived from thermogravimetric analysis (TGA) and Py-GC-MS.[2]
Experimental Protocol: Biomass Dissolution and Fractionation

This protocol provides a general procedure for the dissolution of lignocellulosic biomass in [BMIM][MeSO3] and subsequent regeneration of cellulose.

1. Materials and Equipment:

  • Milled lignocellulosic biomass (e.g., wood chips, straw)

  • 1-butyl-3-methylimidazolium methylsulfate ([BMIM][MeSO3])

  • Deionized (DI) water (as anti-solvent)

  • Heating mantle or oil bath with a temperature controller and magnetic stirrer

  • Round-bottom flask

  • Vacuum filtration apparatus or centrifuge

  • Drying oven or lyophilizer

2. Biomass and Ionic Liquid Preparation:

  • Dry the milled biomass in an oven at 60-80°C overnight to remove residual moisture.[9]

  • Dry the [BMIM][MeSO3] under vacuum at a moderate temperature (e.g., 80°C) to minimize water content, as water can hinder cellulose dissolution.[5]

3. Dissolution Procedure:

  • Add the desired amount of dried [BMIM][MeSO3] to the round-bottom flask.

  • Begin heating the ionic liquid to the target dissolution temperature (e.g., 120°C) with stirring.

  • Once the temperature has stabilized, slowly add the dried biomass to the ionic liquid. A typical loading is 5-10% (w/w).

  • Continue heating and stirring the mixture for the desired duration (e.g., 2-12 hours). The mixture should become a viscous, homogenous solution.

4. Cellulose Regeneration and Separation:

  • Allow the solution to cool to room temperature.

  • Slowly add DI water (as an anti-solvent) to the solution while stirring. This will cause the cellulose to precipitate as a white, flocculent solid.[9]

  • Separate the regenerated cellulose from the liquid phase (containing the IL, water, and dissolved lignin/hemicellulose) via vacuum filtration or centrifugation.[9]

5. Washing and Drying:

  • Wash the recovered cellulose repeatedly with fresh DI water to remove any residual ionic liquid. Continue washing until the filtrate is clear and has a neutral pH.[9]

  • Dry the washed cellulose. Lyophilization (freeze-drying) is preferred to maintain a porous structure, but oven drying at a low temperature (e.g., 50°C) is also an option.[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_process Process cluster_products Products Dry_Biomass Dry Milled Biomass Dissolution Dissolution (e.g., 120°C, 6h) Dry_Biomass->Dissolution Dry_IL Dry [BMIM][MeSO3] Dry_IL->Dissolution Regeneration Regeneration (Add DI Water) Dissolution->Regeneration Separation Separation (Filtration/Centrifugation) Regeneration->Separation Wash_Cellulose Wash Cellulose Separation->Wash_Cellulose Lignin_Solution Lignin/Hemicellulose in IL/Water Separation->Lignin_Solution Dry_Cellulose Dry Cellulose Wash_Cellulose->Dry_Cellulose

Caption: Experimental workflow for biomass dissolution and fractionation.

Troubleshooting Logic

troubleshooting_logic cluster_checks Potential Causes & Solutions cluster_solutions Start Problem: Incomplete Dissolution Temp Is Temperature > 100°C? Start->Temp Time Is Duration > 6h? Temp->Time Yes IncreaseTemp Increase Temperature Temp->IncreaseTemp No ParticleSize Is Biomass Finely Milled? Time->ParticleSize Yes IncreaseTime Increase Duration Time->IncreaseTime No Moisture Are Components Dry? ParticleSize->Moisture Yes GrindBiomass Reduce Particle Size ParticleSize->GrindBiomass No DryComponents Dry Biomass & IL Moisture->DryComponents No

Caption: Troubleshooting logic for incomplete biomass dissolution.

Temperature Parameter Relationships

temp_relationships Temp Increase Temperature DissolutionRate Dissolution Rate Temp->DissolutionRate Increases Viscosity IL Viscosity Temp->Viscosity Decreases IL_Degradation IL Degradation Risk Temp->IL_Degradation Increases Cellulose_DP Cellulose DP Temp->Cellulose_DP Decreases

Caption: Key relationships between temperature and process parameters.

References

Technical Support Center: Overcoming Viscosity Issues with 1-Butyl-3-methylimidazolium Methanesulfonate ([Bmim][MeSO3])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address viscosity-related challenges when working with the ionic liquid 1-Butyl-3-methylimidazolium methanesulfonate ([Bmim][MeSO3]).

Troubleshooting Guide

High viscosity is a common challenge when working with ionic liquids, which can impede accurate liquid handling, mixing, and other experimental procedures. This guide provides systematic solutions to mitigate these issues.

Problem: Difficulty in pipetting or dispensing accurate volumes of [Bmim][MeSO3] at room temperature.

Solution:

  • Increase Temperature: The viscosity of ionic liquids is highly dependent on temperature. A modest increase in temperature can significantly reduce the viscosity of [Bmim][MeSO3], making it easier to handle.

  • Use a Positive Displacement Pipette: Unlike air displacement pipettes, positive displacement pipettes are less susceptible to errors caused by high viscosity and are recommended for accurate handling of viscous liquids.

  • Employ Reverse Pipetting Technique: For air displacement pipettes, using the reverse pipetting technique can improve accuracy when dispensing viscous liquids.

  • Consider Co-solvents: If the experimental conditions allow, the addition of a low-viscosity, miscible co-solvent can effectively reduce the overall viscosity of the solution.

Problem: Inefficient mixing or dissolution of solids in [Bmim][MeSO3].

Solution:

  • Elevate the Temperature: Heating the mixture will lower the viscosity of the ionic liquid, thereby improving mass transfer and facilitating faster dissolution or mixing.

  • Utilize a Co-solvent: Adding a suitable co-solvent can decrease the viscosity of the medium, leading to more efficient stirring and mixing.

  • Mechanical Agitation: Employing more vigorous stirring or using specialized mixing equipment can help overcome the resistance to flow in highly viscous solutions.

Problem: Inconsistent or erroneous readings during viscosity measurements with a rotational rheometer.

Solution:

  • Ensure Proper Sample Loading: Avoid introducing air bubbles into the sample during loading, as they can lead to inaccurate measurements.

  • Verify Temperature Control: Accurate and stable temperature control is crucial for viscosity measurements of ionic liquids. Ensure the rheometer's temperature control system is functioning correctly and allow the sample to thermally equilibrate before starting the measurement.

  • Select Appropriate Geometry: For highly viscous samples, a cone-plate or parallel-plate geometry is often suitable. The choice of geometry and its dimensions should be appropriate for the sample's viscosity to ensure the torque is within the instrument's optimal range.

  • Check for Wall Slip: Wall slip can occur with highly viscous or structured fluids, leading to an underestimation of the true viscosity. If slip is suspected, consider using serrated or roughened geometries.

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of this compound ([Bmim][MeSO3]) at room temperature?

Q2: How does temperature affect the viscosity of [Bmim][MeSO3]?

The viscosity of ionic liquids, including [Bmim][MeSO3], decreases exponentially with an increase in temperature. Even a small increase in temperature can lead to a substantial reduction in viscosity, making the liquid much easier to handle and work with in experimental setups.

Q3: What are suitable co-solvents to reduce the viscosity of [Bmim][MeSO3]?

Commonly used polar aprotic solvents that are miscible with imidazolium-based ionic liquids are effective at reducing viscosity. Dimethyl sulfoxide (DMSO) is a well-documented co-solvent for this purpose. The addition of water can also reduce viscosity, but its compatibility with the specific experimental conditions must be considered.

Q4: How much can a co-solvent reduce the viscosity?

The extent of viscosity reduction depends on the co-solvent used and its concentration in the mixture. For instance, the addition of a co-solvent can significantly lower the viscosity, in some cases by half or more, even at low mass fractions (e.g., 0.05).[1]

Q5: Are there any potential downsides to using co-solvents?

Yes, while co-solvents can effectively reduce viscosity, they may also alter other important properties of the ionic liquid, such as its polarity, solvent strength, and electrochemical window. It is crucial to select a co-solvent that is compatible with the intended application and does not interfere with the experimental outcomes.

Data Presentation

Table 1: Viscosity of 1-Butyl-3-methylimidazolium Methyl Sulfate at Different Temperatures

Temperature (°C)Temperature (K)Dynamic Viscosity (mPa·s)
20293.15288.4
30303.15168.3
40313.15104.9
50323.1569.1
60333.1547.9
70343.1534.5
80353.1525.8
90363.1519.8

Data extracted from a study on 1-Butyl-3-methylimidazolium Methyl Sulfate, a close structural analog of [Bmim][MeSO3].

Table 2: Effect of Co-solvents on the Viscosity of Imidazolium-Based Ionic Liquids

Ionic LiquidCo-solventMole Fraction of Co-solventTemperature (K)Viscosity (mPa·s)
[Bmim][BF4]None (Pure)0293.15169.0
[Bmim][BF4]DMSO0.2293.1569.5
[Bmim][BF4]DMSO0.5293.1518.1
[Bmim][BF4]DMSO0.8293.155.3
[C6mim][OAc]None (Pure)0303.15136.2
[C6mim][OAc]DMSO0.23303.1545.1
[C6mim][OAc]DMSO0.49303.1513.9
[C6mim][OAc]DMSO0.79303.154.3

Data for [Bmim][BF4] and [C6mim][OAc] are presented to illustrate the general effect of DMSO on the viscosity of imidazolium-based ionic liquids.[1][2]

Experimental Protocols

Protocol 1: Viscosity Reduction by Temperature Adjustment

  • Apparatus: A temperature-controlled heating mantle, hot plate with a magnetic stirrer, or a water/oil bath.

  • Procedure: a. Place the vessel containing [Bmim][MeSO3] into the heating apparatus. b. Insert a calibrated thermometer or temperature probe into the ionic liquid to monitor its temperature accurately. c. Gradually increase the temperature of the apparatus while gently stirring the ionic liquid to ensure uniform heating. d. Monitor the viscosity of the ionic liquid qualitatively (e.g., by observing its flow characteristics) or quantitatively (using a viscometer) as the temperature increases. e. Once the desired viscosity is reached, maintain the temperature for the duration of the experiment.

  • Safety Precautions: Be aware of the thermal stability of [Bmim][MeSO3] and any other components in your system to avoid decomposition at elevated temperatures.

Protocol 2: Viscosity Reduction by Co-solvent Addition

  • Materials: [Bmim][MeSO3], appropriate co-solvent (e.g., DMSO, anhydrous), and calibrated volumetric glassware or a balance for accurate measurements.

  • Procedure: a. Determine the desired final concentration of the co-solvent in the mixture. b. In a suitable container, accurately weigh or measure the required amount of [Bmim][MeSO3]. c. Gradually add the calculated amount of the co-solvent to the ionic liquid while stirring continuously to ensure thorough mixing. d. Continue stirring until a homogeneous solution is obtained. e. Measure the viscosity of the resulting mixture to confirm the desired reduction has been achieved.

Protocol 3: Viscosity Measurement using a Rotational Rheometer

  • Instrument Preparation: a. Turn on the rheometer and the associated computer and software. b. Select the appropriate measuring geometry (e.g., cone-plate or parallel-plate). For low-viscosity samples, a larger diameter geometry may be necessary to achieve sufficient torque. c. Perform a zero-gap calibration according to the instrument's instructions.

  • Sample Loading: a. Place a small amount of [Bmim][MeSO3] onto the center of the lower plate of the rheometer. The required volume will depend on the geometry being used. b. Carefully lower the upper geometry to the correct measurement gap. Avoid trapping air bubbles in the sample. c. Trim any excess sample from the edge of the geometry using a non-abrasive spatula.

  • Measurement: a. Set the desired temperature and allow the sample to thermally equilibrate for a sufficient amount of time. b. Set up the measurement parameters in the software, such as the shear rate range for a flow curve measurement. c. Start the measurement and record the data.

  • Data Analysis: a. Plot the viscosity as a function of shear rate. b. For a Newtonian fluid, the viscosity should be independent of the shear rate. c. Analyze the data to determine the viscosity at a specific shear rate or the zero-shear viscosity.

Mandatory Visualization

Troubleshooting_Workflow start High Viscosity Issue Encountered check_temp Is increasing temperature an option for the experiment? start->check_temp increase_temp Increase temperature to reduce viscosity. check_temp->increase_temp Yes check_cosolvent Is adding a co-solvent compatible with the experiment? check_temp->check_cosolvent No end_solution Viscosity Issue Resolved increase_temp->end_solution add_cosolvent Add a suitable co-solvent (e.g., DMSO) to reduce viscosity. check_cosolvent->add_cosolvent Yes check_handling Are you using appropriate liquid handling techniques? check_cosolvent->check_handling No add_cosolvent->end_solution use_pos_disp Use positive displacement pipette or reverse pipetting technique. check_handling->use_pos_disp Yes reassess Re-evaluate experimental design or consult further resources. check_handling->reassess No use_pos_disp->end_solution

Caption: Troubleshooting workflow for addressing high viscosity issues.

Viscosity_Measurement_Workflow start Start Viscosity Measurement instrument_prep Instrument Preparation (Select geometry, zero gap) start->instrument_prep sample_load Sample Loading (Avoid air bubbles, trim excess) instrument_prep->sample_load thermal_eq Thermal Equilibration (Set temperature, wait) sample_load->thermal_eq measurement Perform Measurement (Set shear rate, run test) thermal_eq->measurement data_analysis Data Analysis (Plot viscosity vs. shear rate) measurement->data_analysis end Viscosity Determined data_analysis->end

Caption: Experimental workflow for viscosity measurement.

References

preventing degradation of [BMIM][MeSO3] during high-temperature reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-butyl-3-methylimidazolium methanesulfonate ([BMIM][MeSO3]) during high-temperature reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal stability of [BMIM][MeSO3]?

A1: While thermogravimetric analysis (TGA) often indicates a high decomposition temperature for [BMIM][MeSO3] (typically above 200°C), slow degradation can occur at more moderate temperatures (120-150°C) during prolonged heating.[1][2] The thermal stability of 1-butyl-3-methylimidazolium ([BMIM]) based ionic liquids is significantly influenced by the anion, with the following order of stability: [BMIM][OAc] < [BMIM][Cl] < [BMIM][MeSO4].[1][2][3] This suggests that [BMIM][MeSO3] has relatively high thermal stability compared to other common [BMIM] salts.

Q2: What are the primary degradation pathways for [BMIM][MeSO3] at high temperatures?

A2: The thermal degradation of imidazolium-based ionic liquids like [BMIM][MeSO3] primarily proceeds through two main pathways:

  • SN2 Nucleophilic Substitution: The methanesulfonate anion can act as a nucleophile, attacking the butyl or methyl groups on the imidazolium cation. This results in the formation of volatile byproducts such as methyl methanesulfonate and butyl methanesulfonate, along with 1-methylimidazole or 1-butylimidazole.

  • N-Heterocyclic Carbene (NHC) Formation: At elevated temperatures, the acidic proton at the C2 position of the imidazolium ring can be abstracted by the anion, leading to the formation of a reactive N-heterocyclic carbene (NHC). This NHC can then participate in various side reactions, leading to the formation of more complex degradation products.[1]

Q3: What are the common signs of [BMIM][MeSO3] degradation in my reaction?

A3: Visual and analytical indicators of [BMIM][MeSO3] degradation include:

  • Color Change: A noticeable darkening or yellowing of the ionic liquid.

  • Formation of Precipitates: The appearance of insoluble materials in the reaction mixture.

  • Inconsistent Reaction Outcomes: Poor yields, unexpected side products, or changes in reaction kinetics compared to previous experiments.

  • Changes in Spectroscopic Data: The appearance of new peaks in NMR, IR, or other spectroscopic analyses of the ionic liquid phase after the reaction.

Q4: How can I minimize the degradation of [BMIM][MeSO3] during my high-temperature experiments?

A4: To minimize degradation, consider the following strategies:

  • Temperature Control: Operate at the lowest possible temperature that still allows for an acceptable reaction rate.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Purity of IL: Ensure the [BMIM][MeSO3] is of high purity and free from water and other impurities, as these can accelerate decomposition.

  • Reaction Time: Minimize the reaction time at elevated temperatures.

  • Use of Stabilizers: While specific stabilizers for [BMIM][MeSO3] are not extensively documented, the use of antioxidants could potentially mitigate oxidative degradation pathways. Ionic liquids with ascorbate anions have shown antioxidant properties.[3]

Troubleshooting Guides

Issue 1: My [BMIM][MeSO3] has turned dark yellow/brown after a high-temperature reaction.

Possible Cause Troubleshooting Step
Thermal Decomposition Lower the reaction temperature. Reduce the reaction time.
Oxidative Degradation Purge the reaction vessel with an inert gas (N2 or Ar) before heating and maintain a positive pressure of the inert gas throughout the reaction.
Impurities in the IL Purify the [BMIM][MeSO3] before use, for example, by drying under vacuum to remove water.

Issue 2: I am observing unexpected byproducts in my reaction.

Possible Cause Troubleshooting Step
Reaction with Degradation Products The unexpected byproducts may be a result of your reactants or products reacting with the degradation products of [BMIM][MeSO3].
Characterize the purity of the [BMIM][MeSO3] before and after the reaction using NMR or GC-MS to identify any degradation products.
If degradation is confirmed, implement the strategies outlined in the FAQs to minimize it.

Issue 3: My reaction yield is lower than expected or inconsistent.

Possible Cause Troubleshooting Step
Catalyst Deactivation If your catalyst is sensitive, degradation products from the ionic liquid may be poisoning it.
Run a control reaction at a lower temperature to see if the yield improves.
Change in IL Properties The accumulation of degradation products can alter the physicochemical properties of the ionic liquid, affecting solubility and reaction kinetics.[1]
Consider using fresh, purified [BMIM][MeSO3] for each reaction.

Quantitative Data

Table 1: Thermal Decomposition Temperatures of Selected [BMIM]-Based Ionic Liquids

Ionic LiquidAnionTonset (°C)Reference
[BMIM][PF6]Hexafluorophosphate402.26[4]
[BMIM][BF4]Tetrafluoroborate372.73[4]
[BMIM][HSO4]Hydrogen Sulfate342.14[4]
[BMIM][ClO4]Perchlorate320.09[4]
[BMIM][NO3]Nitrate297.49[4]
[BMIM][Cr2O7]Dichromate239.34[4]

Tonset values are typically determined by TGA at a heating rate of 10°C/min under a nitrogen atmosphere. It's important to note that long-term isothermal heating can lead to degradation at lower temperatures.[1]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Objective: To determine the onset decomposition temperature (Tonset) of [BMIM][MeSO3].

Methodology:

  • Sample Preparation: Place 5-10 mg of the [BMIM][MeSO3] sample into a clean TGA pan (platinum or alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • The Tonset is determined as the temperature at which a significant weight loss begins, often calculated by the instrument software using the tangent method on the decomposition step of the TGA curve.

Protocol 2: 1H NMR Spectroscopy for Purity and Degradation Analysis

Objective: To assess the purity of [BMIM][MeSO3] and detect the presence of degradation products.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the [BMIM][MeSO3] sample in a deuterated solvent (e.g., DMSO-d6, D2O) in an NMR tube.

  • Instrument Setup:

    • Acquire a 1H NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis:

    • Purity Assessment: Compare the integral of the characteristic imidazolium ring protons and the alkyl chain protons to the integral of the methanesulfonate methyl protons. The ratio should be consistent with the molecular structure.

    • Degradation Analysis: Look for the appearance of new peaks that are not present in the spectrum of the pure ionic liquid. Common degradation products to look for include 1-methylimidazole, 1-butylimidazole, and potentially signals corresponding to methyl methanesulfonate and butyl methanesulfonate.

Protocol 3: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Decomposition Products

Objective: To identify volatile organic compounds (VOCs) produced during the thermal degradation of [BMIM][MeSO3].

Methodology:

  • Sample Preparation:

    • Place a known amount of [BMIM][MeSO3] (e.g., 1 g) into a headspace vial.

    • Seal the vial tightly with a septum cap.

  • Incubation and Sampling:

    • Heat the vial in the headspace autosampler at the desired reaction temperature (e.g., 150°C) for a specific time (e.g., 1-24 hours).

    • After incubation, an automated syringe will sample a portion of the headspace gas.

  • GC-MS Analysis:

    • The sampled gas is injected into the GC-MS system.

    • GC Conditions: Use a suitable capillary column (e.g., HP-5ms) with a temperature program designed to separate a wide range of volatile compounds.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 30-400.

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra to a library of known compounds (e.g., NIST).

    • Look for characteristic degradation products such as 1-methylimidazole, 1-butylimidazole, and potentially butene (from Hofmann elimination).

Visualizations

DegradationPathways cluster_sn2 SN2 Pathway cluster_nhc NHC Pathway BMIM_MeSO3 [BMIM][MeSO3] Methyl_attack Attack at Methyl Group BMIM_MeSO3->Methyl_attack High Temp. Butyl_attack Attack at Butyl Group BMIM_MeSO3->Butyl_attack High Temp. Deprotonation Deprotonation at C2 BMIM_MeSO3->Deprotonation High Temp. Methyl_products 1-Butylimidazole + Methyl Methanesulfonate Methyl_attack->Methyl_products Butyl_products 1-Methylimidazole + Butyl Methanesulfonate Butyl_attack->Butyl_products NHC N-Heterocyclic Carbene (NHC) Deprotonation->NHC Side_reactions Further Reactions NHC->Side_reactions Complex_products Complex Degradation Products Side_reactions->Complex_products

Caption: Primary degradation pathways of [BMIM][MeSO3] at high temperatures.

ExperimentalWorkflow cluster_analysis Analytical Techniques start High-Temperature Reaction in [BMIM][MeSO3] observe Observe for Signs of Degradation (e.g., color change) start->observe observe->start No Degradation analyze Analyze Post-Reaction Mixture observe->analyze Degradation Suspected nmr NMR Spectroscopy (Purity & Non-volatiles) analyze->nmr gcms Headspace GC-MS (Volatiles) analyze->gcms tga TGA (Thermal Stability) analyze->tga troubleshoot Troubleshoot Based on Analytical Results nmr->troubleshoot gcms->troubleshoot tga->troubleshoot

Caption: Workflow for identifying and troubleshooting [BMIM][MeSO3] degradation.

References

Technical Support Center: Enhancing CO2 Absorption of 1-Butyl-3-methylimidazolium Methanesulfonate ([Bmim][CH3SO3])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the CO₂ absorption capacity of 1-Butyl-3-methylimidazolium methanesulfonate ([Bmim][CH3SO3]). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the baseline CO₂ absorption capacity of neat [Bmim][CH3SO3]?

Q2: What are the primary methods to enhance the CO₂ absorption capacity of [Bmim][CH3SO3]?

A2: The two primary strategies for enhancing the CO₂ absorption capacity of [Bmim][CH3SO3] are:

  • Mixing with Alkanolamines: Creating hybrid solvents by blending [Bmim][CH3SO3] with alkanolamines such as monoethanolamine (MEA) or N-methyldiethanolamine (MDEA). Amines introduce a chemical absorption mechanism, which can significantly increase the overall CO₂ uptake.

  • Immobilization on Porous Supports: Supporting the ionic liquid on a solid porous material, such as silica (SiO₂), to create a supported ionic liquid (SIL). This approach increases the gas-liquid contact area, which can improve absorption rates.[3][4]

Q3: How does the addition of an amine like MEA improve CO₂ capture?

A3: Adding an amine like MEA introduces a chemical reaction component to the CO₂ capture process. While [Bmim][CH3SO3] primarily absorbs CO₂ through physical interactions, MEA reacts with CO₂ to form carbamates. This chemical absorption significantly increases the solvent's overall capacity for CO₂. The ionic liquid can also help to reduce the energy required for regeneration compared to purely aqueous amine systems.[5]

Q4: What is the effect of water on the CO₂ absorption process in [Bmim][CH3SO3]?

A4: The presence of water can have a complex effect on CO₂ absorption in ionic liquid systems. In some cases, small amounts of water can lower the viscosity of the ionic liquid, which is beneficial for mass transfer. However, excessive water can compete with CO₂ for solvation sites in the ionic liquid, potentially reducing the physical solubility of CO₂.[6] For amine-containing hybrid solvents, water is often a necessary component of the reaction mechanism.

Q5: Can [Bmim][CH3SO3] be regenerated after CO₂ absorption?

A5: Yes, [Bmim][CH3SO3] can be regenerated. For physically absorbed CO₂, regeneration is typically achieved by increasing the temperature or decreasing the pressure, which shifts the equilibrium and releases the CO₂. For hybrid solvents containing amines, a thermal swing (heating) is also used to break the chemical bonds formed between the amine and CO₂, releasing the CO₂ and regenerating the solvent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Viscosity of the IL-Amine Mixture High concentration of the ionic liquid or the amine. Low operating temperature.Optimize the composition of the hybrid solvent; a lower IL concentration can reduce viscosity.[4] Increase the operating temperature, as viscosity of ionic liquids generally decreases with increasing temperature.[4] Consider adding a low-viscosity co-solvent, but be mindful of its effect on CO₂ solubility.
Low CO₂ Absorption Rate Mass transfer limitations due to high viscosity. Insufficient mixing or gas-liquid contact area.Increase the stirring speed in the absorption vessel to enhance mixing. For supported ionic liquids, ensure a high surface area support material is used and that the IL is well-dispersed. Consider using a packed column or a micro-reactor to increase the interfacial area.
Incomplete Solvent Regeneration Regeneration temperature is too low or time is too short. Formation of stable carbamates in amine-containing systems.Increase the regeneration temperature and/or extend the regeneration time. Ensure a sufficient vacuum is applied if using vacuum swing regeneration. For amine-hybrid solvents, consider using a tertiary amine like MDEA which forms less stable bicarbonates, potentially leading to easier regeneration.
Amine Degradation High regeneration temperatures. Presence of oxygen in the flue gas.Optimize the regeneration temperature to be effective without causing significant amine degradation. Use corrosion inhibitors and oxygen scavengers if oxygen is present in the gas stream.
Phase Separation of the Hybrid Solvent Immiscibility of the ionic liquid and the amine or co-solvent at certain temperatures or compositions.Ensure the chosen amine and any co-solvents are miscible with [Bmim][CH3SO3] across the entire operating temperature range. Consult phase diagrams if available.

Experimental Protocols

Protocol 1: Preparation and Evaluation of [Bmim][CH3SO3]-MEA Hybrid Solvents

Objective: To prepare a hybrid solvent of this compound and monoethanolamine and evaluate its CO₂ absorption capacity.

Materials:

  • This compound ([Bmim][CH3SO3])

  • Monoethanolamine (MEA)

  • Deionized water

  • High-purity CO₂ and N₂ gas cylinders

  • Gas flow controllers

  • A jacketed glass reactor with a magnetic stirrer

  • A constant temperature water bath

  • A gas analysis system (e.g., gas chromatograph or NDIR sensor)

Procedure:

  • Solvent Preparation:

    • Prepare a 30 wt% aqueous solution of MEA.

    • Create the hybrid solvent by mixing the 30 wt% aqueous MEA solution with [Bmim][CH3SO3] to achieve the desired ionic liquid concentration (e.g., 10 wt%, 20 wt%). Ensure complete mixing.

  • Experimental Setup:

    • Assemble the experimental setup as shown in the workflow diagram below.

    • Add a known volume of the prepared hybrid solvent to the jacketed glass reactor.

    • Circulate water from the constant temperature bath through the reactor jacket to maintain the desired absorption temperature (e.g., 313.15 K).

  • CO₂ Absorption:

    • Start stirring the solvent at a constant rate (e.g., 300 rpm).

    • Purge the system with N₂ to remove any residual air.

    • Introduce a gas stream with a known CO₂ concentration (e.g., 15 vol% in N₂) at a constant flow rate into the reactor, bubbling it through the solvent.

    • Continuously monitor the CO₂ concentration in the outlet gas stream using the gas analyzer.

    • Continue the experiment until the outlet CO₂ concentration equals the inlet concentration, indicating that the solvent is saturated.

  • Data Analysis:

    • Calculate the amount of CO₂ absorbed by the solvent by integrating the difference between the inlet and outlet CO₂ concentrations over time.

    • Express the CO₂ absorption capacity as moles of CO₂ per mole of solvent (or per kg of solvent).

Protocol 2: Preparation of Supported [Bmim][CH3SO3] on Silica (SiO₂)

Objective: To prepare a supported ionic liquid (SIL) of [Bmim][CH3SO3] on a silica support for enhanced CO₂ capture.

Materials:

  • This compound ([Bmim][CH3SO3])

  • Porous silica gel (SiO₂)

  • A suitable volatile solvent (e.g., methanol or acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Silica Pre-treatment:

    • Dry the silica gel in a vacuum oven at a specified temperature (e.g., 120 °C) for several hours to remove any adsorbed water.

  • Impregnation:

    • Dissolve a known amount of [Bmim][CH3SO3] in the volatile solvent.

    • Add the dried silica gel to the ionic liquid solution. The amount of IL should be calculated to achieve the desired loading on the support (e.g., 50 wt%).

    • Stir the mixture for several hours to ensure uniform impregnation of the ionic liquid into the pores of the silica.

  • Solvent Removal:

    • Remove the volatile solvent using a rotary evaporator under reduced pressure.

    • Further dry the resulting SIL in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent.

  • Characterization and Evaluation:

    • Characterize the prepared SIL using techniques such as N₂ adsorption-desorption to determine the surface area and pore volume, and thermogravimetric analysis (TGA) to confirm the ionic liquid loading.

    • Evaluate the CO₂ absorption capacity of the SIL using a gravimetric method or a fixed-bed reactor system.

Data Presentation

Table 1: CO₂ Solubility in Neat Imidazolium-Based Ionic Liquids with Sulfonate Anions

Ionic LiquidTemperature (K)Pressure (MPa)CO₂ Solubility (mole fraction)Reference
[Emim][CH3SO3]293.154.5770.4049[1]
[Emim][CH3SO3]413.150.4320.0160[1]
[Bmim][CF3SO3]303.85~5~0.25[2]
[Bmim][CF3SO3]344.55~10~0.35[2]

Table 2: Enhancement of CO₂ Absorption in Imidazolium-Based ILs with Alkanolamines (Proxy Data)

Note: Data for [Bmim][CH3SO3] with amines is limited. The following data for similar systems illustrates the enhancement effect.

Hybrid Solvent SystemTemperature (K)CO₂ Partial Pressure (MPa)CO₂ Loading (mol CO₂/mol amine+IL)Reference
30 wt% MEA + 40 wt% [Bmim][BF4] + 30 wt% H₂O313~0.1~0.88 (efficiency)[3]
30 wt% MDEA + 10 wt% [Bmim][Ac]3131Significantly higher than pure MDEA
30 wt% MEA + 20 wt% [Bmim][DBP]314.13~0.6 (mole fraction)[6]

Table 3: CO₂ Adsorption Capacity of Supported Imidazolium-Based Ionic Liquids (Proxy Data)

Supported Ionic Liquid SystemIL Loading (wt%)TemperaturePressureCO₂ Adsorption Capacity (mg CO₂/g adsorbent)Reference
[Bmim][CF3SO3]/SiO₂1Room Temp.Atmospheric66.71[4]
[Bmim][CF3SO3]/SiO₂3Room Temp.Atmospheric41.88[4]
[Bmim][CF3SO3]/SiO₂5Room Temp.Atmospheric25.79[4]
[Bmim][CF3SO3]/SiO₂10Room Temp.Atmospheric11.92[4]

Visualizations

CO2_Absorption_Enhancement_Workflow cluster_start Starting Material cluster_enhancement Enhancement Strategies cluster_result Enhanced Absorbent Bmim_CH3SO3 [Bmim][CH3SO3] (Neat Ionic Liquid) Mixing Mixing with Alkanolamines (e.g., MEA, MDEA) Bmim_CH3SO3->Mixing Supporting Immobilization on Porous Support (e.g., SiO2) Bmim_CH3SO3->Supporting Hybrid_Solvent Hybrid IL-Amine Solvent Mixing->Hybrid_Solvent SIL Supported Ionic Liquid (SIL) Supporting->SIL

Caption: Enhancement pathways for [Bmim][CH3SO3].

Experimental_Workflow Start Solvent_Prep Prepare Hybrid Solvent ([Bmim][CH3SO3] + Amine) Start->Solvent_Prep Setup Assemble Reactor and Set Temperature Solvent_Prep->Setup Absorption Introduce CO2 Gas Stream and Monitor Outlet Setup->Absorption Saturation Solvent Saturation Reached Absorption->Saturation Analysis Calculate CO2 Absorption Capacity Saturation->Analysis End Analysis->End

Caption: CO₂ absorption measurement workflow.

Troubleshooting_Logic Problem Low CO2 Absorption Check_Viscosity Is Viscosity High? Problem->Check_Viscosity Reduce_IL Optimize IL/Amine Ratio Increase Temperature Check_Viscosity->Reduce_IL Yes Check_Mixing Is Mixing Adequate? Check_Viscosity->Check_Mixing No Increase_Stirring Increase Stirring Rate Improve Gas Dispersion Check_Mixing->Increase_Stirring No Check_Regen Is Regeneration Incomplete? Check_Mixing->Check_Regen Yes Optimize_Regen Increase Regeneration Temperature/Time Check_Regen->Optimize_Regen Yes

Caption: Troubleshooting low CO₂ absorption.

References

Technical Support Center: Regeneration and Recycling of [BMIM][MeSO3] for CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regeneration and recycling of 1-butyl-3-methylimidazolium methanesulfonate ([BMIM][MeSO3]) after CO2 capture. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for regenerating [BMIM][MeSO3] after CO2 capture?

A1: The most common regeneration methods for ionic liquids (ILs) like [BMIM][MeSO3] involve temperature swing absorption (TSA), pressure swing absorption (PSA), or a combination of both. In TSA, the CO2-rich IL is heated to break the CO2-IL bonds and release the CO2. In PSA, the pressure is reduced to shift the equilibrium and release the CO2. The choice of method depends on the specific experimental setup and energy considerations.

Q2: I've noticed a significant increase in the viscosity of my [BMIM][MeSO3] after several absorption-desorption cycles. What could be the cause?

A2: An increase in viscosity is a common issue. Several factors can contribute to this:

  • Water Content: The presence of water can alter the physical properties of the IL.

  • Degradation Products: Thermal degradation of the IL can lead to the formation of higher molecular weight byproducts, increasing viscosity.

  • Residual CO2: Incomplete regeneration can leave residual CO2, which can affect the IL's viscosity.

Q3: How can I minimize the thermal degradation of [BMIM][MeSO3] during regeneration?

A3: Thermal degradation is a key concern, especially at the high temperatures used in thermal swing regeneration.[1] To minimize degradation:

  • Optimize Regeneration Temperature: Use the lowest possible temperature that still allows for efficient CO2 stripping.

  • Minimize Residence Time: Reduce the time the IL is exposed to high temperatures.[2]

  • Inert Atmosphere: Perform regeneration under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[3]

Q4: What is the impact of water contamination on the CO2 capture and regeneration process?

A4: Water can have both positive and negative effects. A small amount of water can sometimes reduce the viscosity of the IL, improving mass transfer. However, excessive water can:

  • Reduce the CO2 absorption capacity.

  • Increase the energy required for regeneration due to the need to vaporize the water.[4]

  • Potentially lead to hydrolysis of the ionic liquid or its degradation products.

Q5: How can I assess the purity and performance of my recycled [BMIM][MeSO3]?

A5: To ensure the consistent performance of your recycled IL, you should:

  • Measure Physical Properties: Compare the viscosity, density, and refractive index of the recycled IL to the fresh IL.

  • Spectroscopic Analysis: Use techniques like FTIR and NMR to check for changes in the chemical structure and the presence of degradation products.

  • Water Content Analysis: Use Karl Fischer titration to determine the water content.

  • CO2 Absorption Capacity: Re-measure the CO2 absorption capacity to see if it has diminished.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Reduced CO2 Absorption Capacity 1. Incomplete regeneration. 2. Thermal or oxidative degradation of the IL. 3. Water contamination.1. Increase regeneration temperature or time, or decrease pressure. 2. Lower the regeneration temperature and use an inert atmosphere. Analyze for degradation products. 3. Dry the IL under vacuum.[5]
Increased Viscosity 1. Accumulation of degradation byproducts. 2. Presence of water. 3. Residual CO2.1. Consider a purification step like solvent washing or vacuum distillation if non-volatile impurities are suspected.[5] 2. Dry the IL using vacuum.[5] 3. Optimize regeneration conditions for more complete CO2 removal.
Foaming or Emulsion Formation during Regeneration 1. Presence of impurities or surfactants. 2. High heating rates.1. Purify the IL. Centrifugation can also help break stable emulsions.[5] 2. Reduce the heating rate during thermal stripping.
Color Change of the Ionic Liquid 1. Thermal degradation. 2. Reaction with impurities in the gas stream.1. Lower regeneration temperature and use an inert atmosphere. 2. Ensure the purity of the CO2 gas stream.
Inconsistent Regeneration Efficiency 1. Fluctuations in regeneration temperature or pressure. 2. Inconsistent CO2 loading before regeneration.1. Ensure precise control of regeneration parameters. 2. Standardize the CO2 absorption step to ensure consistent starting conditions for regeneration.

Quantitative Data

Table 1: Effect of Regeneration Temperature on CO2 Desorption Efficiency

Regeneration Temperature (°C)Desorption Efficiency (%)Reference
8085Hypothetical Data
10092Hypothetical Data
12098Hypothetical Data

Table 2: Physical Properties of Fresh vs. Recycled [BMIM][MeSO3]

PropertyFresh [BMIM][MeSO3]Recycled [BMIM][MeSO3] (after 10 cycles)
Viscosity at 25°C (cP)8595
Density at 25°C (g/cm³)1.251.24
CO2 Absorption Capacity (mol CO2/mol IL)0.450.41

Note: Data in the tables are representative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: CO2 Absorption and Desorption Cycle

  • Preparation: Place a known mass of fresh or recycled [BMIM][MeSO3] into a gas absorption vessel equipped with a magnetic stirrer.

  • Degassing: Degas the IL under vacuum at a moderate temperature (e.g., 80°C) for several hours to remove any dissolved gases and water.

  • Absorption:

    • Bring the IL to the desired absorption temperature (e.g., 25°C).

    • Introduce a stream of pure CO2 at a controlled flow rate.

    • Monitor the CO2 uptake gravimetrically or by measuring the change in pressure until saturation is reached.

  • Desorption (Regeneration):

    • Stop the CO2 flow.

    • Heat the CO2-rich IL to the desired regeneration temperature (e.g., 100°C) under a constant flow of an inert gas like N2.

    • Alternatively, reduce the pressure in the vessel to induce CO2 release.

    • Continue until the mass of the IL returns to its initial value, indicating complete regeneration.

Protocol 2: Purity Analysis of Recycled [BMIM][MeSO3]

  • Water Content:

    • Use a Karl Fischer titrator to accurately measure the water content in the recycled IL.

  • FTIR Spectroscopy:

    • Acquire an FTIR spectrum of the recycled IL.

    • Compare the spectrum to that of the fresh IL, looking for the appearance of new peaks or changes in existing peaks that might indicate degradation (e.g., C=O stretching from carbonate formation).

  • ¹H NMR Spectroscopy:

    • Dissolve a sample of the recycled IL in a suitable deuterated solvent (e.g., DMSO-d6).

    • Acquire a ¹H NMR spectrum and compare it to the spectrum of the fresh IL to identify any structural changes or the presence of impurities.

  • Viscosity Measurement:

    • Use a viscometer to measure the viscosity of the recycled IL at a controlled temperature.

    • Compare this value to the viscosity of the fresh IL measured under the same conditions.

Visualizations

CO2_Capture_Workflow cluster_absorption CO2 Absorption cluster_regeneration Regeneration absorber Absorber rich_il Rich [BMIM][MeSO3] absorber->rich_il co2_in CO2 Gas Stream co2_in->absorber lean_il Lean [BMIM][MeSO3] lean_il->absorber regenerator Regenerator (Stripper) regenerator->lean_il Recycled co2_out Pure CO2 regenerator->co2_out heat_in Heat/Vacuum heat_in->regenerator rich_il->regenerator

Caption: Workflow for CO2 capture and regeneration using [BMIM][MeSO3].

Troubleshooting_Tree cluster_capacity Reduced Capacity cluster_viscosity Increased Viscosity start Reduced IL Performance? check_regen Check Regeneration Conditions start->check_regen Yes visc_degradation Analyze for Degradation start->visc_degradation Yes check_degradation Analyze for Degradation check_regen->check_degradation node_temp Increase Temp/Time check_regen->node_temp node_pressure Decrease Pressure check_regen->node_pressure check_water Measure Water Content check_degradation->check_water node_lower_temp Lower Regen Temp check_degradation->node_lower_temp node_dry Dry IL under Vacuum check_water->node_dry visc_water Measure Water Content visc_degradation->visc_water node_purify Purify IL visc_degradation->node_purify node_dry_visc Dry IL under Vacuum visc_water->node_dry_visc

Caption: Troubleshooting decision tree for common issues.

Regeneration_Factors regen_efficiency Regeneration Efficiency temp Temperature temp->regen_efficiency pressure Pressure pressure->regen_efficiency time Time time->regen_efficiency co2_loading Initial CO2 Loading co2_loading->regen_efficiency

Caption: Key factors influencing regeneration efficiency.

References

Technical Support Center: Minimizing Water Content in 1-Butyl-3-methylimidazolium Methanesulfonate ([Bmim][OMs])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the water content in 1-Butyl-3-methylimidazolium methanesulfonate ([Bmim][OMs]). High water content can significantly impact the physicochemical properties of ionic liquids, such as viscosity and density, and can interfere with experimental outcomes. This guide offers detailed troubleshooting advice, frequently asked questions, and standardized protocols to ensure the quality and consistency of your research.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to minimize water content in [Bmim][OMs]?

A1: Imidazolium-based ionic liquids like [Bmim][OMs] are hygroscopic, meaning they readily absorb moisture from the atmosphere. The presence of water, even in trace amounts, can alter the ionic liquid's properties, including its viscosity, density, conductivity, and solvent characteristics. In sensitive applications, such as in drug development and catalysis, excess water can lead to inconsistent results, side reactions, and reduced performance.

Q2: What is the most reliable method for determining the water content in [Bmim][OMs]?

A2: Karl Fischer (KF) titration is the industry-standard and most accurate method for determining the water content in ionic liquids. This technique is highly specific to water and can provide precise measurements from parts-per-million (ppm) levels to high concentrations. Both volumetric and coulometric KF titration methods are suitable, with coulometric titration being particularly effective for very low water content.

Q3: What are the common methods for drying [Bmim][OMs]?

A3: The most common and effective methods for drying [Bmim][OMs] and other ionic liquids are:

  • Vacuum Drying: Applying a vacuum at an elevated temperature to remove water and other volatile impurities.

  • Drying with Molecular Sieves: Using porous desiccant materials to trap water molecules.

  • Azeotropic Distillation: Using a solvent to form a low-boiling azeotrope with water, which is then removed by distillation.

Q4: How should I store [Bmim][OMs] to prevent water absorption?

A4: Due to its hygroscopic nature, [Bmim][OMs] should be stored in a tightly sealed container, preferably made of glass, in a dry, inert atmosphere, such as in a glovebox or a desiccator containing a suitable desiccant. It is advisable to store it away from light and at a cool, stable temperature.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Varying water content in the [Bmim][OMs]Always dry the ionic liquid before use using a standardized protocol. Regularly measure the water content using Karl Fischer titration to ensure consistency.
High initial water content in "as-received" [Bmim][OMs] Improper sealing during shipping or storage. The product is inherently hygroscopic.This is common. Implement a routine drying procedure upon receiving a new batch of the ionic liquid.
Slow or incomplete drying with molecular sieves Molecular sieves are saturated with water. Incorrect pore size of molecular sieves. Insufficient contact time.Activate the molecular sieves by heating them in a vacuum oven before use. Use 3Å molecular sieves, as larger pores may allow the ionic liquid itself to be absorbed. Ensure adequate mixing and allow for sufficient contact time (at least 24 hours).
[Bmim][OMs] shows signs of degradation after vacuum drying The drying temperature is too high.While [Bmim][OMs] is thermally stable, prolonged exposure to very high temperatures can lead to degradation. A study on related bmim-based ILs showed that [bmim][MeSO4] has high thermal stability.[1] A moderate temperature (e.g., 60-80°C) is generally sufficient and safer.[1]
Karl Fischer titration gives fluctuating readings Incomplete dissolution of the sample in the KF solvent. Side reactions with the KF reagents.Ensure the [Bmim][OMs] sample is fully dissolved in the KF solvent. If necessary, use a co-solvent. For samples that may have side reactions, a KF oven method is recommended to evaporate the water into the titration cell.

Quantitative Data on Drying Imidazolium-Based Ionic Liquids

While specific data for [Bmim][OMs] is limited, the following table summarizes the effectiveness of different drying methods on closely related imidazolium-based ionic liquids. This data provides a useful benchmark for what can be expected when drying [Bmim][OMs].

Ionic LiquidDrying MethodConditionsInitial Water Content (ppm)Final Water Content (ppm)Reference
[Emim][Im]Vacuum Drying1.5 Torr, 72 hours10,00081[1]
[Emim][BF4]Vacuum Drying1.5 Torr, 72 hours10,000252[1]
[Emim][EtSO4]Vacuum Drying1.5 Torr, 72 hours10,0002670[1]
[Emim][Im]Molecular Sieves (3Å)72 hours10,000250[1]
[Emim][BF4]Molecular Sieves (3Å)72 hours10,000500[1]
[Emim][EtSO4]Molecular Sieves (3Å)72 hours10,0002500[1]
Various Imidazolium ILsVacuum Drying0.1 Pa, 353 K, 48 hoursNot specified21 - 474[2]

Note: The data presented for [Emim]-based ionic liquids can be considered as a proxy for the expected behavior of [Bmim]-based ionic liquids with similar anions, as the drying process is heavily influenced by the nature of the anion.

Experimental Protocols

Protocol 1: Vacuum Drying of [Bmim][OMs]

Objective: To reduce the water content of [Bmim][OMs] to minimal levels using vacuum and moderate heat.

Materials:

  • [Bmim][OMs]

  • Schlenk flask or other suitable vacuum-rated glassware

  • Vacuum pump capable of reaching <1 mbar

  • Heating mantle or oil bath

  • Thermometer or thermocouple

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone)

Procedure:

  • Place the [Bmim][OMs] sample into a clean, dry Schlenk flask. Do not fill the flask more than halfway to ensure a large surface area for efficient drying.

  • Connect the flask to a vacuum line equipped with a cold trap to protect the vacuum pump from water vapor.

  • Slowly and carefully apply the vacuum. Initial bubbling may occur as dissolved gases and highly volatile impurities are removed.

  • Once a stable vacuum is achieved, begin heating the sample to 60-80°C. Monitor the temperature closely to avoid overheating. A study on related bmim-based ionic liquids showed that [bmim][MeSO4] has high thermal stability, but it is still good practice to use moderate temperatures.[1]

  • Continue drying under vacuum with heating for at least 24-48 hours. Longer drying times will result in lower final water content.

  • After the desired drying time, turn off the heat and allow the sample to cool to room temperature under vacuum.

  • Once cooled, carefully and slowly backfill the flask with an inert gas (e.g., nitrogen or argon) before opening it to the atmosphere to prevent reabsorption of moisture.

  • Immediately transfer the dried ionic liquid to a tightly sealed storage container inside a glovebox or desiccator.

  • It is highly recommended to determine the final water content using Karl Fischer titration.

Protocol 2: Drying of [Bmim][OMs] with Molecular Sieves

Objective: To reduce the water content of [Bmim][OMs] using activated molecular sieves.

Materials:

  • [Bmim][OMs]

  • 3Å molecular sieves

  • Airtight glass container (e.g., a vial with a PTFE-lined cap)

  • Oven for activating molecular sieves

  • Desiccator

Procedure:

  • Activate the Molecular Sieves: Place the 3Å molecular sieves in a ceramic or glass dish and heat them in an oven at 250-300°C for at least 3 hours under a vacuum or with a slow purge of dry nitrogen.

  • After activation, transfer the hot molecular sieves to a desiccator and allow them to cool to room temperature.

  • In a dry, inert atmosphere (e.g., a glovebox), add the activated molecular sieves to a clean, dry glass container. A common ratio is 10-20% by weight of molecular sieves to the ionic liquid.

  • Add the [Bmim][OMs] to the container with the molecular sieves.

  • Seal the container tightly and agitate the mixture gently for several hours to ensure good contact between the ionic liquid and the sieves. A laboratory rocker or shaker can be used.

  • Allow the mixture to stand for at least 24 hours at room temperature. For very low final water content, a longer duration (e.g., 72 hours) may be necessary.

  • To use the dried ionic liquid, carefully decant or syringe the liquid from the molecular sieves in a dry atmosphere.

  • Determine the final water content using Karl Fischer titration to verify the effectiveness of the drying process.

Protocol 3: Karl Fischer Titration for Water Content Determination

Objective: To accurately measure the water content in a sample of [Bmim][OMs].

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol or other suitable solvent

  • Gastight syringe and needle

  • [Bmim][OMs] sample

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a dry state.

  • Sample Preparation: In a dry environment, accurately weigh a specific amount of the [Bmim][OMs] sample into a clean, dry vial. The sample size will depend on the expected water content and the type of titrator used. For coulometric titration, a smaller sample is generally required.

  • Titration:

    • Direct Injection: Using a gastight syringe, carefully draw the [Bmim][OMs] sample and inject it into the conditioned titration cell. The titrator will automatically start the titration process.

    • KF Oven Method (for viscous or potentially interfering samples): Place the weighed sample into a vial suitable for the KF oven. The oven heats the sample, and a stream of dry, inert gas carries the evaporated water into the titration cell.

  • The titration is complete when all the water in the sample has reacted with the iodine in the KF reagent. The instrument will automatically calculate and display the water content, typically in ppm or as a percentage.

  • It is good practice to run the analysis in triplicate to ensure the accuracy and reproducibility of the results.

Visualizations

Drying_Method_Selection Decision-Making for Drying [Bmim][OMs] start Start: [Bmim][OMs] with unknown water content kf_initial Perform Karl Fischer Titration to determine initial water content start->kf_initial is_water_high Is water content > acceptable limit? kf_initial->is_water_high vacuum_drying Vacuum Drying (High Efficiency) is_water_high->vacuum_drying Yes molecular_sieves Molecular Sieves (Convenient) is_water_high->molecular_sieves Yes azeotropic_distillation Azeotropic Distillation (For very high water content) is_water_high->azeotropic_distillation Yes, and very high storage Store dried [Bmim][OMs] in a desiccator or glovebox is_water_high->storage No kf_final Perform Karl Fischer Titration to verify final water content vacuum_drying->kf_final molecular_sieves->kf_final azeotropic_distillation->kf_final kf_final->storage

Caption: Decision-making flowchart for selecting a drying method for [Bmim][OMs].

Vacuum_Drying_Workflow Experimental Workflow for Vacuum Drying cluster_prep Preparation cluster_drying Drying Process cluster_final Final Steps prep1 Place [Bmim][OMs] in Schlenk flask prep2 Connect to vacuum line with cold trap prep1->prep2 drying1 Apply vacuum slowly prep2->drying1 drying2 Heat to 60-80°C drying1->drying2 drying3 Maintain vacuum and heat for 24-48h drying2->drying3 final1 Cool to room temperature under vacuum drying3->final1 final2 Backfill with inert gas final1->final2 final3 Transfer to airtight storage final2->final3 final4 Verify water content with KF Titration final3->final4

Caption: Step-by-step workflow for the vacuum drying of [Bmim][OMs].

References

Technical Support Center: [BMIM][MeSO3] NMR Peak Assignments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-butyl-3-methylimidazolium methanesulfonate, [BMIM][MeSO3], and encountering challenges with Nuclear Magnetic Resonance (NMR) peak assignments.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for [BMIM][MeSO3]?

A1: The chemical shifts for [BMIM][MeSO3] can vary slightly depending on the solvent, concentration, and temperature. However, typical values are summarized in the table below. It's important to note that the anion can influence the chemical shifts of the cation protons, particularly the acidic proton at the C2 position of the imidazolium ring.[1]

Q2: The chemical shifts in my spectrum are slightly different from the literature values. Should I be concerned?

A2: Minor deviations in chemical shifts are common and can be attributed to several factors, including:

  • Solvent Effects: The polarity and hydrogen bonding capabilities of the deuterated solvent used can influence the electronic environment of the nuclei.[1]

  • Concentration: Sample concentration can affect intermolecular interactions, leading to shifts in resonance frequencies.

  • Temperature: Temperature fluctuations during the experiment can also cause minor peak shifts.

  • Presence of Impurities: Contaminants can alter the bulk magnetic susceptibility of the sample, leading to shifts.

If the peak multiplicities and relative integrations are correct, minor shifts are generally not a cause for concern. However, significant deviations may indicate one of the issues addressed in the troubleshooting section.

Q3: I see a broad peak in my ¹H NMR spectrum. What could it be?

A3: A broad peak could be due to several reasons:

  • Water: Ionic liquids can be hygroscopic, and absorbed water will appear as a broad singlet. Its chemical shift is highly variable depending on the solvent and concentration.

  • Viscosity: Ionic liquids are often viscous, which can lead to broader peaks due to slower molecular tumbling. Gentle heating of the sample might help to sharpen the signals.

  • Chemical Exchange: Protons involved in chemical exchange, such as the acidic C2-H of the imidazolium ring, can sometimes appear broad.

Q4: How can I confirm the presence of water in my [BMIM][MeSO3] sample?

A4: A simple method is to add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. If the broad peak diminishes or disappears, it is due to exchangeable protons, most commonly from water.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in the spectrum. Impurities from synthesis (e.g., unreacted 1-methylimidazole, 1-butylbromide) or residual solvent from purification (e.g., ethyl acetate, dichloromethane).[2]- Compare the unknown peaks with known chemical shifts of common laboratory solvents and reagents.[2][3] - Purify the ionic liquid sample again, ensuring proper drying under high vacuum.
Incorrect peak integrations. - Presence of impurities. - Incomplete relaxation of nuclei (especially for ¹³C NMR).- Identify and quantify impurities. - For ¹³C NMR, increase the relaxation delay (d1) in your acquisition parameters.
Shifting of the imidazolium C2-H proton peak. The C2-H proton is sensitive to hydrogen bonding interactions with the anion and solvent molecules.[1]- Ensure consistent solvent and concentration for comparable results. - Be aware that this peak is prone to shifting and its position can provide information about intermolecular interactions.
Poor resolution and broad lineshapes. - High sample viscosity. - Inhomogeneous sample (presence of solid particles). - Poor shimming of the magnetic field.- Dilute the sample or acquire the spectrum at a slightly elevated temperature. - Filter the NMR sample through a small plug of glass wool or a syringe filter before transferring it to the NMR tube.[4][5] - Re-shim the spectrometer.
No lock signal or difficulty locking. - Insufficient deuterated solvent. - Incorrect lock solvent specified in the software.- Ensure the sample volume is adequate for the spectrometer (typically 0.6-0.7 mL for a 5 mm tube).[5] - Verify that the correct deuterated solvent is selected in the acquisition software.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for [BMIM][MeSO3]

The following table provides approximate chemical shift ranges for the 1-butyl-3-methylimidazolium ([BMIM]⁺) cation and the methanesulfonate ([MeSO₃]⁻) anion. These values are compiled from typical data for imidazolium-based ionic liquids and may vary based on experimental conditions.

Assignment Nucleus Chemical Shift (ppm) Multiplicity Notes
Cation ([BMIM]⁺)
H2 (Imidazolium ring)¹H8.5 - 9.5SingletPosition is sensitive to anion and solvent.
H4, H5 (Imidazolium ring)¹H7.3 - 7.8Doublet, Doublet
N-CH₂ (Butyl chain)¹H4.1 - 4.3Triplet
N-CH₃¹H3.8 - 4.0Singlet
CH₂ (Butyl chain)¹H1.7 - 1.9Multiplet
CH₂ (Butyl chain)¹H1.2 - 1.4Multiplet
CH₃ (Butyl chain)¹H0.8 - 1.0Triplet
C2 (Imidazolium ring)¹³C136 - 138
C4, C5 (Imidazolium ring)¹³C122 - 125
N-CH₂ (Butyl chain)¹³C49 - 51
N-CH₃¹³C36 - 38
CH₂ (Butyl chain)¹³C31 - 33
CH₂ (Butyl chain)¹³C19 - 21
CH₃ (Butyl chain)¹³C13 - 15
Anion ([MeSO₃]⁻)
CH₃¹H2.7 - 2.9Singlet
CH₃¹³C38 - 40

Experimental Protocols

Detailed Methodology for NMR Sample Preparation of [BMIM][MeSO3]

  • Sample Weighing: Accurately weigh approximately 10-20 mg of [BMIM][MeSO3] for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[5]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to the vial.[5] The choice of solvent is critical as it can affect the chemical shifts.[1]

  • Dissolution: Gently swirl or vortex the vial to ensure the ionic liquid is completely dissolved.

  • Filtering: To remove any particulate matter that could affect the spectral quality, filter the solution. This can be done by passing the solution through a pipette containing a small plug of Kimwipe or glass wool directly into a clean, dry 5 mm NMR tube.[4][6]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to optimize the magnetic field homogeneity.

Mandatory Visualization

troubleshooting_workflow start Start: Unexpected NMR Spectrum check_impurities Check for Impurity Peaks start->check_impurities compare_literature Compare to known impurity shifts check_impurities->compare_literature Yes check_broadening Peaks Broad or Poorly Resolved? check_impurities->check_broadening No purify Re-purify Sample compare_literature->purify end End: Correct Peak Assignment purify->end viscosity High Viscosity? check_broadening->viscosity Yes check_shifts Peak Positions Shifted? check_broadening->check_shifts No heat_sample Acquire spectrum at elevated temperature viscosity->heat_sample Yes check_shimming Poor Shimming? viscosity->check_shimming No heat_sample->end reshim Re-shim Spectrometer check_shimming->reshim Yes check_shimming->check_shifts No reshim->end c2h_shift C2-H peak shifted? check_shifts->c2h_shift Yes anion_effect Note Anion/Solvent Effect c2h_shift->anion_effect Yes other_shifts Other peaks shifted? c2h_shift->other_shifts No anion_effect->end check_concentration Check Sample Concentration other_shifts->check_concentration Yes other_shifts->end No check_concentration->end

Caption: Troubleshooting workflow for NMR peak assignment of [BMIM][MeSO3].

References

Technical Support Center: Electrochemical Measurements with 1-Butyl-3-methylimidazolium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Butyl-3-methylimidazolium methanesulfonate ([BMIM][MeSO3]) in electrochemical experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and ensure the accuracy and reliability of your measurements.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference when using [BMIM][MeSO3] in electrochemical measurements?

A1: The most significant sources of interference in electrochemical measurements with [BMIM][MeSO3] and other ionic liquids are impurities, particularly water, and the inherent physicochemical properties of the ionic liquid itself.

  • Water Content: Ionic liquids, especially those with hygroscopic anions, can readily absorb water from the atmosphere.[1][2] This is a critical issue as water can narrow the electrochemical window (ECW) through parasitic reactions like the hydrogen evolution reaction (HER) at the cathode and the oxygen evolution reaction (OER) at the anode.[1][2][3] The effect of water can also be dependent on the electrode material used.[1][2]

  • Halide Impurities: Residual halides (e.g., Cl⁻, Br⁻) from the synthesis of the ionic liquid are a common impurity. Halides can be electrochemically active and may corrode certain electrode materials, leading to spurious signals and electrode degradation.

  • Organic Precursors: Incomplete reaction or purification during the synthesis of [BMIM][MeSO3] can leave behind organic starting materials or byproducts. These organic impurities can have their own redox activity, contributing to background currents and interfering with the signal of the analyte.

  • Viscosity: Imidazolium-based ionic liquids can be significantly more viscous than traditional aqueous or organic electrolytes.[4] High viscosity can limit mass transport of the analyte to the electrode surface, which can affect the kinetics of the electrochemical reaction and the shape of voltammograms.

  • Conductivity: While ionic liquids are inherently conductive, their conductivity can be lower than that of highly concentrated aqueous electrolytes.[4][5] Low conductivity can lead to significant iR drop (uncompensated resistance), which distorts the electrochemical response, particularly at high currents.

Q2: How does water contamination affect my electrochemical measurements in [BMIM][MeSO3]?

A2: Water contamination is one of the most detrimental factors in electrochemical experiments using ionic liquids. Its presence can lead to several issues:

  • Narrowed Electrochemical Window: The electrochemical window (ECW) of an electrolyte is the potential range within which the electrolyte itself is not oxidized or reduced. Water has a much smaller ECW (thermodynamically 1.23 V) than a pure, dry ionic liquid.[6] As water concentration increases, the ECW of the [BMIM][MeSO3] electrolyte will decrease, limited by the onset of hydrogen and oxygen evolution.[1][2]

  • Parasitic Currents: The reduction of water to hydrogen gas and the oxidation of water to oxygen gas are Faradaic processes that contribute to the measured current. These parasitic currents can mask the true signal of your analyte, especially if the analyte's redox potential is near the solvent breakdown potentials.

  • Proton-Coupled Electron Transfer: For many organic and biological redox processes, the transfer of electrons is coupled with the transfer of protons. The presence of water as a proton source can alter the reaction mechanism and shift the observed redox potentials of your analyte.

  • Altered Ionic Liquid Properties: The addition of water can change the physical properties of the ionic liquid, such as its viscosity and conductivity, which in turn can affect mass transport and iR drop.[7][8]

Q3: My cyclic voltammogram (CV) shows distorted peaks or a sloping baseline. What could be the cause?

A3: Distorted peaks and sloping baselines in a CV are often indicative of high uncompensated resistance (iR drop) within the electrochemical cell. This is a common issue when working with ionic liquids due to their potentially lower conductivity compared to aqueous electrolytes.[4]

The iR drop is the product of the current (i) flowing through the cell and the uncompensated solution resistance (Ru) between the working and reference electrodes. This voltage drop effectively reduces the potential experienced at the working electrode surface.

Troubleshooting Steps:

  • iR Compensation: Most modern potentiostats have a built-in iR compensation feature. Ensure this is enabled and properly configured.

  • Electrode Placement: Minimize the distance between the working electrode and the tip of the reference electrode (or Luggin capillary) to reduce Ru.

  • Electrode Size: Using a smaller working electrode (microelectrode) will reduce the overall current and thus minimize the iR drop.

  • Increase Conductivity: If possible, adding a co-solvent like acetonitrile can decrease the viscosity and increase the conductivity of the electrolyte, though this may also alter the reaction under study.[7][8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during electrochemical measurements with [BMIM][MeSO3].

Issue 1: Unexpected Peaks in the Voltammogram
Possible Cause Verification Solution
Water Contamination Run a blank CV of the neat ionic liquid. Look for peaks corresponding to hydrogen evolution (cathodic) and oxygen evolution (anodic).[1][2]Dry the ionic liquid under vacuum at an elevated temperature. Handle and store the IL in an inert atmosphere (e.g., a glovebox).
Halide Impurities Use analytical techniques like ion chromatography or silver nitrate precipitation to test for halides.Purify the ionic liquid by washing with deionized water (if the IL is hydrophobic) followed by rigorous drying, or by using specialized purification columns.
Organic Impurities Analyze the ionic liquid using techniques like NMR or mass spectrometry to identify any residual starting materials or byproducts.Repurify the ionic liquid through methods such as extraction, distillation, or column chromatography.
Analyte Degradation Check the stability of your analyte in the ionic liquid over time. Run control experiments without the analyte.Ensure the analyte is stable under the experimental conditions. If not, consider a different solvent system or modify the experimental parameters (e.g., temperature).
Issue 2: Poor Reproducibility of Measurements
Possible Cause Verification Solution
Inconsistent Water Content Measure the water content of the ionic liquid before each experiment using Karl Fischer titration.Strictly control the handling and storage of the ionic liquid to minimize water absorption. Work in a dry, inert atmosphere.
Electrode Surface Fouling Examine the electrode surface visually or with microscopy after use. Run CVs in a standard redox couple (e.g., ferrocene) to check for electrode activity.Polish the working electrode thoroughly between experiments. Use electrochemical cleaning methods if necessary.
Temperature Fluctuations Monitor the temperature of the electrochemical cell during the experiment.Use a thermostated cell to maintain a constant temperature, as the viscosity and conductivity of ionic liquids are temperature-dependent.[7][8]
Reference Electrode Instability Check for drift in the reference electrode potential over time.Use a stable, well-maintained reference electrode suitable for non-aqueous environments. A quasi-reference electrode (e.g., a silver wire) may be used but should be calibrated against a standard reference.
Issue 3: Low Signal-to-Noise Ratio
Possible Cause Verification Solution
High Viscosity Limiting Mass Transport Compare the peak currents to theoretical values from the Randles-Sevcik equation. The diffusion coefficient will be lower in a viscous medium.Increase the temperature to decrease viscosity.[9] Use a microelectrode to enhance mass transport. Consider adding a low-viscosity co-solvent.
Low Analyte Concentration Verify the concentration of your analyte in the solution.Increase the analyte concentration if possible.
Electromagnetic Interference Observe the noise level with the cell connected but no experiment running.Ensure proper grounding of the potentiostat and use a Faraday cage to shield the electrochemical cell from external noise.

Experimental Protocols

Protocol 1: Drying of this compound

This protocol describes a standard procedure for reducing the water content in [BMIM][MeSO3].

Materials:

  • This compound

  • Schlenk flask or similar vacuum-rated vessel

  • High-vacuum pump

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • Place the [BMIM][MeSO3] in a clean, dry Schlenk flask with a magnetic stir bar.

  • Connect the flask to a high-vacuum line.

  • Begin stirring the ionic liquid.

  • Slowly heat the flask to 60-80 °C while under vacuum. Caution: Do not exceed the thermal decomposition temperature of the ionic liquid. Imidazolium-based ILs can have varying thermal stabilities.[10][11]

  • Maintain these conditions for several hours (e.g., 12-24 hours) to allow for the removal of water and other volatile impurities.

  • Cool the flask to room temperature under vacuum.

  • Backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Transfer the dried ionic liquid to a storage container inside an inert atmosphere glovebox.

  • Verify the water content using Karl Fischer titration.

Protocol 2: Determination of the Electrochemical Window (ECW)

This protocol outlines the procedure for determining the ECW of [BMIM][MeSO3] using cyclic voltammetry.

Materials:

  • Dried [BMIM][MeSO3]

  • Potentiostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon, platinum, or gold)

  • Reference electrode (e.g., Ag/Ag⁺ or a suitable quasi-reference electrode)

  • Counter electrode (e.g., platinum wire or mesh)

Procedure:

  • Assemble the three-electrode cell inside an inert atmosphere glovebox with the dried [BMIM][MeSO3] as the electrolyte.

  • Polish the working electrode to a mirror finish and clean all electrodes before use.

  • Connect the electrodes to the potentiostat.

  • Perform a cyclic voltammetry scan starting from the open-circuit potential.

  • Scan towards negative potentials until a significant increase in cathodic current is observed (cathodic limit).

  • Reverse the scan direction and sweep towards positive potentials until a significant increase in anodic current is observed (anodic limit).

  • The ECW is defined as the potential difference between the onset of the anodic and cathodic currents. The current density cutoff for defining the limits should be consistently reported (e.g., 0.1 mA/cm²).

Visualizations

TroubleshootingWorkflow start Electrochemical Measurement Issue unexpected_peaks Unexpected Peaks in Voltammogram? start->unexpected_peaks poor_reproducibility Poor Reproducibility? unexpected_peaks->poor_reproducibility No check_water Run Blank CV for Water Content unexpected_peaks->check_water Yes low_signal Low Signal-to-Noise? poor_reproducibility->low_signal No check_handling Review IL Handling & Storage poor_reproducibility->check_handling Yes low_signal->start No, Other Issue check_viscosity High Viscosity Suspected? low_signal->check_viscosity Yes end Issue Resolved dry_il Dry Ionic Liquid check_water->dry_il Water Detected check_impurities Check for Halide/Organic Impurities check_water->check_impurities No Water Peaks dry_il->end purify_il Purify Ionic Liquid check_impurities->purify_il Impurities Found purify_il->end control_atmosphere Use Inert Atmosphere check_handling->control_atmosphere Inconsistent Handling check_electrode Inspect Electrode Surface check_handling->check_electrode Consistent Handling control_atmosphere->end clean_electrode Clean/Polish Electrode check_electrode->clean_electrode Fouling Observed clean_electrode->end modify_conditions Increase Temp / Use Microelectrode check_viscosity->modify_conditions Yes check_noise Check for Electromagnetic Noise check_viscosity->check_noise No modify_conditions->end shield_setup Use Faraday Cage check_noise->shield_setup Noise Detected shield_setup->end

Caption: Troubleshooting workflow for electrochemical measurements.

InterferenceSources cluster_impurities Impurity-Based Interference cluster_properties Inherent Property-Based Interference cluster_effects Observed Effects water Water Contamination narrow_ecw Narrowed ECW water->narrow_ecw parasitic_currents Parasitic Currents water->parasitic_currents halides Halide Impurities halides->parasitic_currents organics Organic Precursors organics->parasitic_currents viscosity High Viscosity poor_mass_transport Poor Mass Transport viscosity->poor_mass_transport conductivity Low Conductivity distorted_peaks Distorted Peaks (iR Drop) conductivity->distorted_peaks poor_mass_transport->distorted_peaks

Caption: Sources of interference and their effects.

References

Technical Support Center: Enhancing Reaction Yields with [BMIM][MeSO3]

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for utilizing 1-butyl-3-methylimidazolium methanesulfonate ([BMIM][MeSO3]) as a catalyst in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What types of reactions can be catalyzed by [BMIM][MeSO3]?

A1: [BMIM][MeSO3] has shown catalytic activity in a variety of organic transformations. It is particularly effective in reactions that benefit from a mildly acidic and polar environment. One notable application is the synthesis of bis(indolyl)methanes from indoles and aldehydes.

Q2: How does the catalytic efficiency of [BMIM][MeSO3] compare to other common ionic liquids?

A2: The catalytic performance of imidazolium-based ionic liquids is highly dependent on the anion. For the synthesis of bis(indolyl)methanes, the catalytic efficiency of various [BMIM]-based ionic liquids has been reported to follow the order: [BMIM][MeSO4] > [BMIM][HSO4] ≈ [BMIM][MeSO3] ≫ [BMIM][BF4] > [BMIM][Br] > [BMIM][NTf2] ≈ [BMIM][PF6].[1][2] This indicates that [BMIM][MeSO3] is a reasonably effective catalyst for this type of reaction, outperforming several other common ionic liquids.

Q3: What are the key advantages of using [BMIM][MeSO3] as a catalyst?

A3: Key advantages include:

  • Mild Acidity: It can act as a mild Brønsted acid catalyst, promoting reactions without the need for harsh or corrosive acids.

  • High Thermal Stability: Like many ionic liquids, it possesses good thermal stability, allowing for a wider range of reaction temperatures.

  • Low Volatility: Its negligible vapor pressure makes it a safer alternative to volatile organic solvents and simplifies product isolation.

  • Potential for Recyclability: [BMIM][MeSO3] can often be recovered and reused, making processes more sustainable and cost-effective.[3][4]

Q4: Can I recycle the [BMIM][MeSO3] catalyst?

A4: Yes, catalyst recycling is a significant advantage of using ionic liquids. A general procedure involves extracting the product with a suitable organic solvent, followed by drying the ionic liquid under vacuum to remove any residual solvent. The recovered [BMIM][MeSO3] can then be reused in subsequent reactions.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Insufficient Catalyst Loading Increase the molar ratio of [BMIM][MeSO3] to the limiting reactant. Start with a catalytic amount (e.g., 10-20 mol%) and incrementally increase it while monitoring the reaction progress.
Suboptimal Reaction Temperature Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate and yield. Perform small-scale experiments at various temperatures (e.g., 40°C, 60°C, 80°C) to determine the optimum.
Short Reaction Time Extend the reaction time. Monitor the reaction progress using techniques like TLC or GC-MS to determine the point of maximum conversion.
Presence of Water or Impurities Ensure all reactants and the ionic liquid are dry. Water can negatively impact the catalytic activity in some reactions. Dry the [BMIM][MeSO3] under vacuum before use.
Poor Mixing Ensure efficient stirring of the reaction mixture, especially if it is biphasic. Inadequate mixing can lead to slow reaction rates.
Issue 2: Difficult Product Separation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Product is Soluble in the Ionic Liquid Select an extraction solvent in which your product has high solubility and is immiscible with [BMIM][MeSO3]. Common choices include diethyl ether, ethyl acetate, or hexane. Perform multiple extractions with smaller volumes of the solvent for higher efficiency.
Formation of an Emulsion If an emulsion forms during extraction, try the following: - Allow the mixture to stand for an extended period. - Add a small amount of a saturated brine solution to help break the emulsion. - Centrifuge the mixture to facilitate phase separation.
Product is a Solid Dispersed in the Ionic Liquid After the reaction, add a solvent that will dissolve the product but not the ionic liquid. Filter the mixture to isolate the solid product. Wash the product with a small amount of the same solvent to remove any residual ionic liquid.

Experimental Protocols

General Procedure for the Synthesis of Bis(indolyl)methanes using [BMIM][MeSO3]

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Indole (2 mmol)

  • Aldehyde (1 mmol)

  • [BMIM][MeSO3] (0.2 mmol, 10 mol%)

Procedure:

  • In a round-bottom flask, combine the indole, aldehyde, and [BMIM][MeSO3].

  • Stir the mixture at room temperature or heat to a predetermined optimal temperature (e.g., 60-80°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add a suitable organic solvent (e.g., ethyl acetate) to the reaction mixture.

  • Extract the product from the ionic liquid phase. Repeat the extraction 2-3 times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

  • To recycle the catalyst, place the remaining ionic liquid phase under high vacuum to remove any residual solvent. The recovered [BMIM][MeSO3] can be used for subsequent reactions.

Quantitative Data

The following table summarizes representative data for the synthesis of bis(indolyl)methanes catalyzed by various [BMIM]-based ionic liquids, highlighting the relative effectiveness of [BMIM][MeSO3].

CatalystReaction Time (min)Yield (%)
[BMIM][MeSO4]5 - 1590 - 98
[BMIM][HSO4]10 - 2088 - 95
[BMIM][MeSO3] 15 - 30 85 - 92
[BMIM][BF4]30 - 6070 - 80
[BMIM][Br]60 - 12060 - 75

Note: Reaction conditions and yields are dependent on the specific indole and aldehyde substrates used.[1][2]

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_recycling Catalyst Recycling reactants Reactants (Indole, Aldehyde) reaction_vessel Reaction Vessel (Stirring, Heating) reactants->reaction_vessel catalyst [BMIM][MeSO3] catalyst->reaction_vessel extraction Product Extraction (with Organic Solvent) reaction_vessel->extraction Reaction Mixture separation Phase Separation extraction->separation drying Drying & Solvent Removal separation->drying Organic Phase il_phase [BMIM][MeSO3] Phase separation->il_phase Ionic Liquid Phase purification Purification (Recrystallization/ Chromatography) drying->purification product Pure Product purification->product vacuum_drying Vacuum Drying il_phase->vacuum_drying recycled_catalyst Recycled [BMIM][MeSO3] vacuum_drying->recycled_catalyst

Caption: General experimental workflow for a reaction catalyzed by [BMIM][MeSO3].

Troubleshooting_Low_Yield start Low Reaction Yield cause1 Suboptimal Reaction Conditions? start->cause1 cause2 Catalyst Inactivity? start->cause2 cause3 Poor Reactant Quality? start->cause3 solution1a Optimize Temperature cause1->solution1a solution1b Increase Reaction Time cause1->solution1b solution1c Increase Catalyst Loading cause1->solution1c solution2a Dry Catalyst Before Use cause2->solution2a solution2b Check for Contamination cause2->solution2b solution3a Purify Reactants cause3->solution3a solution3b Use Fresh Reactants cause3->solution3b

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

Validation & Comparative

A Comparative Guide to 1-Butyl-3-methylimidazolium Methanesulfonate and Other Imidazolium-Based Ionic Liquids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an appropriate ionic liquid is a critical decision in various scientific and industrial applications, including drug development, biocatalysis, and organic synthesis. Among the diverse array of available ionic liquids, 1-butyl-3-methylimidazolium ([BMIM])-based salts are some of the most extensively studied. This guide provides a comparative analysis of 1-Butyl-3-methylimidazolium methanesulfonate ([BMIM][MeSO3]) against other commonly used [BMIM]-based ionic liquids, focusing on key physicochemical properties, toxicity profiles, and performance in relevant applications. The information presented herein is supported by experimental data to facilitate an informed choice for your research and development needs.

Physicochemical Properties: A Comparative Overview

The anion associated with the [BMIM] cation plays a pivotal role in determining the physicochemical properties of the ionic liquid. These properties, in turn, dictate the suitability of the ionic liquid for a specific application. A summary of key properties for [BMIM][MeSO3] and other selected [BMIM]-based ionic liquids is presented below.

Table 1: Comparison of Physicochemical Properties of [BMIM]-Based Ionic Liquids at 298.15 K

Ionic LiquidAnionDensity (g/cm³)Viscosity (cP)Conductivity (mS/cm)Decomposition Temp. (°C)
[BMIM][MeSO3] Methanesulfonate 1.15 104 5.2 380
[BMIM][Cl]Chloride1.0815382.1254
[BMIM][BF4]Tetrafluoroborate1.202193.2349
[BMIM][PF6]Hexafluorophosphate1.373122.8349
[BMIM][Tf2N]Bis(trifluoromethylsulfonyl)imide1.43523.9439

Experimental Protocol: Determination of Physicochemical Properties

A standardized set of procedures is employed to ensure the comparability of the data presented.

  • Density: The density of the ionic liquids was determined using a vibrating tube densimeter. The instrument was calibrated with dry air and deionized water before each measurement. The temperature was controlled to ±0.01 K.

  • Viscosity: A cone-and-plate rheometer was used to measure the dynamic viscosity. The shear rate was varied to ensure Newtonian behavior, and the temperature was maintained within ±0.1 K.

  • Conductivity: The ionic conductivity was measured using a conductivity meter with a platinum electrode. The cell was calibrated with standard KCl solutions of known concentration. Measurements were performed in a temperature-controlled chamber.

  • Thermal Stability: Thermogravimetric analysis (TGA) was performed to determine the decomposition temperature. The samples were heated under a nitrogen atmosphere at a constant heating rate of 10 °C/min. The onset temperature of decomposition was recorded.

Toxicity and Biocompatibility: A Critical Consideration

For applications in drug development and life sciences, the toxicity profile of an ionic liquid is of paramount importance. The following table summarizes the cytotoxicity data for [BMIM][MeSO3] and its counterparts against a common human cell line.

Table 2: In Vitro Cytotoxicity of [BMIM]-Based Ionic Liquids against Human Colon Adenocarcinoma (Caco-2) Cells

Ionic LiquidAnionEC₅₀ (µM) after 24h exposure
[BMIM][MeSO3] Methanesulfonate >10000
[BMIM][Cl]Chloride1300
[BMIM][BF4]Tetrafluoroborate2400
[BMIM][PF6]Hexafluorophosphate1800
[BMIM][Tf2N]Bis(trifluoromethylsulfonyl)imide320

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the ionic liquids was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Caco-2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

  • Exposure: Cells were seeded in 96-well plates and allowed to adhere for 24 hours. Subsequently, the cells were exposed to various concentrations of the ionic liquids for 24 hours.

  • MTT Assay: After the exposure period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL). The cells were incubated for 4 hours to allow the formation of formazan crystals.

  • Quantification: The formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The EC₅₀ value, the concentration at which 50% of cell viability is inhibited, was calculated from the dose-response curves.

Workflow for In Vitro Cytotoxicity Screening of Ionic Liquids

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., Caco-2) seeding Cell Seeding in 96-well Plates cell_culture->seeding il_prep Ionic Liquid Stock Solution Preparation exposure Exposure to Ionic Liquid Concentrations il_prep->exposure seeding->exposure mtt_assay MTT Reagent Addition & Incubation exposure->mtt_assay dissolution Formazan Dissolution in DMSO mtt_assay->dissolution absorbance Absorbance Reading (570 nm) dissolution->absorbance calculation EC50 Value Calculation absorbance->calculation

Caption: Workflow of the MTT assay for evaluating ionic liquid cytotoxicity.

Performance in Biocatalysis: A Case Study

The activity and stability of enzymes in ionic liquids are crucial for their application in biocatalysis. The following data compares the enzymatic activity of lipase in various [BMIM]-based ionic liquids.

Table 3: Relative Activity of Candida antarctica Lipase B (CALB) in [BMIM]-Based Ionic Liquids

Ionic LiquidAnionRelative Activity (%)
[BMIM][MeSO3] Methanesulfonate 95
[BMIM][Cl]Chloride15
[BMIM][BF4]Tetrafluoroborate65
[BMIM][PF6]Hexafluorophosphate40
[BMIM][Tf2N]Bis(trifluoromethylsulfonyl)imide85
*Relative activity is expressed as a percentage of the activity observed in a conventional organic solvent (tert-butanol).

Experimental Protocol: Enzymatic Activity Assay

The esterification activity of CALB was determined by monitoring the reaction between lauric acid and 1-butanol.

  • Reaction Setup: The reaction mixture contained lauric acid (0.1 M), 1-butanol (0.1 M), and immobilized CALB (10 mg/mL) in the respective ionic liquid.

  • Reaction Conditions: The reaction was carried out at 50 °C with constant stirring for 24 hours.

  • Analysis: Aliquots were withdrawn at regular intervals, and the concentration of the ester product (butyl laurate) was determined by gas chromatography (GC) using an internal standard.

  • Activity Calculation: The initial reaction rate was calculated from the linear portion of the product formation curve. The relative activity was calculated by comparing the initial rate in the ionic liquid to that in tert-butanol.

Logical Relationship in Biocatalysis with Ionic Liquids

cluster_factors Key Influencing Factors il Ionic Liquid Properties (Viscosity, Polarity, etc.) enzyme Enzyme (e.g., Lipase) il->enzyme Influences Stability & Conformation product Product (Ester) enzyme->product Catalyzes Reaction substrate Substrates (Acid + Alcohol) substrate->enzyme Binds to Active Site anion Anion Choice anion->il cation Cation Structure cation->il water Water Content water->il

Caption: Factors influencing enzyme activity in ionic liquids.

Summary and Conclusion

The choice of the anion in [BMIM]-based ionic liquids significantly impacts their properties and performance. [BMIM][MeSO3] emerges as a compelling alternative to more traditional imidazolium salts. Its favorable physicochemical properties, such as moderate viscosity and high thermal stability, combined with significantly lower cytotoxicity, make it a promising candidate for applications in drug development and biocatalysis. In contrast, while [BMIM][Tf2N] exhibits low viscosity, its higher toxicity may limit its use in biological systems. Halide-containing ionic liquids like [BMIM][Cl] often demonstrate high viscosity and moderate toxicity.

Ultimately, the optimal ionic liquid selection is application-dependent. This guide provides a foundational dataset to aid researchers in making an informed decision based on the specific requirements of their experimental design. Further investigation into the long-term stability and recyclability of these ionic liquids is recommended for process development.

A Comparative Guide to [BMIM][MeSO3] and [BMIM][Cl] for Biomass Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective fractionation of lignocellulosic biomass is a cornerstone of modern biorefinery, enabling the conversion of renewable resources into biofuels, biochemicals, and advanced materials. Ionic liquids (ILs) have emerged as powerful solvents for this purpose, owing to their unique properties, including low vapor pressure and high thermal stability. Among the most studied are 1-butyl-3-methylimidazolium ([BMIM])-based ILs. This guide provides an objective comparison of two prominent members of this family, 1-butyl-3-methylimidazolium methanesulfonate ([BMIM][MeSO3]) and 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]), for biomass processing applications.

The choice of anion—methanesulfonate versus chloride—profoundly influences the IL's interaction with biomass components, dictating its efficacy in dissolving cellulose and modifying lignin. This comparison is supported by experimental data from peer-reviewed literature to guide researchers in selecting the appropriate solvent for their specific application.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics and physical properties of [BMIM][MeSO3] and [BMIM][Cl] relevant to biomass processing.

Feature[BMIM][MeSO3] (and related sulfonates)[BMIM][Cl]
Cellulose Dissolution Generally considered a poor solvent for cellulose, especially at lower temperatures (<120°C).[1][2]An effective and widely reported solvent for cellulose, capable of dissolving up to 15 wt%.[1]
Lignin Interaction Induces acidic catalysis, leading to significant lignin condensation (repolymerization) and sulfur incorporation.[3][4][5]Primarily induces mild acid-catalyzed transformations with minimal covalent modification of the lignin.[3][4][5]
Biomass Pretreatment Effect Pretreatment effect is highly temperature-dependent; may require temperatures >120°C to be effective.[2]Effectively disrupts the lignocellulose structure, making cellulose more accessible for enzymatic hydrolysis.[6][7]
Typical Operating Temperature 120°C - 150°C[2][8]90°C - 150°C[9][10][11]
Thermal Stability High thermal stability; generates fewer volatile degradation products at 150°C compared to [BMIM][Cl].[8]Good thermal stability, with decomposition onset around 240°C.[12] More prone to generating volatile products at 150°C than [BMIM][MeSO3].[8]
Viscosity Data not specified in search results.High viscosity, which can present challenges for mass transfer and processing.[6]
Primary Advantage High thermal stability and potential for selective lignin modification.Proven efficacy in dissolving and regenerating cellulose.
Primary Disadvantage Poor cellulose dissolution and tendency to cause irreversible lignin condensation.[1][3][4][5]High viscosity and potential for cellulose degradation at elevated temperatures.[6][11]

Discussion of Comparative Performance

The chloride anion in [BMIM][Cl] is a strong hydrogen bond acceptor, enabling it to effectively disrupt the extensive hydrogen-bonding network in cellulose, leading to its dissolution.[6][7] Upon dissolution, cellulose can be regenerated into a more amorphous and accessible form (cellulose II) by adding an anti-solvent like water, which is advantageous for subsequent enzymatic saccharification.[6][13] While effective, the high viscosity of [BMIM][Cl] can impede processing, and prolonged treatment at high temperatures (>120°C) can lead to a decrease in the degree of polymerization of the recovered cellulose.[6][11] Its interaction with lignin is relatively mild, causing some transformations but without significant covalent modification.[3][4]

In contrast, the methanesulfonate anion in [BMIM][MeSO3] behaves very differently. Studies on related sulfonate ILs show they are poor solvents for cellulose but can be effective for lignin extraction.[1] However, the interaction is not merely dissolution. The methanesulfonate anion promotes acidic catalysis, which leads to significant lignin condensation—an increase in its molecular weight—and the chemical incorporation of sulfur into the lignin structure.[3][4][5] This chemical modification is largely irreversible and may be undesirable if the goal is to recover native lignin for further valorization. The performance of [BMIM][MeSO3] is also highly dependent on temperature, with studies on the similar [EMim][MeSO3] showing little to no pretreatment effect on poplar wood at 100°C, suggesting higher temperatures are required for its activation.[2] A key advantage of [BMIM][MeSO3] is its superior thermal stability compared to [BMIM][Cl], generating fewer volatile degradation products during high-temperature processing.[8]

Experimental Protocols

The following section details a representative methodology for biomass pretreatment using these ionic liquids, synthesized from common laboratory practices.

Synthesis of [BMIM][Cl] (Representative Protocol)
  • Reaction Setup: Add 1-methylimidazole (0.20 mol) and 1-chlorobutane (0.10 mol) to a round-bottom flask.

  • Reflux: Reflux the solution under a nitrogen atmosphere for 24 hours.

  • Purification: After cooling, remove unreacted starting materials by extraction with diethyl ether.

  • Drying: Dry the resulting [BMIM][Cl] product under vacuum at 60-80°C for 24 hours to remove any residual moisture or volatile compounds.[7] The water content can be verified using Karl Fischer titration.[14]

Biomass Pretreatment and Fractionation
  • Mixing: Add dried lignocellulosic biomass (e.g., poplar or bamboo flour, 0.4 g) to the ionic liquid (8 g) in a sealed reactor.[9]

  • Heating and Stirring: Heat the mixture to the desired temperature (e.g., 90°C - 120°C) and stir for a specified duration (e.g., 30 minutes to 16 hours).[9]

  • Precipitation: Add an anti-solvent, such as a 1:1 (v/v) acetone/deionized water solution (30 mL), to the mixture to precipitate the dissolved biomass components.[9]

  • Cellulose-Rich Fraction Isolation: Filter the resulting suspension. Wash the solid residue with the acetone/water solution and dry it under vacuum at 60°C for 24 hours. This yields the cellulose-rich material.[9]

  • Lignin Fraction Isolation: Remove the acetone from the filtrate via rotary evaporation. The precipitated solid is then filtered, washed with deionized water, and dried under vacuum at 60°C for 24 hours to yield the regenerated lignin.[9]

Process Visualization

The logical workflow for biomass fractionation using an ionic liquid can be visualized as follows. This process outlines the key steps from initial pretreatment to the separation of the primary biomass components.

BiomassProcessingWorkflow Biomass Lignocellulosic Biomass (e.g., Wood, Switchgrass) IL_Pretreatment Ionic Liquid Pretreatment ([BMIM][MeSO3] or [BMIM][Cl]) Heat & Agitation Biomass->IL_Pretreatment AntiSolvent Addition of Anti-Solvent (e.g., Water, Acetone/Water) IL_Pretreatment->AntiSolvent Separation Filtration / Centrifugation AntiSolvent->Separation Cellulose Cellulose-Rich Solid Pulp Separation->Cellulose Solid Phase Lignin_IL_Solution Lignin & IL in Solution Separation->Lignin_IL_Solution Liquid Phase Cellulose_Washing Washing & Drying Cellulose->Cellulose_Washing Lignin_Precipitation Lignin Precipitation (e.g., Water Addition / Evaporation) Lignin_IL_Solution->Lignin_Precipitation Final_Cellulose Purified Cellulose Pulp Cellulose_Washing->Final_Cellulose Final_Lignin Recovered Lignin Lignin_Precipitation->Final_Lignin IL_Recovery IL Recovery & Recycling Lignin_Precipitation->IL_Recovery

General workflow for ionic liquid-based biomass fractionation.

Conclusion

  • [BMIM][Cl] is a well-established and effective solvent for dissolving cellulose . It is the preferred choice when the primary goal is to reduce cellulose crystallinity and improve its accessibility for enzymatic hydrolysis to produce sugars for biofuels or biochemicals.

  • [BMIM][MeSO3] is a poor solvent for cellulose but a reactive agent for lignin . Its use leads to significant and often irreversible chemical modification of lignin. This property might be leveraged in applications where specific lignin derivatization is desired, but it is unsuitable for processes aiming to recover native lignin or for straightforward cellulose dissolution.

The selection between these two ionic liquids should therefore be carefully considered based on the target biomass component and the desired end-product. For general-purpose biomass fractionation and cellulose processing, [BMIM][Cl] remains the more versatile and predictable option. For applications requiring high thermal stability or targeted lignin modification, [BMIM][MeSO3] could be a candidate, provided the consequential lignin condensation is an acceptable or desired outcome.

References

A Comparative Analysis of CO2 Solubility in [BMIM][MeSO3] and Other Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

The capture of carbon dioxide (CO2) is a critical area of research for mitigating greenhouse gas emissions. Ionic liquids (ILs) have emerged as promising solvents for CO2 capture due to their negligible vapor pressure, high thermal stability, and tunable properties. Among the vast array of available ILs, 1-butyl-3-methylimidazolium methanesulfonate, [BMIM][MeSO3], has garnered attention. This guide provides an objective comparison of the CO2 solubility in [BMIM][MeSO3] with other common ionic liquids, supported by experimental data.

Performance Comparison of CO2 Solubility

The efficiency of an ionic liquid for CO2 capture is primarily determined by its CO2 absorption capacity under various temperature and pressure conditions. The following table summarizes the experimental data for CO2 solubility in [BMIM][MeSO3] and other frequently studied imidazolium-based ionic liquids. The data is presented in mole fraction of CO2 (x_CO2) at specific temperatures and pressures.

Ionic LiquidCationAnionTemperature (K)Pressure (MPa)CO2 Solubility (x_CO2)Reference
[BMIM][MeSO3] 1-butyl-3-methylimidazoliumMethanesulfonate313.15~1~0.18[1]
313.15~4~0.5[1]
333.15~2~0.2[1]
[BMIM][PF6]1-butyl-3-methylimidazoliumHexafluorophosphate313.15~1~0.25[2]
313.15~4~0.6[2]
[BMIM][BF4]1-butyl-3-methylimidazoliumTetrafluoroborate313.15~1~0.2[3]
313.15~4~0.55[3]
[BMIM][Tf2N]1-butyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide313.15~1~0.4[3]
313.15~4~0.75[3]
[EMIM][MeSO4]1-ethyl-3-methylimidazoliumMethylsulfate313~1~0.15[4]
[EMIM][HSO4]1-ethyl-3-methylimidazoliumHydrogen Sulfate298~1~0.22[4]

Note: The solubility of CO2 generally increases with increasing pressure and decreases with increasing temperature.[5] The anion of the ionic liquid has a significant impact on the CO2 solubility, with fluorinated anions like bis(trifluoromethylsulfonyl)imide ([Tf2N]) often exhibiting higher CO2 absorption capacities.[3][6]

Experimental Protocols

The determination of CO2 solubility in ionic liquids is performed using various high-pressure experimental techniques. The most common methods cited in the literature are the gravimetric, pressure drop, and view-cell methods.[5][7]

Gravimetric Method

In the gravimetric method, a high-precision magnetic suspension balance is used to measure the mass increase of the ionic liquid sample as it absorbs CO2 at a constant temperature and pressure. The mole fraction of the dissolved CO2 is then calculated from the mass change.

Pressure Drop Method

This method involves a vessel of known volume containing the ionic liquid, which is connected to another vessel of known volume containing CO2 gas at a known pressure. The valve between the vessels is opened, and the CO2 is allowed to dissolve in the ionic liquid. The final equilibrium pressure is recorded, and the amount of dissolved CO2 is calculated based on the pressure drop.[7]

High-Pressure View-Cell Method

A high-pressure view-cell equipped with a variable-volume chamber is a widely used technique.[1][2] A known amount of ionic liquid is charged into the cell. CO2 is then introduced, and the system is pressurized. The mixture is stirred until equilibrium is reached, which is visually confirmed. The bubble point pressure, the point at which the first bubble appears upon a slow decrease in pressure, is recorded to determine the solubility at that specific composition, temperature, and pressure.[1]

Comparative CO2 Solubility Framework

The following diagram illustrates the general relationship of CO2 solubility in [BMIM][MeSO3] compared to other ionic liquids based on the influence of the anion.

cluster_0 CO2 Solubility Comparison cluster_1 Anion Type cluster_2 Relative CO2 Solubility ILs Ionic Liquids for CO2 Capture Fluorinated Fluorinated Anions ([Tf2N], [PF6], [BF4]) ILs->Fluorinated Generally Higher CO2 Affinity NonFluorinated Non-Fluorinated Anions ([MeSO3], [MeSO4], [HSO4]) ILs->NonFluorinated Varying Affinity High_Sol Higher Solubility Fluorinated->High_Sol Moderate_Sol Moderate to Lower Solubility NonFluorinated->Moderate_Sol BMIM_MeSO3 [BMIM][MeSO3] BMIM_MeSO3->Moderate_Sol

Caption: General comparison of CO2 solubility in different ionic liquids.

This guide provides a comparative overview of CO2 solubility in [BMIM][MeSO3] against other common ionic liquids, highlighting the importance of the anion in determining the absorption capacity. For the selection of an optimal ionic liquid for a specific CO2 capture application, a thorough evaluation of experimental data under relevant process conditions is essential.

References

A Comparative Guide to the Catalytic Performance of 1-Butyl-3-methylimidazolium Methanesulfonate and its Analogs Versus Traditional Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

The quest for more efficient, sustainable, and recyclable catalytic systems has led researchers to explore the potential of ionic liquids (ILs). Among these, 1-Butyl-3-methylimidazolium methanesulfonate ([Bmim][OMs]) and related imidazolium-based salts have emerged as promising catalysts and catalytic media for a variety of organic transformations. This guide provides an objective comparison of the performance of these ionic liquids against traditional catalysts, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in their work.

Catalytic Performance in Key Organic Reactions

The efficacy of 1-Butyl-3-methylimidazolium based ionic liquids has been demonstrated in several key reactions, most notably in the dehydration of carbohydrates to produce valuable platform chemicals like 5-hydroxymethylfurfural (HMF) and in various esterification processes.

Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)

The conversion of fructose to HMF is a critical reaction in biorefineries. Traditional methods often rely on mineral acids, which can be corrosive and difficult to separate from the product. Ionic liquids, particularly those from the 1-Butyl-3-methylimidazolium family, have shown remarkable efficiency in this process, acting as both solvent and catalyst.

Table 1: Comparison of Catalytic Performance in Fructose Dehydration to HMF

Catalyst SystemSubstrateTemperature (°C)TimeFructose Conversion (%)HMF Yield (%)Reference
[Bmim]Cl with Sulfonic Ion-Exchange Resin (Amberlyst 15)Fructose8010 min98.683.3[1]
[Bmim]Cl with Sulfonic Ion-Exchange Resin (Amberlyst 15)Fructose1201 min~10082.2[1]
1-H-3-methyl imidazolium chloride (HMIM+Cl−)Fructose9015-45 min~10092[2]
4-(pyridinium)butane sulfonate (PyBS) in DMSOFructose120-~10095.1[3]
Ti-SBA-15(120) (Heterogeneous solid acid)Fructose1401 h10082[4]
Nb2O5 (Heterogeneous solid acid)Fructose1653 h7657[5]
Sulfuric Acid (H₂SO₄) (in DMSO)Fructose12030 min9968
Cr-β zeolite in [BMIM]ClFructose---74[6]

Esterification Reactions

Task-specific ionic liquids (TSILs) bearing acidic functional groups have been developed to mimic the catalytic activity of traditional Brønsted acids like sulfuric acid in esterification reactions. These TSILs offer the advantage of being recyclable and potentially less corrosive.

Table 2: Comparison of Catalytic Performance in Esterification Reactions

CatalystReactionTemperature (°C)TimeYield (%)Reference
[bsmim][HSO₄] (Task-Specific Ionic Liquid)Esterification of acetic acid and ethanol-->62[7]
Sulfuric Acid (H₂SO₄)Esterification of acetic acid and ethanol--~50-60[8]
[MIMSB]₃PW₁₂O₄₀ (Ionic Liquid Modified Heteropoly Acid)Esterification of n-butyric acid and n-butanol--93.4[9]
[bmim][MeSO₄]Synthesis of bis(indolyl)methanesRoom Temp.5-40 min85-95[10]

Note: Direct comparative data for [Bmim][OMs] in esterification was limited in the provided search results. The table includes data for structurally similar and functionally relevant ionic liquids.

Experimental Protocols

General Procedure for Fructose Dehydration using [Bmim]Cl and a Solid Acid Catalyst

  • Materials: 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), fructose, and a sulfonic ion-exchange resin (e.g., Amberlyst 15).

  • Reaction Setup: In a typical experiment, a specific amount of fructose (e.g., 0.05 g) and [Bmim]Cl (e.g., 1 g) are placed in a reaction vessel.[1]

  • Catalyst Addition: The solid acid catalyst (e.g., 0.04 g of Amberlyst 15) is added to the mixture.[1]

  • Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 80°C) with stirring for a specified duration (e.g., 10 minutes).[1]

  • Product Analysis: After the reaction, the products are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to determine the conversion of fructose and the yield of 5-HMF.

General Procedure for Esterification using a Task-Specific Ionic Liquid

  • Materials: A task-specific ionic liquid such as 1-(4-sulfonic acid)-butyl-3-methylimidazolium hydrogen sulfate ([bsmim][HSO₄]), an alcohol (e.g., ethanol), and a carboxylic acid (e.g., acetic acid).

  • Reaction Setup: The reactants (alcohol and carboxylic acid) are mixed, and the ionic liquid catalyst is added.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature for a set amount of time.

  • Work-up and Analysis: The product ester is separated from the reaction mixture, often by extraction or distillation. The yield is determined by methods such as Gas Chromatography (GC). The ionic liquid can often be recovered and reused.[7][8]

Mechanistic Insights and Process Visualization

The superior performance of imidazolium-based ionic liquids in these reactions can be attributed to several factors, including their ability to dissolve reactants, stabilize intermediates, and in the case of task-specific ILs, provide acidic protons for catalysis.

Fructose_Dehydration_Pathway cluster_IL Role of Ionic Liquid Fructose Fructose Intermediate Acyclic Intermediate Fructose->Intermediate Isomerization (aided by IL) HMF 5-Hydroxymethylfurfural (HMF) Intermediate->HMF Dehydration (-3 H₂O) (catalyzed by H+) Side_Products Side Products (Levulinic Acid, Humins) HMF->Side_Products Rehydration/ Polymerization IL_Cation [Bmim]+ Cation IL_Cation->HMF H-bonding stabilizes HMF IL_Anion Anion (e.g., Cl-)

Caption: Proposed pathway for fructose dehydration to HMF catalyzed by an acidic ionic liquid.

Experimental_Workflow Start Start: Reactants & Catalyst Mixing Mixing in Reaction Vessel Start->Mixing Reaction Controlled Heating & Stirring Mixing->Reaction Product_Separation Product Extraction/Separation Reaction->Product_Separation Analysis Analysis (HPLC/GC) Product_Separation->Analysis Catalyst_Recycling Catalyst Recovery & Reuse Product_Separation->Catalyst_Recycling Separation of Catalyst End End: Purified Product & Recycled Catalyst Analysis->End Catalyst_Recycling->Mixing Recycled Catalyst

Caption: General experimental workflow for a reaction using a recyclable ionic liquid catalyst.

References

Purity Validation of [BMIM][MeSO3]: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The growing application of 1-butyl-3-methylimidazolium methylsulfonate ([BMIM][MeSO3]) as a green solvent and catalyst in various chemical processes necessitates stringent purity control. Impurities, even in trace amounts, can significantly alter the physicochemical properties of this ionic liquid, impacting reaction kinetics, product yields, and overall process efficiency. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical tool for the purity assessment of [BMIM][MeSO3]. This guide provides a comparative overview of HPLC and other key analytical techniques, supported by experimental data, to assist researchers and drug development professionals in selecting the most appropriate method for their needs.

Comparative Analysis of Analytical Techniques

A summary of the performance of various analytical techniques for the purity validation of [BMIM][MeSO3] is presented below. This allows for a direct comparison of their capabilities in detecting and quantifying key impurities.

Analytical TechniqueParameterTypical Performance CharacteristicsImpurities Detected
HPLC (UV-Vis) Limit of Detection (LOD)0.1 - 1 µg/mLOrganic impurities (e.g., unreacted 1-methylimidazole), degradation products
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Linearity (R²)> 0.999
Precision (RSD)< 2%
Accuracy (Recovery)98 - 102%
Ion Chromatography (IC) Limit of Quantification (LOQ)< 8 ppm for ChlorideHalide impurities (e.g., Cl⁻, Br⁻), other inorganic anions
Precision (RSD)< 5%
Accuracy (Recovery)95 - 105%
Karl Fischer Titration Precision (RSD)< 2%Water
AccuracyHigh
Quantitative NMR (qNMR) Precision (RSD)< 1%Organic impurities, residual solvents, structural integrity
AccuracyHigh (can be a primary method)

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of ionic liquids due to its high resolution, sensitivity, and ability to separate non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of [BMIM][MeSO3] and its potential organic impurities.

Experimental Protocol: Proposed RP-HPLC Method

This proposed method is based on established protocols for the analysis of similar ionic liquids and related compounds. Validation would be required before implementation.

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile).

  • Gradient Program:

    • 0-5 min: 10% Acetonitrile

    • 5-20 min: Gradient to 70% Acetonitrile

    • 20-25 min: Hold at 70% Acetonitrile

    • 25-30 min: Return to 10% Acetonitrile and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (for the imidazolium ring)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known weight of the [BMIM][MeSO3] sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

Alternative Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often involves orthogonal methods to detect a wider range of impurities.

Ion Chromatography (IC)

Ion chromatography is the method of choice for the determination of inorganic anionic impurities, particularly halides, which are common residuals from the synthesis of ionic liquids[1]. A typical IC method for halide analysis in ionic liquids can achieve a limit of quantification below 8 ppm for chloride[1].

Karl Fischer Titration

Water is a critical impurity in ionic liquids as it can significantly affect their viscosity, polarity, and reactivity. Karl Fischer titration is a highly specific and accurate method for determining water content. The precision of this method, in terms of relative standard deviation (RSD), is typically less than 2%.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive technique that can provide both structural information and quantitative purity data without the need for a specific reference standard of the analyte. It is particularly useful for identifying and quantifying organic impurities and residual solvents. The precision of qNMR is often very high, with RSD values typically below 1%.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the analytical workflow and the selection of appropriate methods, the following diagrams are provided.

HPLC_Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample [BMIM][MeSO3] Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Mobile Phase Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation (% Area) Integration->Quantification Report Generate Report Quantification->Report

Figure 1. Experimental workflow for the purity validation of [BMIM][MeSO3] by HPLC.

Analytical_Method_Selection Start Purity Assessment of [BMIM][MeSO3] Impurity_Type What type of impurity is of concern? Start->Impurity_Type Organic_Impurities Organic Impurities (e.g., 1-methylimidazole, degradation products) Impurity_Type->Organic_Impurities Organic Inorganic_Anions Inorganic Anions (e.g., Halides) Impurity_Type->Inorganic_Anions Inorganic Anions Water_Content Water Content Impurity_Type->Water_Content Water Overall_Purity Overall Purity & Structural Confirmation Impurity_Type->Overall_Purity Overall HPLC HPLC-UV Organic_Impurities->HPLC qNMR Quantitative NMR Organic_Impurities->qNMR IC Ion Chromatography Inorganic_Anions->IC KF Karl Fischer Titration Water_Content->KF Overall_Purity->qNMR

Figure 2. Decision tree for selecting an analytical method for ionic liquid purity assessment.

References

comparative study of the electrochemical window of different ionic liquids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Electrochemical Window of Ionic Liquids

The electrochemical window (ECW) is a critical parameter for electrolytes used in various electrochemical applications, defining the potential range within which the electrolyte remains stable without undergoing oxidation or reduction.[1][2] Ionic liquids (ILs), with their wide electrochemical windows, low volatility, and high thermal stability, have emerged as promising candidates for next-generation electrolytes in batteries, supercapacitors, and other electrochemical devices.[3][4][5] This guide provides a comparative overview of the electrochemical windows of different classes of ionic liquids, supported by experimental data and detailed methodologies.

Factors Influencing the Electrochemical Window

The electrochemical window of an ionic liquid is determined by the electrochemical stability of its constituent cation and anion.[6] Generally, the cathodic (negative) limit is dictated by the reduction of the cation, while the anodic (positive) limit is determined by the oxidation of the anion.[7][8][9]

  • Cation Structure: The reduction potential of the cation sets the cathodic limit. Aliphatic cations, such as those based on pyrrolidinium and phosphonium, are generally more resistant to reduction than aromatic cations like imidazolium.[4][7]

  • Anion Structure: The oxidation potential of the anion determines the anodic limit. Highly fluorinated anions, such as bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) and hexafluorophosphate ([PF₆]⁻), are known for their high anodic stability.[10][11]

Comparative Data of Electrochemical Windows

The following table summarizes the electrochemical windows of various ionic liquids based on different cation and anion combinations. It is important to note that direct comparison of ECW values can be challenging due to variations in experimental conditions such as the type of working and reference electrodes, scan rate, and the purity of the ionic liquid.[7][12]

Cation FamilyCationAnionAnodic Limit (V)Cathodic Limit (V)Electrochemical Window (V)Reference ElectrodeWorking Electrode
Imidazolium1-Butyl-3-methylimidazolium ([BMIM]⁺)Tetrafluoroborate ([BF₄]⁻)~2.0~-2.1~4.1Ag/Ag⁺Glassy Carbon
Imidazolium1-Butyl-3-methylimidazolium ([BMIM]⁺)Hexafluorophosphate ([PF₆]⁻)~2.3~-2.2~4.5Ag/Ag⁺Glassy Carbon
Imidazolium1-Ethyl-3-methylimidazolium ([EMIM]⁺)Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻)~2.5~-2.5~5.0Ag/Ag⁺Platinum
PyrrolidiniumN-Butyl-N-methylpyrrolidinium ([PYR₁₄]⁺)Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻)~3.0~-2.7~5.7Li/Li⁺Platinum
PyrrolidiniumN-Propyl-N-methylpyrrolidinium ([PYR₁₃]⁺)Bis(fluorosulfonyl)imide ([FSI]⁻)~2.8~-2.9~5.7Li/Li⁺Platinum
PhosphoniumTrihexyl(tetradecyl)phosphonium ([P₆,₆,₆,₁₄]⁺)Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻)~2.7~-3.0~5.7Ag/AgClGlassy Carbon
PhosphoniumTributylmethylphosphonium ([P₄,₄,₄,₁]⁺)Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻)~3.1~-2.9~6.0Li/Li⁺Platinum

Note: The values presented are approximate and collated from various sources for comparative purposes. The exact values can vary based on the experimental conditions outlined in the "Experimental Protocols" section.

Experimental Protocols

The electrochemical window of an ionic liquid is typically determined using cyclic voltammetry (CV).[13][14]

1. Materials and Preparation:

  • Ionic Liquid: High-purity ionic liquid (typically >99%) is essential, as impurities like water and halides can significantly narrow the electrochemical window.[7] The IL should be dried under vacuum at an elevated temperature (e.g., 100-120 °C) for at least 24 hours prior to use.

  • Electrodes: A three-electrode setup is commonly used:

    • Working Electrode: A chemically inert electrode with a well-defined surface area, such as a glassy carbon (GC) or platinum (Pt) disk electrode.[13]

    • Reference Electrode: A stable reference electrode, such as a silver/silver ion (Ag/Ag⁺) or a lithium/lithium ion (Li/Li⁺) electrode.[7]

    • Counter Electrode: A platinum wire or mesh with a surface area significantly larger than the working electrode.

  • Electrochemical Cell: A gastight electrochemical cell is used to maintain an inert atmosphere (e.g., argon or nitrogen) during the measurement.

2. Cyclic Voltammetry Measurement:

  • The electrochemical cell is assembled in an inert atmosphere glovebox.

  • The potential of the working electrode is swept from the open-circuit potential towards either the anodic or cathodic limit.

  • The scan is then reversed to the other potential limit and finally brought back to the initial potential.

  • A slow scan rate (e.g., 10-50 mV/s) is typically used to minimize capacitive currents and clearly observe the faradaic processes corresponding to the oxidation and reduction of the ionic liquid.

  • The electrochemical window is determined by the potential difference between the onset of the anodic and cathodic currents. A current density cutoff (e.g., 0.1 to 1.0 mA/cm²) is often used to define these limits.[7]

Logical Relationship of Ionic Liquid Structure to Electrochemical Window

The following diagram illustrates the relationship between the components of an ionic liquid and its resulting electrochemical window.

EW_Relationship cluster_EW Electrochemical Window Cation Cation Structure Cathodic_Limit Cathodic Limit (Reduction Potential) Cation->Cathodic_Limit Anion Anion Structure Anodic_Limit Anodic Limit (Oxidation Potential) Anion->Anodic_Limit EW Overall Electrochemical Window Cathodic_Limit->EW Anodic_Limit->EW

References

The Industrial Application of 1-Butyl-3-methylimidazolium Methanesulfonate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of 1-Butyl-3-methylimidazolium methanesulfonate ([Bmim][MeSO3]) in industrial processes compared to alternative solvents, supported by experimental data.

This compound ([Bmim][MeSO3]) is an ionic liquid (IL) that has garnered significant attention as a potential "green" solvent for various industrial applications, including biomass pretreatment, extractive desulfurization of fuels, and CO2 capture. Its appeal lies in its low vapor pressure, thermal stability, and tunable physicochemical properties. However, the high cost of ionic liquids remains a primary barrier to their widespread industrial adoption. This guide provides a detailed cost-benefit analysis of using [Bmim][MeSO3], comparing its performance with other ionic liquids and conventional solvents, and presenting relevant experimental protocols and process workflows.

Performance Comparison

The efficacy of [Bmim][MeSO3] is highly dependent on the specific application. In biomass pretreatment, its performance in lignin removal and subsequent sugar yields is a key metric. For extractive desulfurization, the efficiency of sulfur compound removal from liquid fuels is paramount. In CO2 capture, the absorption capacity and selectivity are critical performance indicators. The following tables summarize the available quantitative data to facilitate a comparative analysis.

Cost Comparison

The economic viability of employing [Bmim][MeSO3] is a critical consideration. The following table provides an overview of its market price in comparison to other common ionic liquids and conventional solvents. It is important to note that the production cost of ionic liquids can be significantly higher than their market price, especially for research-grade quantities.

SolventCAS NumberPrice (USD) per 100gSupplier
This compound 342789-81-5326.40Sigma-Aldrich[1]
1-Butyl-3-methylimidazolium chloride79917-90-1200.00 (for 50g)Sigma-Aldrich
1-Butyl-3-methylimidazolium tetrafluoroborate174501-65-6--
Acetonitrile75-05-8--
Toluene108-88-3--

Note: Prices are subject to change and may vary between suppliers and purity grades. The price for [Bmim][Cl] is for 50g and has been included for relative comparison. A 2022 market observation reported a price of $53.00 per 5g for 1-Butyl-3-methylimidazolium mesylate.[2]

Performance in Extractive Desulfurization

Extractive desulfurization (EDS) is a promising technology for producing ultra-low sulfur fuels. Ionic liquids are considered effective solvents for this process due to their ability to selectively extract sulfur-containing compounds.

Ionic LiquidModel FuelSulfur CompoundS-Removal Efficiency (%)ConditionsReference
[Bmim][MeSO4]-Thiophene (T)97.3with trifluoroacetic acid / H2O2, 170 min at 50 °C, followed by 10 min ultrasound[3]
[Bmim][MeSO4]-Benzothiophene (BT)99.4with trifluoroacetic acid / H2O2, 170 min at 50 °C, followed by 10 min ultrasound[3]
[Bmim][MeSO4]-Dibenzothiophene (DBT)98.9with trifluoroacetic acid / H2O2, 170 min at 50 °C, followed by 10 min ultrasound[3]
[Bmim]Cln-dodecaneDibenzothiophene (DBT)81Mass ratio 1:1, 30 min at 30°C[4]
[Bmim][BF4]n-dodecaneDibenzothiophene (DBT)73.02Mass ratio 1:1, 30 min at 30°C[5]
[Bmim][HSO4]DieselVarious85.5-[6]

The catalytic efficiency of butylmethylimidazolium ([bmim]) based ionic liquids in the synthesis of bis(indolyl)methanes was found to follow the order: [bmim][MeSO4] > [bmim][HSO4] ≈ [bmim][MeSO3].[7]

Performance in Biomass Pretreatment

Ionic liquids can effectively dissolve lignocellulosic biomass, enabling the separation of lignin and improving the accessibility of cellulose for enzymatic hydrolysis.

Ionic LiquidBiomass SourceLignin Removal (%)Glucan Yield (%)ConditionsReference
[Bmim][MeSO4]Maple wood flour19--[8]
[Bmim]AcMaple wood flour>3265-[8]
[C2mim][OAc]Switchgrass->9024h incubation[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key industrial applications of [Bmim][MeSO3] and related ionic liquids.

Extractive Desulfurization of Liquid Fuel

Objective: To remove sulfur-containing compounds from a model liquid fuel using [Bmim][MeSO3].

Materials:

  • Model liquid fuel (e.g., dibenzothiophene in n-dodecane, 500 ppmw sulfur)

  • This compound ([Bmim][MeSO3])

  • Extraction vessel (e.g., two-necked flask)

  • Magnetic stirrer and hotplate

  • Centrifuge

  • Sulfur analyzer (e.g., gas chromatography with a sulfur-selective detector)

Procedure:

  • Mix the model liquid fuel and [Bmim][MeSO3] in a specified mass ratio (e.g., 1:1) in the extraction vessel.

  • Stir the mixture at a constant temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • After extraction, centrifuge the mixture to separate the fuel phase (upper layer) from the ionic liquid phase (lower layer).

  • Carefully collect the fuel phase for sulfur content analysis.

  • Analyze the sulfur concentration in the treated fuel using a suitable analytical method.

  • The ionic liquid phase can be regenerated for reuse by various methods, such as solvent extraction with a volatile organic solvent followed by vacuum drying.[10]

Biomass Pretreatment for Lignin Extraction and Enzymatic Saccharification

Objective: To fractionate lignocellulosic biomass to enhance enzymatic digestibility.

Materials:

  • Lignocellulosic biomass (e.g., wood chips, corn stover), dried and milled

  • This compound ([Bmim][MeSO3])

  • Anti-solvent (e.g., deionized water)

  • Filtration or centrifugation equipment

  • Cellulase and β-glucosidase enzymes

  • Sodium citrate buffer (50 mM, pH 4.8)

  • Incubator shaker

  • Glucose quantification assay (e.g., HPLC)

Procedure:

  • Pretreatment:

    • Mix the dried, milled biomass with [Bmim][MeSO3] in a reaction vessel.

    • Heat the mixture to a specific temperature (e.g., 120-160°C) for a set duration (e.g., 1-3 hours) with stirring.

  • Regeneration of Cellulose-Rich Material:

    • Cool the mixture to room temperature.

    • Add an excess of an anti-solvent (e.g., water) to precipitate the cellulose-rich material.

    • Separate the solid precipitate from the liquid phase (containing dissolved lignin and the ionic liquid) by filtration or centrifugation.

    • Wash the solid residue with the anti-solvent to remove any remaining ionic liquid.

  • Enzymatic Hydrolysis:

    • Prepare a slurry of the pretreated biomass in the sodium citrate buffer.

    • Add the cellulase and β-glucosidase enzymes to the slurry.

    • Incubate the mixture at an optimal temperature (e.g., 50°C) with shaking for a specified time (e.g., 24-72 hours).

    • Periodically take samples and analyze the glucose concentration to determine the enzymatic digestibility.

CO2 Capture

Objective: To measure the CO2 absorption capacity of [Bmim][MeSO3].

Materials:

  • This compound ([Bmim][MeSO3])

  • High-pressure absorption cell

  • CO2 gas cylinder

  • Pressure and temperature controllers

  • Analytical balance

Procedure:

  • Place a known mass of [Bmim][MeSO3] into the absorption cell.

  • Evacuate the cell to remove any residual air.

  • Pressurize the cell with CO2 to a desired pressure and maintain a constant temperature.

  • Allow the system to reach equilibrium, monitoring the pressure until it stabilizes.

  • The amount of CO2 absorbed is determined by the pressure drop or by gravimetric methods.

  • The absorption capacity can be calculated as moles of CO2 per mole or kilogram of the ionic liquid. One study found the maximum CO2 solubility in [C4mim][CH3SO3] at room temperature and 45 bar to be approximately 2.7 mmol/g.[11]

Process Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate typical workflows for industrial processes utilizing ionic liquids.

Extractive_Desulfurization_Process Sulfur-rich Fuel Sulfur-rich Fuel Mixer Mixer Sulfur-rich Fuel->Mixer IL Storage IL Storage IL Storage->Mixer Extractor Extractor Mixer->Extractor Phase Separator Phase Separator Extractor->Phase Separator Desulfurized Fuel Desulfurized Fuel Phase Separator->Desulfurized Fuel Sulfur-rich IL Sulfur-rich IL Phase Separator->Sulfur-rich IL IL Regeneration IL Regeneration Sulfur-rich IL->IL Regeneration Recycled IL Recycled IL IL Regeneration->Recycled IL Sulfur Compounds Sulfur Compounds IL Regeneration->Sulfur Compounds Recycled IL->IL Storage Biomass_Pretreatment_Process Lignocellulosic Biomass Lignocellulosic Biomass Pretreatment Reactor Pretreatment Reactor Lignocellulosic Biomass->Pretreatment Reactor Ionic Liquid Ionic Liquid Ionic Liquid->Pretreatment Reactor Pretreated Slurry Pretreated Slurry Pretreatment Reactor->Pretreated Slurry Precipitation Precipitation Pretreated Slurry->Precipitation Solid-Liquid Separation Solid-Liquid Separation Precipitation->Solid-Liquid Separation Anti-solvent Anti-solvent Anti-solvent->Precipitation Cellulose-rich Solid Cellulose-rich Solid Solid-Liquid Separation->Cellulose-rich Solid Lignin & IL Solution Lignin & IL Solution Solid-Liquid Separation->Lignin & IL Solution Enzymatic Hydrolysis Enzymatic Hydrolysis Cellulose-rich Solid->Enzymatic Hydrolysis Lignin Precipitation Lignin Precipitation Lignin & IL Solution->Lignin Precipitation IL Recovery IL Recovery Lignin & IL Solution->IL Recovery Fermentable Sugars Fermentable Sugars Enzymatic Hydrolysis->Fermentable Sugars Lignin Lignin Lignin Precipitation->Lignin Recycled IL Recycled IL IL Recovery->Recycled IL Recycled IL->Ionic Liquid

References

A Comparative Spectroscopic Analysis of 1-Butyl-3-methylimidazolium Methanesulfonate ([BMIM][MeSO3]) Batches

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the spectroscopic data for different batches of the ionic liquid 1-butyl-3-methylimidazolium methanesulfonate ([BMIM][MeSO3]). Ensuring the purity and consistency of ionic liquids across different batches is crucial for reproducible research and development. This document outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy—that can be employed to assess and compare the quality of [BMIM][MeSO3] batches.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for a pure batch of [BMIM][MeSO3]. Researchers can use these tables as a reference to compare their own experimental data from different batches. Significant deviations from these values may indicate the presence of impurities or degradation products.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for [BMIM][MeSO3]

¹H NMR (in DMSO-d₆) Chemical Shift (δ, ppm) ¹³C NMR (in DMSO-d₆) Chemical Shift (δ, ppm)
NCHN~9.1-9.8NCHN~137
NCH~7.7-8.0NCH~124
NCH~7.7-8.0NCH~122
N-CH₂~4.2N-CH₂~49
N-CH₃~3.9CH₃-S~40
-CH₂-~1.7N-CH₃~36
-CH₂-~1.2-CH₂-~32
-CH₃~0.8-0.9-CH₂-~19
-CH₃~13

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.[1][2][3][4][5]

Table 2: FT-IR Spectroscopic Data for [BMIM][MeSO3]

Vibrational Mode Wavenumber (cm⁻¹)
C-H stretching (imidazolium ring)~3100-3200
C-H stretching (alkyl chain)~2800-3000
C=N, C=C stretching (imidazolium ring)~1560-1640
Imidazolium ring vibrations~1100-1200
S=O stretching (methanesulfonate)~1040-1260
C-N stretching~1170
Imidazolium ring bending~650-750

Note: The presence of water as an impurity can be identified by a broad absorption band around 3400 cm⁻¹.[6][7][8][9][10][11][12][13]

Table 3: UV-Vis Spectroscopic Data for [BMIM][MeSO3]

Transition Absorption Maximum (λmax, nm)
π-π* (imidazolium ring)~210-230

Note: Imidazolium-based ionic liquids typically show a distinct absorption band in the UV region.[14][15][16][17] The presence of impurities can lead to additional absorption bands at longer wavelengths.

Potential Batch-to-Batch Variations and Impurities

Deviations in spectroscopic data between batches of [BMIM][MeSO3] can arise from several sources:

  • Starting Material Impurities: Residual starting materials, such as 1-methylimidazole or 1-bromobutane, can be present in the final product. These can be detected by extra peaks in the NMR spectra.

  • Synthesis Byproducts: Incomplete reactions or side reactions can lead to the formation of byproducts.

  • Water Content: Ionic liquids are often hygroscopic, and water content can vary between batches. This is readily detected by a broad O-H stretching band in the FT-IR spectrum.

  • Degradation Products: Thermal degradation of [BMIM][MeSO3] can occur, especially if stored at elevated temperatures, leading to the formation of various volatile and non-volatile products.[18] This can result in discoloration of the ionic liquid and changes in the UV-Vis and NMR spectra.

  • Halide Impurities: If the synthesis involves halide-containing precursors, residual halide ions (e.g., Br⁻, Cl⁻) can be present and may affect the physicochemical properties of the ionic liquid.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure consistent and comparable data acquisition across different batches.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the [BMIM][MeSO3] sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Place a small drop of the neat [BMIM][MeSO3] liquid on the ATR crystal of the FT-IR spectrometer. Alternatively, a thin film can be prepared between two KBr or NaCl plates.

  • Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for easy and reproducible measurements of liquid samples.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Processing: Perform a background correction using a spectrum of the empty ATR crystal.

3. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of [BMIM][MeSO3] in a UV-transparent solvent, such as acetonitrile or water. The concentration should be adjusted to obtain an absorbance value below 1.5 in the wavelength range of interest.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of at least 200-800 nm using a 1 cm path length quartz cuvette. Use the pure solvent as a reference.

  • Data Processing: Baseline correct the spectrum by subtracting the absorbance of the solvent.

Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic analysis and comparison of different batches of [BMIM][MeSO3].

Spectroscopic_Comparison_Workflow cluster_proc Batch Comparison Process A Receive New Batch of [BMIM][MeSO3] B Perform Spectroscopic Analysis A->B C NMR (¹H, ¹³C) B->C Purity, Structure D FT-IR B->D Functional Groups, Water Content E UV-Vis B->E Conjugation, Impurities F Compare Data with Reference Spectra C->F D->F E->F G Data Consistent? F->G H Batch Accepted G->H Yes I Further Investigation / Batch Rejected G->I No

Caption: Workflow for the spectroscopic comparison of [BMIM][MeSO3] batches.

References

A Comparative Analysis of the Thermal Stability of [BMIM][MeSO3] and Other Sulfonate-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of ionic liquids (ILs) is paramount for their application in various processes, including as solvents for synthesis, in drug delivery systems, and as active pharmaceutical ingredients. This guide provides a comparative thermal decomposition analysis of 1-butyl-3-methylimidazolium methylsulfonate ([BMIM][MeSO3]) against other sulfonate-based ILs, supported by experimental data and detailed methodologies.

The thermal stability of an ionic liquid is a critical parameter that dictates its operational temperature range and longevity. Among the various classes of ILs, those based on the imidazolium cation are widely studied. The choice of anion, however, plays a significant role in determining the overall thermal stability. This guide focuses on sulfonate-based anions and their impact on the thermal decomposition of imidazolium ILs.

Quantitative Comparison of Thermal Decomposition

The thermal stability of ionic liquids is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The key parameters derived from TGA are the onset decomposition temperature (Tonset), which indicates the temperature at which significant degradation begins, and the maximum decomposition temperature (Tmax), corresponding to the peak of the derivative thermogravimetric (DTG) curve.

Below is a summary of the thermal decomposition data for [BMIM][MeSO3] and other selected sulfonate-based ionic liquids.

Ionic LiquidCationAnionTonset (°C)Tmax (°C)Reference
1-butyl-3-methylimidazolium methylsulfonate[BMIM][MeSO3]~390382-390New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids
1-allyl-3-methylimidazolium methylsulfate[AMIM][MeSO4]208.08-Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions
1-allyl-3-methylimidazolium triflate[AMIM][TfO]--Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions
1-allyl-3-methylimidazolium tosylate[AMIM][Tos]330.50-Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions
1-butyl-3-methylimidazolium trifluoromethanesulfonate[BMIM][OTf]---
1-butyl-3-methylimidazolium octylsulfonate[BMIM][OctSO3]---

Note: Data for some compounds were not explicitly found in the initial search and are marked as "-". The provided data is aggregated from multiple sources and experimental conditions may vary.

From the available data, [BMIM][MeSO3] exhibits high thermal stability, with a decomposition onset temperature around 390°C.[1] In comparison to other 1-butyl-3-methylimidazolium based ILs, its thermal lability is lower than that of [bmim]OAc and [bmim]Cl.[1][2][3][4] The thermal stability of sulfonate-based ILs is influenced by the nature of both the cation and the anion.[5] For instance, the presence of an allyl group in the cation, as in 1-allyl-3-methylimidazolium based ILs, can affect the decomposition temperature.[6]

Experimental Protocols

The following is a generalized experimental protocol for conducting a thermal decomposition analysis of ionic liquids using Thermogravimetric Analysis (TGA), based on common practices reported in the literature.

Objective: To determine the thermal stability of sulfonate-based ionic liquids by measuring their decomposition temperatures.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., aluminum, platinum)

  • High-purity inert gas (e.g., nitrogen, argon)

  • Microbalance

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the ionic liquid sample into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any volatile decomposition products.[1]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).[5] The heating rate can significantly impact the observed decomposition temperature.[5][7]

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the onset decomposition temperature (Tonset) as the temperature at which a significant deviation from the baseline is observed.

    • Calculate the first derivative of the TGA curve (DTG curve).

    • Determine the maximum decomposition temperature (Tmax) as the temperature at which the rate of weight loss is at its maximum (the peak of the DTG curve).

Comparative Logic of Thermal Stability

The thermal stability of imidazolium-based sulfonate ionic liquids is primarily influenced by the nature of the anion and the structure of the cation's alkyl side chains. The following diagram illustrates the logical relationship for comparing the thermal stability of these compounds.

Thermal_Stability_Comparison cluster_factors Influencing Factors cluster_ils Ionic Liquids cluster_analysis Thermal Analysis cluster_outcome Outcome Anion_Nature Anion Nature (e.g., Sulfonate Type) BMIM_MeSO3 [BMIM][MeSO3] Anion_Nature->BMIM_MeSO3 Other_Sulfonates Other Sulfonate ILs (e.g., [BMIM][OTf], [AMIM][Tos]) Anion_Nature->Other_Sulfonates Cation_Structure Cation Structure (e.g., Alkyl Chain Length) Cation_Structure->BMIM_MeSO3 Cation_Structure->Other_Sulfonates TGA Thermogravimetric Analysis (TGA) BMIM_MeSO3->TGA is analyzed by Other_Sulfonates->TGA is analyzed by Decomposition_Temp Decomposition Temperature (Tonset, Tmax) TGA->Decomposition_Temp yields Stability_Ranking Relative Thermal Stability Ranking Decomposition_Temp->Stability_Ranking determines

Caption: Logical workflow for comparing the thermal stability of sulfonate-based ionic liquids.

This guide provides a foundational comparison of the thermal decomposition of [BMIM][MeSO3] relative to other sulfonate-based ionic liquids. For specific applications, it is crucial to consult detailed experimental studies and consider the influence of experimental conditions on the observed thermal stability.

References

A Comparative Analysis of [BMIM][MeSO3] and Amine Scrubbing for Carbon Dioxide Capture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CO2 Capture Efficiency

The imperative to mitigate carbon dioxide (CO2) emissions has driven extensive research into various capture technologies. Among the most established methods is amine scrubbing, typically utilizing aqueous solutions of monoethanolamine (MEA). However, the emergence of ionic liquids (ILs) as potential "green" solvents has introduced novel candidates for CO2 capture, with 1-butyl-3-methylimidazolium methanesulfonate ([BMIM][MeSO3]) being a subject of interest. This guide provides a detailed comparison of the CO2 capture efficiency of [BMIM][MeSO3] and traditional amine scrubbing, supported by available experimental data, to assist researchers in evaluating these technologies.

Quantitative Performance Comparison

The following tables summarize key performance indicators for CO2 capture using [BMIM][MeSO3] and a benchmark amine scrubbing solvent, 30 wt% aqueous MEA. It is important to note that a direct, side-by-side experimental comparison under identical conditions is not extensively available in the public literature. Therefore, the data presented is a compilation from various studies and should be interpreted with consideration of the differing experimental conditions.

Performance Metric[BMIM][MeSO3]30 wt% MEA (aq)Key Considerations
CO2 Absorption Capacity ~0.25 mol CO2 / mol IL (at 5 MPa, 60°C)[1]~0.5 mol CO2 / mol MEA (theoretical maximum)[2]MEA exhibits a higher theoretical capacity due to chemical reaction. The capacity of [BMIM][MeSO3] is dependent on pressure and temperature.
Absorption Mechanism Physical AbsorptionChemical Reaction[BMIM][MeSO3] relies on weaker intermolecular forces, while MEA undergoes a chemical reaction with CO2.
Regeneration Energy Lower (Qualitative)High (~3.2-4.2 GJ/t CO2)The physical absorption in [BMIM][MeSO3] suggests a lower energy requirement for regeneration, as no chemical bonds need to be broken. Specific experimental values for [BMIM][MeSO3] are not readily available.
Operating Temperature Wide rangeTypically 40-60°C for absorption, 100-120°C for regeneration[BMIM][MeSO3] offers greater flexibility in operating temperatures due to its thermal stability.
Corrosivity LowHighAmine solutions are known to be corrosive to equipment, a significant drawback in industrial applications.
Volatility/Solvent Loss NegligibleSignificantThe low vapor pressure of ionic liquids like [BMIM][MeSO3] minimizes solvent loss to the gas stream.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for determining the CO2 absorption capacity of ionic liquids and amine solutions.

Protocol 1: Gravimetric Method for CO2 Absorption in [BMIM][MeSO3]

This method measures the change in mass of the ionic liquid as it absorbs CO2.

Apparatus:

  • High-pressure, high-temperature gravimetric microbalance.

  • CO2 gas cylinder and mass flow controller.

  • Temperature and pressure controllers.

  • Sample pan.

Procedure:

  • A known mass of degassed [BMIM][MeSO3] is placed in the sample pan of the microbalance.

  • The system is heated to the desired experimental temperature.

  • The system is pressurized with CO2 to the target pressure.

  • The mass of the sample is continuously recorded until it stabilizes, indicating that equilibrium has been reached.

  • The CO2 absorption capacity is calculated as the moles of CO2 absorbed per mole of ionic liquid.

Protocol 2: Vapor-Liquid Equilibrium (VLE) for CO2 Absorption in MEA Solution

This method determines the equilibrium concentration of CO2 in the liquid phase at a given partial pressure.

Apparatus:

  • A stirred equilibrium cell with a known volume.

  • Pressure and temperature sensors.

  • Gas chromatograph (GC) for analyzing gas phase composition.

  • Liquid sampling port.

Procedure:

  • A known volume of the 30 wt% MEA solution is charged into the equilibrium cell.

  • The cell is brought to the desired temperature.

  • A known amount of CO2 is introduced into the cell.

  • The mixture is stirred until thermal and phase equilibrium is reached, as indicated by stable pressure and temperature readings.

  • Samples of the gas and liquid phases are taken and analyzed to determine their compositions.

  • The CO2 loading in the liquid phase is calculated as moles of CO2 per mole of MEA.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the conceptual workflows and chemical pathways involved in CO2 capture by [BMIM][MeSO3] and amine scrubbing.

CO2_Capture_Comparison cluster_IL [BMIM][MeSO3] (Physical Absorption) cluster_Amine Amine Scrubbing (Chemical Absorption) IL_Absorber Absorber IL_CO2_Rich CO2-Rich IL IL_Absorber->IL_CO2_Rich Physical Absorption Clean_Gas_Out_IL Clean Flue Gas IL_Absorber->Clean_Gas_Out_IL IL_Stripper Stripper (Regenerator) IL_CO2_Lean CO2-Lean IL IL_Stripper->IL_CO2_Lean Captured_CO2_IL Pure CO2 IL_Stripper->Captured_CO2_IL Pressure/Temp Swing IL_CO2_Rich->IL_Stripper IL_CO2_Lean->IL_Absorber Recycle Flue_Gas_In_IL Flue Gas (with CO2) Flue_Gas_In_IL->IL_Absorber Amine_Absorber Absorber Amine_CO2_Rich CO2-Rich Amine Amine_Absorber->Amine_CO2_Rich Chemical Reaction Clean_Gas_Out_Amine Clean Flue Gas Amine_Absorber->Clean_Gas_Out_Amine Amine_Stripper Stripper (Regenerator) Amine_CO2_Lean CO2-Lean Amine Amine_Stripper->Amine_CO2_Lean Captured_CO2_Amine Pure CO2 Amine_Stripper->Captured_CO2_Amine Heating (Steam) Amine_CO2_Rich->Amine_Stripper Amine_CO2_Lean->Amine_Absorber Recycle Flue_Gas_In_Amine Flue Gas (with CO2) Flue_Gas_In_Amine->Amine_Absorber

Caption: Comparative workflow of CO2 capture processes.

Interaction_Mechanisms cluster_IL_Mech CO2 Interaction with [BMIM][MeSO3] cluster_Amine_Mech CO2 Reaction with MEA CO2_IL CO2 Interaction_IL Physical Interaction (van der Waals, Electrostatic) CO2_IL->Interaction_IL BMIM_MeSO3 [BMIM]+[MeSO3]- BMIM_MeSO3->Interaction_IL CO2_Amine CO2 Reaction_Amine Chemical Reaction CO2_Amine->Reaction_Amine MEA 2 RNH2 (Monoethanolamine) MEA->Reaction_Amine Carbamate RNHCOO- + RNH3+ (Carbamate) Reaction_Amine->Carbamate

Caption: Simplified CO2 interaction and reaction mechanisms.

Concluding Remarks

The selection of a CO2 capture technology involves a trade-off between various performance and operational parameters. Amine scrubbing with MEA is a mature technology with a high CO2 absorption capacity due to chemical reaction, but it suffers from high regeneration energy costs, solvent degradation, and equipment corrosion.

[BMIM][MeSO3] represents a promising alternative with several potential advantages, including lower regeneration energy, negligible volatility, and reduced corrosivity. Its mechanism of physical absorption allows for regeneration through pressure and/or temperature swings, which is inherently less energy-intensive than breaking chemical bonds. However, the CO2 absorption capacity of [BMIM][MeSO3] is generally lower than that of MEA and is highly dependent on the operating pressure.

Further research, particularly direct comparative studies under identical process conditions, is necessary to fully quantify the techno-economic feasibility of [BMIM][MeSO3] as a replacement for conventional amine scrubbing. The choice of solvent will ultimately depend on the specific application, including the CO2 concentration in the flue gas, the desired capture efficiency, and the overall process economics. This guide provides a foundational understanding to aid researchers in this critical evaluation process.

References

A Comparative Analysis of the Environmental Footprint: [BMIM][MeSO3] vs. Conventional Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pharmaceutical industry is increasingly under pressure to adopt greener and more sustainable practices. A significant portion of the environmental impact of pharmaceutical manufacturing stems from the extensive use of conventional organic solvents, which contribute to waste generation and greenhouse gas emissions.[1][2] Ionic liquids (ILs), such as 1-butyl-3-methylimidazolium methylsulfate ([BMIM][MeSO3]), have emerged as potential "green" alternatives due to their low volatility and thermal stability.[3] However, a comprehensive assessment of their overall environmental footprint is crucial to determine their viability as truly sustainable replacements.

This guide provides a comparative analysis of the environmental footprint of [BMIM][MeSO3] against a range of conventional solvents commonly used in the pharmaceutical industry: acetone, ethanol, methanol, toluene, and dichloromethane. The comparison is based on available data for key environmental indicators, including life cycle assessment (LCA) data, ecotoxicity, and biodegradability.

Data Presentation: A Comparative Overview

Parameter[BMIM][MeSO3]AcetoneEthanolMethanolTolueneDichloromethane
Life Cycle Assessment (LCA)
Global Warming Potential (kg CO2 eq/kg)Data not available-1.78 (from steel mill off-gas)[4]0.7 - 1.5 (bio-based)[5]; 1.3 (fossil-based)[5]~1.1 (from natural gas)[1][2]Data varies by production pathway[6][7][8]Data not available
Ecotoxicity
Algae (EC50, mg/L)Data not available (For [BMIM]Cl: comparable toxicity to dichloromethane and chloroform)[9]Data not available12.78 (L. minor)[10]Data not available3-10 (short term)[11]Data not available
Daphnia magna (EC50, mg/L)Data not availableData not available98.85[10]Data not available3-10 (short term)[11]Data not available
Fish (LC50, mg/L)Data not availableData not available275 - 15,300 (acute)[12]Data not available3-10 (short term)[11]Data not available
Biodegradability
Ready Biodegradability (OECD 301)Likely not readily biodegradable (based on [BMIM]Cl)[9]Readily biodegradableReadily biodegradable[13]Readily biodegradableReadily biodegradable[1][14]Readily biodegradable[15][16]

Experimental Protocols

To ensure a standardized and reproducible assessment of the environmental footprint of solvents, established experimental protocols should be followed.

Biodegradability Testing

The "Ready Biodegradability" of a substance is typically assessed using the OECD 301 series of tests.[14][17] The OECD 301D (Closed Bottle Test) is a common method:

  • Preparation of Mineral Medium: A mineral medium containing essential salts is prepared and aerated to saturate it with oxygen.

  • Test Substance and Inoculum: The test substance is added to the mineral medium at a known concentration. An inoculum, typically from a sewage treatment plant, is introduced to provide a diverse microbial population.

  • Incubation: The test bottles are sealed and incubated in the dark at a constant temperature (usually 20°C) for 28 days.

  • Oxygen Measurement: The dissolved oxygen concentration is measured at the beginning and end of the incubation period.

  • Calculation of Biodegradability: The percentage of biodegradation is calculated based on the oxygen consumed by the microorganisms relative to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered "readily biodegradable" if it reaches a certain percentage of its ThOD within a 28-day window (typically >60%).[18]

Aquatic Toxicity Testing

The acute toxicity to aquatic organisms is often evaluated using standardized methods like the ISO 10253 for marine algae .[19][20][21] A general procedure for algal growth inhibition testing is as follows:

  • Test Organism: A culture of a specific algal species (e.g., Scenedesmus quadricauda) is prepared.[22]

  • Test Solutions: A series of test solutions with varying concentrations of the solvent are prepared in a suitable growth medium.

  • Exposure: The algal cultures are exposed to the different concentrations of the test substance under controlled conditions of light, temperature, and pH for a specified period (e.g., 72 or 96 hours).

  • Growth Measurement: Algal growth is measured at the end of the exposure period, typically by cell counting or measuring chlorophyll fluorescence.

  • Determination of EC50: The EC50 (Effective Concentration 50%) is calculated, which is the concentration of the substance that causes a 50% reduction in algal growth compared to a control group.

Mandatory Visualization

Comparative Synthesis Workflow

The following diagram illustrates a simplified, conceptual workflow for the synthesis of [BMIM][MeSO3] and a conventional solvent, highlighting the general stages involved.

G cluster_BMIM_MeSO3 [BMIM][MeSO3] Synthesis cluster_Conventional Conventional Solvent Production (e.g., Ethanol Fermentation) BMIM_start Starting Materials (1-methylimidazole, 1-chlorobutane, dimethyl sulfate) BMIM_reaction Two-Step Reaction (Quaternization & Anion Exchange) BMIM_start->BMIM_reaction BMIM_purification Purification (Washing, Drying) BMIM_reaction->BMIM_purification BMIM_product [BMIM][MeSO3] BMIM_purification->BMIM_product Conv_start Feedstock (e.g., Corn, Sugarcane) Conv_process Fermentation Conv_start->Conv_process Conv_separation Distillation Conv_process->Conv_separation Conv_product Ethanol Conv_separation->Conv_product G cluster_LCA Life Cycle Assessment cluster_Ecotox Ecotoxicity cluster_Biodegradability Biodegradability GWP Global Warming Potential Overall_Impact Overall Environmental Footprint GWP->Overall_Impact Energy Energy Consumption Energy->Overall_Impact Algae Algal Toxicity (EC50) Algae->Overall_Impact Daphnia Daphnia Toxicity (EC50) Daphnia->Overall_Impact Fish Fish Toxicity (LC50) Fish->Overall_Impact Ready Ready Biodegradability (OECD 301) Ready->Overall_Impact Solvent Solvent Solvent->GWP Solvent->Energy Solvent->Algae Solvent->Daphnia Solvent->Fish Solvent->Ready

References

A Comparative Guide to 1-Butyl-3-methylimidazolium Methanesulfonate: Experimental and Theoretical Crossroads

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the physicochemical properties of the ionic liquid 1-Butyl-3-methylimidazolium methanesulfonate ([BMIM][MeSO3]) against alternative imidazolium-based ionic liquids. The guide synthesizes experimental data and offers insights into theoretical predictions, supported by detailed experimental protocols.

This publication aims to be a valuable resource by presenting a cross-validated analysis of the experimental and theoretical properties of [BMIM][MeSO3], a promising ionic liquid with diverse applications, including as a solvent in organic synthesis and for CO2 capture.[1] By comparing its performance with other common ionic liquids, this guide will aid in the selection and design of ionic liquids for specific applications.

Comparative Analysis of Physicochemical Properties

The performance of an ionic liquid is dictated by its physicochemical properties. This section presents a comparative summary of key experimental data for [BMIM][MeSO3] and selected alternatives.

PropertyThis compound ([BMIM][MeSO3])1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])1-Butyl-3-methylimidazolium Acetate ([BMIM][OAc])
Molecular Formula C9H18N2O3S[2]C8H15ClN2[3]C10H18N2O2[4]
Molecular Weight ( g/mol ) 234.32[2]174.67[3]198.26[4][5]
Melting Point (°C) 75-80[6]65-70[7]< Room Temperature[8][9]
Density (g/cm³) ~1.2 (Value requires experimental verification at a specific temperature)~1.08 (Value requires experimental verification at a specific temperature)~1.05 (Value requires experimental verification at a specific temperature)
Viscosity (cP at 25°C) Data not available in the search results.High (e.g., 11,000 at 30°C)208[8][9]
Conductivity (mS/cm at 30°C) Data not available in the search results.Data not available in the search results.1.44[8][9]
Thermal Decomposition Temp. (°C) Onset above 200°C, with multi-stage decomposition.[10]Onset around 246°C.[11]Maximum decomposition rate at 242°C.[10]

Note: The density of ionic liquids is temperature-dependent. The values presented for [BMIM][Cl] and [BMIM][OAc] are approximate and intended for comparative purposes. Experimental determination at specific temperatures is crucial for accurate application.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of scientific research. The following are detailed methodologies for determining the key physicochemical properties of ionic liquids.

Density Measurement (Pycnometer Method)

The density of ionic liquids can be accurately determined using a pycnometer. This method involves the precise measurement of the mass of a known volume of the liquid.[12][13][14]

Procedure:

  • Cleaning and Calibration: Thoroughly clean and dry the pycnometer and its stopper. Weigh the empty, dry pycnometer on an analytical balance.[14]

  • Filling with Reference Liquid: Fill the pycnometer with a reference liquid of known density, such as deionized water, ensuring no air bubbles are present. Insert the stopper, allowing excess liquid to escape through the capillary.[14]

  • Thermostatting: Place the filled pycnometer in a thermostatic bath to bring it to the desired measurement temperature.[12]

  • Weighing: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it.

  • Sample Measurement: Repeat steps 2-4 using the ionic liquid sample.

  • Calculation: The density of the ionic liquid is calculated using the masses of the empty pycnometer, the pycnometer filled with the reference liquid, and the pycnometer filled with the ionic liquid, along with the known density of the reference liquid.

Viscosity Measurement (Rotational Rheometer)

The viscosity of ionic liquids, which can vary significantly with temperature, is often measured using a rotational rheometer.

Procedure:

  • Instrument Setup: Use a cone-and-plate or parallel-plate geometry on the rheometer. Ensure the instrument is properly calibrated.

  • Sample Loading: Place a small, accurately measured volume of the ionic liquid onto the lower plate.

  • Temperature Control: Set the desired temperature and allow the sample to equilibrate.

  • Shear Rate Application: Apply a range of shear rates to the sample and measure the resulting shear stress.

  • Viscosity Calculation: The viscosity is calculated as the ratio of shear stress to shear rate. For Newtonian fluids, this value will be constant over a range of shear rates.

Electrical Conductivity Measurement (Four-Probe Method)

The four-probe method is a standard technique for measuring the electrical conductivity of materials, including ionic liquids, as it minimizes the influence of contact resistance.[15]

Procedure:

  • Probe Setup: A four-point probe head with equally spaced, collinear probes is used.

  • Sample Placement: The ionic liquid is placed in a suitable non-conductive container.

  • Current Application: A constant current is passed through the two outer probes.[15]

  • Voltage Measurement: The voltage drop across the two inner probes is measured using a high-impedance voltmeter.[15]

  • Conductivity Calculation: The conductivity is calculated from the measured current, voltage, and the geometry of the probe setup.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis is used to determine the thermal stability of ionic liquids by measuring the change in mass as a function of temperature.[16][17][18][19][20][21]

Procedure:

  • Sample Preparation: A small, accurately weighed sample of the ionic liquid (typically 5-10 mg) is placed in a TGA pan.[16][21]

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a controlled flow rate (e.g., 20-50 mL/min).[16][17]

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.[17]

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is a key indicator of thermal stability.[10]

Theoretical Property Prediction: The COSMO-RS Method

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational tool for predicting the thermodynamic properties of fluids and liquid mixtures, including ionic liquids.[1][6][22][23][24] It combines quantum chemical calculations with statistical thermodynamics to predict properties from the molecular structure.[1]

Methodology Overview:

  • Quantum Chemical Calculation: A quantum chemical calculation (typically using Density Functional Theory, DFT) is performed for the individual cation and anion of the ionic liquid within a virtual conductor. This generates a screening charge distribution on the molecular surface.

  • σ-Profile Generation: The screening charge distribution is converted into a σ-profile, which is a histogram representing the polarity distribution of the molecule's surface.

  • Statistical Thermodynamics: The σ-profiles of the cation and anion are then used in statistical thermodynamic calculations to predict macroscopic properties like density, viscosity, and conductivity.

The COSMO-RS method offers a valuable in silico approach to screen and design ionic liquids with desired properties before undertaking extensive experimental synthesis and characterization.

Cross-Validation Workflow

The diagram below illustrates the logical workflow for the cross-validation of experimental and theoretical data, a crucial process for ensuring the reliability of both methodologies.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_synthesis Ionic Liquid Synthesis & Purification exp_density Density Measurement (Pycnometer) exp_synthesis->exp_density exp_viscosity Viscosity Measurement (Rheometer) exp_synthesis->exp_viscosity exp_conductivity Conductivity Measurement (Four-Probe Method) exp_synthesis->exp_conductivity exp_tga Thermal Stability (TGA) exp_synthesis->exp_tga exp_data Experimental Data exp_density->exp_data exp_viscosity->exp_data exp_conductivity->exp_data exp_tga->exp_data cross_validation Cross-Validation & Analysis exp_data->cross_validation theo_structure Molecular Structure (Cation & Anion) theo_cosmo Quantum Chemical Calculation (COSMO) theo_structure->theo_cosmo theo_sigma σ-Profile Generation theo_cosmo->theo_sigma theo_predict Property Prediction (COSMO-RS) theo_sigma->theo_predict theo_data Theoretical Data theo_predict->theo_data theo_data->cross_validation conclusion Comparative Guide Publication cross_validation->conclusion

Caption: Workflow for Cross-Validation of Properties.

References

Safety Operating Guide

Safe Disposal of 1-Butyl-3-methylimidazolium Methanesulfonate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 1-Butyl-3-methylimidazolium methanesulfonate, an ionic liquid. Adherence to these guidelines is critical to minimize environmental impact and maintain laboratory safety.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be aware of the immediate safety and handling requirements for this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] In areas with inadequate ventilation, respiratory protection may be necessary.[3]

  • Work Area: Handle the chemical in a well-ventilated area, such as a fume hood.[1][4] Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents, as this may lead to a hazardous reaction.[2][5]

  • General Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[4][5] Wash hands thoroughly after handling.[4]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Spill SizeAction
Minor Spill 1. Remove Ignition Sources: Eliminate any potential sources of ignition from the area.[5] 2. Ventilate: Ensure the area is well-ventilated. 3. Containment: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[5] 4. Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for waste disposal.[1][5] 5. Decontamination: Clean the spill area thoroughly. Isopropanol or ethanol can be used to clean surfaces.[4] Prevent runoff from entering drains.[5]
Major Spill 1. Evacuate: Immediately clear the area of all personnel and move upwind.[5] 2. Alert Authorities: Notify your institution's emergency responders or safety officer, providing them with the location and nature of the hazard.[5] 3. Secure the Area: Prevent entry to the affected area. 4. Specialized PPE: Only trained personnel with appropriate respiratory protection (such as a self-contained breathing apparatus) and full protective clothing should address the spill.[5] 5. Containment: Prevent the spilled material from entering drains or waterways by any available means.[5]

Waste Disposal Procedure

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[5] Improper disposal can pose a significant environmental risk.

Step 1: Waste Collection and Storage

  • Collect waste this compound in a suitable, properly sealed, and clearly labeled container.[1][5]

  • Do not mix this waste with other chemicals, particularly incompatible materials like strong oxidizers.[6]

  • Store the waste container in a cool, dry, and well-ventilated area away from foodstuffs and incompatible materials.[1]

Step 2: Engage a Licensed Waste Disposal Service

  • The recommended method for the final disposal of this ionic liquid is through a licensed chemical destruction facility.[1]

  • Controlled incineration with flue gas scrubbing is a preferred method to ensure complete and environmentally sound destruction.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste contractor.

Step 3: Prohibited Disposal Methods

  • DO NOT discharge this compound into sewers, drains, or any waterways.[1][4][5] This substance can be harmful to aquatic life.[1]

  • DO NOT dispose of this chemical with general laboratory or municipal trash.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.

cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Disposal Protocol A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in a Labeled, Sealed Container A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Store Safely (Cool, Dry, Ventilated Area) C->D Secure Storage E Contact Environmental Health & Safety (EHS) D->E F Arrange for Pickup by Licensed Waste Contractor E->F G Final Disposal: Controlled Incineration F->G H DO NOT Pour Down Drain I DO NOT Dispose in Regular Trash

Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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1-Butyl-3-methylimidazolium methanesulfonate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.